molecular formula C12H17NO2 B1206626 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 76932-42-8

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B1206626
CAS No.: 76932-42-8
M. Wt: 207.27 g/mol
InChI Key: CRNOZLNQYAUXRK-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (CAS 146277-47-6) is a high-purity synthetic amino acid derivative of significant interest in biomedical research and therapeutic development. This compound, with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol, features a sterically hindered 2,4,6-trimethylphenyl group, which influences its physicochemical properties and biological interactions . A primary research application of this compound is its role as a key building block in the synthesis and study of Transforming Growth Factor-Beta (TGF-β) mimics . TGF-β is a critical regulatory protein involved in a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis. Researchers utilize this amino acid derivative to develop peptides that mimic TGF-β's activity, providing a powerful tool for investigating pathways related to tissue repair and regeneration . Its specific structure contributes to the stability and bioactivity of these synthetic peptides. Given its application in TGF-β mimicry, this compound holds substantial value in wound healing and soft tissue augmentation research. Studies focus on its potential to modulate biological processes that promote wound closure, reduce scarring, and enhance tissue remodeling . Research into its mechanisms of action often centers on its interaction with cellular signaling pathways and its ability to influence the extracellular matrix synthesis. This product is intended for research and investigational purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNOZLNQYAUXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a sterically demanding mesityl group. Such unnatural amino acids (UAAs) are of significant interest to researchers in medicinal chemistry and drug development as tools to modulate the pharmacological properties of peptides and small molecules, including metabolic stability, conformational rigidity, and receptor-binding affinity. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this guide provides a comprehensive framework based on established, robust synthetic methodologies for analogous structures. We present plausible, detailed protocols for its synthesis via asymmetric Strecker and Ugi multicomponent reactions, discuss strategies for purification and characterization, predict its key physicochemical properties based on structural analogs, and explore its potential applications in the design of novel therapeutics.

Introduction: The Role of Sterically Hindered Amino Acids in Therapeutic Design

Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry, providing building blocks that transcend the limitations of the 20 canonical proteinogenic amino acids.[1] Their incorporation into peptide-based therapeutics can confer resistance to enzymatic degradation, enhance bioavailability, and enforce specific secondary structures (e.g., β-turns or helical motifs) that are critical for potent and selective biological activity.[2]

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid belongs to a class of UAAs featuring a bulky, hydrophobic side chain. The 2,4,6-trimethylphenyl (mesityl) group is particularly noteworthy for its significant steric hindrance and restricted bond rotation, properties that can be leveraged to create highly constrained peptide conformations. This guide outlines robust and adaptable synthetic strategies for accessing this valuable compound and characterizes its predicted properties to facilitate its application in research and development.

Proposed Strategies for Chemical Synthesis

The synthesis of α-amino acids, particularly those with bulky side chains and a defined stereochemistry, requires careful methodological consideration. We propose two primary, well-validated synthetic routes: the Asymmetric Strecker Synthesis and the Ugi Four-Component Reaction.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule points to 2,4,6-trimethylbenzaldehyde as a key precursor. This aldehyde serves as the electrophilic component that introduces the characteristic mesityl group.

G target 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid strategy1 Asymmetric Strecker Synthesis target->strategy1 Disconnection strategy2 Ugi Four-Component Reaction target->strategy2 Disconnection precursor 2,4,6-Trimethylbenzaldehyde + Cyanide Source + Chiral Amine strategy1->precursor Requires precursor2 2,4,6-Trimethylbenzaldehyde + Amine + Isocyanide + Carboxylic Acid strategy2->precursor2 Requires

Caption: Retrosynthetic overview for the target amino acid.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes.[3][4] The asymmetric variant utilizes a chiral amine to induce stereoselectivity, yielding an enantiomerically enriched product.[3]

Causality: This method is chosen for its directness and reliability. The initial formation of a chiral imine from 2,4,6-trimethylbenzaldehyde and a chiral amine (e.g., (S)-α-phenylethylamine) creates a diastereotopic face. The subsequent nucleophilic attack by cyanide anion is sterically directed, favoring the formation of one diastereomer of the resulting α-aminonitrile.[5] Acid hydrolysis of the nitrile and hydrogenolysis of the chiral auxiliary complete the synthesis.

  • Step 1: Chiral Imine Formation.

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in anhydrous methanol (MeOH, 0.5 M).

    • Add (S)-(-)-α-phenylethylamine (1.05 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or ¹H NMR.

  • Step 2: Diastereoselective Cyanation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Hydrolysis of the α-Aminonitrile.

    • Carefully concentrate the reaction mixture under reduced pressure to remove MeOH and excess TMSCN.

    • Add concentrated hydrochloric acid (6 M HCl) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Step 4: Deprotection and Purification.

    • Cool the mixture and extract with diethyl ether to remove non-polar impurities.

    • The aqueous layer contains the amino acid hydrochloride salt and the chiral auxiliary hydrochloride.

    • The chiral auxiliary can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) or the crude product can be purified using ion-exchange chromatography.

    • Neutralize the final product to its isoelectric point using a suitable base (e.g., pyridine or NaOH) to precipitate the free amino acid.

G start 2,4,6-Trimethyl- benzaldehyde intermediate1 Chiral Imine start->intermediate1 reagent1 Chiral Amine reagent1->intermediate1 intermediate2 α-Aminonitrile (Diastereomeric Mixture) intermediate1->intermediate2 reagent2 TMSCN reagent2->intermediate2 intermediate3 Amino Acid + Chiral Auxiliary (HCl Salts) intermediate2->intermediate3 reagent3 Conc. HCl, Δ reagent3->intermediate3 product Target Amino Acid intermediate3->product reagent4 H₂, Pd/C or Chromatography reagent4->product

Caption: Workflow for the Asymmetric Strecker Synthesis.

Method 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to rapidly generate α-acylaminoamide derivatives.[6][7] Subsequent hydrolysis yields the desired amino acid.

Causality: This approach is highly convergent and atom-economical, making it ideal for generating libraries of compounds for screening purposes.[8] For the synthesis of our target, 2,4,6-trimethylbenzaldehyde would serve as the aldehyde component. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product.[6]

  • Step 1: Ugi Condensation.

    • To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol (0.5 M), add a primary amine (e.g., benzylamine, 1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.0 eq).

    • Stir for 30 minutes at room temperature.

    • Add a convertible isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the mixture. The reaction is often exothermic.

    • Stir at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Step 2: Workup and Purification of the Ugi Product.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting α-acylaminoamide by flash column chromatography.

  • Step 3: Hydrolysis to the Final Amino Acid.

    • Hydrolyze the purified Ugi product using harsh acidic conditions (e.g., 6 M HCl, reflux for 24 hours) to cleave both amide bonds.

    • Follow the purification procedure outlined in the Strecker synthesis (Step 4) to isolate the final product.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₂H₁₇NO₂Structural analysis
Molecular Weight 207.27 g/mol Calculated from formula
pKa (α-COOH) ~2.2 - 2.5Typical range for α-amino acids
pKa (α-NH₃⁺) ~9.3 - 9.8Typical range for α-amino acids
Isoelectric Point (pI) ~5.8 - 6.2Calculated as (pKa₁ + pKa₂)/2
logP ~1.5 - 2.0Increased hydrophobicity due to mesityl group
Appearance White to off-white crystalline solidCommon for amino acids

Spectroscopic Signatures:

  • ¹H NMR: Expect characteristic singlets for the three methyl groups on the aromatic ring (~2.2-2.4 ppm), aromatic protons as a singlet (~6.8 ppm), and signals for the α-proton and β-protons of the amino acid backbone.

  • ¹³C NMR: Signals corresponding to the three distinct methyl carbons, four unique aromatic carbons, and the three carbons of the propanoic acid backbone (Cα, Cβ, and C=O).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 208.13.

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid make it a highly attractive building block for several applications:

  • Peptidomimetics and Protease Inhibitors: The bulky mesityl group can act as a "molecular shield," preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bond, thereby increasing the in-vivo half-life of a peptide therapeutic.

  • Conformational Constraint: Incorporation into a peptide sequence can restrict torsional angles (phi/psi) of the peptide backbone, locking it into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

  • Probing Hydrophobic Pockets: The large, well-defined hydrophobic side chain is an excellent tool for probing and occupying deep hydrophobic pockets in protein targets, a common strategy in rational drug design.

  • Molecular Scaffolding: It can serve as a rigid scaffold for the attachment of other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a promising but underexplored unnatural amino acid. While direct literature is sparse, its synthesis is readily achievable through well-established and robust methodologies like the Asymmetric Strecker synthesis and the Ugi multicomponent reaction. Its significant steric bulk and hydrophobicity provide a powerful tool for medicinal chemists aiming to enhance the stability, selectivity, and potency of peptide-based drugs and other bioactive molecules. The detailed protocols and predicted properties within this guide offer a solid foundation for researchers to synthesize, characterize, and deploy this valuable compound in their drug discovery programs.

References

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).
  • Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ACS Macro Letters.
  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.
  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
  • Copper(I)-Catalyzed Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives and Related Peptides Containing γ-(aza)Aryls. The Journal of Organic Chemistry - ACS Publications.
  • Chemical Synthesis of Unnatural Amino Acids. QYAOBIO.
  • Ugi Reaction. Alfa Chemistry.
  • Ugi Reaction. Organic Chemistry Portal.
  • Ugi reaction. Wikipedia.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker Amino Acid Synthesis. YouTube.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Strecker Synthesis. NROChemistry.
  • Strecker Synthesis. Master Organic Chemistry.
  • 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. PubChem.

Sources

"biological activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Biological Activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

A Research Roadmap for Novel Compound Characterization

Distribution: For researchers, medicinal chemists, and drug development professionals.

Abstract: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid whose biological activities are not yet extensively documented in publicly accessible literature. Its structural similarity to other biologically active phenylpropanoic acid derivatives suggests a potential for interesting pharmacological properties. This guide outlines a comprehensive, multi-stage research program designed to systematically investigate the biological activity of this compound, from initial in-silico predictions to detailed in-vivo studies. The methodologies presented are grounded in established protocols and are designed to ensure scientific rigor and data integrity.

Introduction and Rationale

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid characterized by a propanoic acid backbone with an amino group at the alpha-position and a 2,4,6-trimethylphenyl (mesityl) group at the beta-position. While direct studies on this specific molecule are scarce, the broader class of substituted phenylpropanoic acids and related amino acid derivatives has been a fertile ground for the discovery of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of the bulky and lipophilic mesityl group is of particular interest, as it can significantly influence the compound's steric and electronic properties, potentially leading to novel interactions with biological targets.

This document serves as a technical whitepaper outlining a proposed research workflow to elucidate the biological activity profile of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. We will proceed from computational modeling and basic physicochemical characterization to a tiered system of in-vitro and in-vivo assays.

Predicted Biological Activities and Mechanistic Hypotheses

Based on structure-activity relationships from related compounds, we can hypothesize several potential areas of biological activity for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid:

  • Anticancer Activity: Many novel amino acid derivatives and compounds with substituted phenyl rings have been investigated for their antitumor properties.[4][5][6] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways in cancer cells. The lipophilicity of the mesityl group may enhance cell membrane permeability, a desirable trait for cytotoxic agents.

  • Antimicrobial and Antifungal Activity: The structural motif of amino acids linked to aromatic systems is found in a number of compounds with antimicrobial properties.[1][7] The compound could potentially disrupt microbial cell membranes or inhibit essential enzymes.

  • Enzyme Inhibition: The carboxylic acid and amino groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites, while the mesityl group can engage in hydrophobic interactions. This makes it a candidate for inhibiting enzymes such as proteases, kinases, or metabolic enzymes like lipoxygenase and cyclooxygenase.[8]

  • Receptor Modulation: Substituted phenylpropanoic acids have been identified as ligands for various receptors, including prostaglandin E receptors.[2][9] It is plausible that 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid could act as an agonist or antagonist at specific receptor subtypes.

Overall Research Workflow

A systematic approach is crucial for the efficient and thorough evaluation of a novel compound. The proposed workflow is designed to progress from broad screening to more focused mechanistic and in-vivo studies.

G cluster_0 Phase 1: In-Silico & Physicochemical cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: In-Vivo Evaluation a In-Silico ADMET & Target Prediction b Synthesis & Purification a->b c Physicochemical Characterization (Solubility, Stability) b->c d Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) c->d Proceed if stable & soluble g Dose-Response Studies (IC50/EC50 Determination) d->g If Activity Detected e Antimicrobial MIC/MBC Assays e->g f Enzyme/Receptor Panel Screening f->g h Mechanism of Action (MoA) Studies g->h i Lead Optimization (SAR Studies) h->i j Pharmacokinetic (PK) & Toxicology Studies i->j If Potent & Selective k Efficacy Studies in Animal Models j->k

Caption: High-level workflow for characterizing the biological activity of a novel compound.

Detailed Experimental Protocols

Phase 1: In-Silico and Physicochemical Profiling

Objective: To predict the compound's drug-likeness and to ensure sufficient purity, solubility, and stability for biological assays.

Protocol 1: Physicochemical Characterization

  • Purity Assessment:

    • Synthesize or procure 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Confirm identity and mass using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination:

    • Prepare a stock solution in a suitable organic solvent like DMSO.

    • Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or a similar method. This is critical for avoiding false positives in biological assays due to compound precipitation.

  • Stability Analysis:

    • Incubate the compound in PBS (pH 7.4) and in cell culture medium at 37°C.

    • Monitor the degradation over time (e.g., 0, 2, 8, 24 hours) using HPLC to determine its half-life under assay conditions.

Phase 2: In-Vitro Screening

Objective: To identify potential biological activities through broad screening against various biological systems.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

This protocol is adapted from methodologies used for evaluating novel antitumor agents.[5][6]

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed adhere Incubate 24h (Adhesion) seed->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate Incubate 72h treat->incubate mtt Add MTT Reagent Incubate 4h incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end G compound 2-Amino-3-(...) propanoic acid receptor Unknown Target (e.g., Kinase) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by the test compound.

Protocol 3: Western Blot Analysis for Pathway Modulation

  • Cell Treatment and Lysis:

    • Treat MDA-MB-231 cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Conclusion

While the biological activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid remains to be fully elucidated, its chemical structure provides a strong rationale for systematic investigation. The multi-phased approach detailed in this guide, combining in-silico, in-vitro, and mechanistic studies, offers a robust framework for characterizing its potential as a novel therapeutic agent. The successful execution of these protocols will provide critical data on its cytotoxicity, antimicrobial properties, and mechanism of action, thereby guiding future preclinical and clinical development efforts.

References

  • Mickevičius, V., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2691. [Link]

  • Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86, 1348–1354. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Google Patents.
  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry, 10(02), 25-42. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58. [Link]

  • Tzara, A., et al. (2022). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 27(15), 4991. [Link]

  • US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (n.d.). Google Patents.
  • Sagnou, M., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Chemsrc. (n.d.). (2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5183. [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(4), 3986. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-75. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-75. [Link]

Sources

Spectroscopic Fingerprinting of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Non-standard amino acids, in particular, represent a burgeoning class of building blocks for peptidomimetics and other therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of one such molecule: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. As a Senior Application Scientist, the following discourse is built upon a foundation of established spectroscopic principles and field-proven insights, designed to empower researchers in their analytical endeavors. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, explain the rationale behind these predictions, and provide robust, self-validating experimental protocols for data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Predicted Mass Spectrometric Data
ParameterPredicted Value
Molecular Formula C₁₂H₁₇NO₂
Monoisotopic Mass 207.1259 u
Nominal Mass 207 u
Primary Ion (ESI+) [M+H]⁺ at m/z 208.1332
Key Fragment Ions (ESI+) m/z 191.1227, 162.1017, 147.0912, 133.0755
Rationale for Predicted Fragmentation

The fragmentation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in an ESI source, particularly in tandem MS (MS/MS) experiments, is expected to follow characteristic pathways for amino acids. The protonated molecule [M+H]⁺ will be the primary ion observed. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield the following key fragments:

  • Loss of NH₃ (Ammonia): A neutral loss of 17.0265 u, resulting in an ion at m/z 191.1068. This is a common fragmentation pathway for protonated amino acids.

  • Loss of H₂O (Water): A neutral loss of 18.0106 u, leading to a fragment at m/z 190.1226.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ (43.9898 u), often accompanied by the loss of H₂O, leading to a fragment at m/z 146.1228.

  • Cleavage of the Cα-Cβ bond: This is a crucial fragmentation that provides information about the side chain. This cleavage would result in the formation of the 2,4,6-trimethylbenzyl cation at m/z 133.0755. The stability of this benzylic carbocation makes this a highly probable fragmentation event.

  • Loss of the entire amino acid functionality: Cleavage at the benzylic position can lead to the formation of a tropylium-like ion from the trimethylphenyl moiety, though the aforementioned benzyl cation is more likely.

The predicted fragmentation pattern is based on established principles of mass spectrometry of amino acids and substituted aromatic compounds.[1][2] The presence of the electron-donating methyl groups on the phenyl ring will stabilize the positive charge on the aromatic ring and influence fragmentation pathways.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed to be a self-validating system, ensuring reliable and reproducible data.

1.3.1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. To facilitate protonation, add 0.1% formic acid to the solvent mixture.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

1.3.2. Instrumental Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ signal)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr

  • Cone Gas Flow (N₂): 50 L/hr

  • Mass Range: m/z 50 - 500

1.3.3. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Perform a full scan MS to identify the m/z of the [M+H]⁺ ion.

  • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

  • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The predictions below are based on established chemical shift principles and data from analogous compounds.[3]

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.5Broad Singlet3HNH₃⁺Protons on the protonated amine group, chemical shift is concentration and solvent dependent.
6.85Singlet2HAr-HThe two aromatic protons are equivalent due to free rotation of the Cβ-Ar bond. Their chemical shift is influenced by the electron-donating methyl groups.
~3.9 - 4.1Triplet1HCα-HThe α-proton is adjacent to the electron-withdrawing carboxylic acid and amino groups, shifting it downfield. It will be split by the two Cβ protons.
~2.9 - 3.1Doublet2HCβ-H₂The β-protons are diastereotopic and adjacent to the chiral center and the aromatic ring. They will be split by the Cα proton.
2.25Singlet3Hpara-CH₃The methyl group para to the propanoic acid substituent.
2.20Singlet6Hortho-CH₃The two equivalent methyl groups ortho to the propanoic acid substituent.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~175C=OCarboxylic acid carbonyl carbon, typically in this region.
~137Ar-C (ipso)Quaternary carbon of the aromatic ring attached to the propanoic acid side chain.
~136Ar-C (ortho)Quaternary carbons of the aromatic ring bearing the methyl groups.
~135Ar-C (para)Quaternary carbon of the aromatic ring bearing a methyl group.
~129Ar-CHAromatic methine carbons.
~55The α-carbon is attached to the electronegative nitrogen and the carbonyl group.
~35The β-carbon is shielded relative to the α-carbon.
~21para-CH₃Aromatic methyl carbon.
~19ortho-CH₃Aromatic methyl carbons.

Note on Predictions: The exact chemical shifts can be influenced by solvent, concentration, and pH.[4][5][6][7][8] The predictions above are for a zwitterionic form in a polar aprotic solvent like DMSO-d₆. In an acidic aqueous solution (e.g., D₂O with DCl), the carboxylic acid proton will exchange and the amine will be protonated, altering the chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

2.3.1. Sample Preparation:

  • Dissolve 5-10 mg of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.3.2. Instrumental Parameters:

  • Spectrometer: 500 MHz (or higher) NMR spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise)

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2.3.3. 2D NMR Experiments for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity between the α-proton and the β-protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, grounded in fundamental principles of mass spectrometry and nuclear magnetic resonance. The detailed, self-validating experimental protocols offer a robust framework for researchers to acquire high-quality data. By combining the predictive insights with the rigorous experimental methodologies outlined herein, scientists and drug development professionals can confidently characterize this and structurally related molecules, thereby accelerating their research and development pipelines.

References

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting Proton NMR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • PubMed. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved from [Link]

  • MassBank. (2017). L-Phenylalanine; LC-ESI-QTOF; MS2; CE: 10; R=; [M+H]+. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

Sources

"solubility and stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Abstract

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a sterically hindered, non-proteinogenic amino acid with potential applications in peptide synthesis and drug discovery. Its utility in these fields is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecular characteristics that govern its behavior in various environments. This guide also outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profiles, crucial for its effective application in research and development.

Introduction: Understanding the Molecule

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a derivative of phenylalanine, characterized by the presence of three methyl groups on the phenyl ring. This substitution pattern introduces significant steric hindrance and increases the hydrophobicity of the side chain. These features are expected to profoundly influence its solubility in aqueous and organic solvents, as well as its stability under various stress conditions. A thorough understanding of these properties is paramount for its use as a building block in peptide synthesis, where reaction conditions and purification strategies are highly dependent on the solubility of the reactants and products. In drug development, the solubility and stability of a molecule are critical determinants of its bioavailability, formulation, and shelf-life.

Physicochemical Properties

While experimental data for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is not extensively available in public databases, we can infer its likely properties based on its structure and comparison with similar molecules, such as 2-Amino-3-(2,4-dimethylphenyl)propanoic acid[1].

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇NO₂Based on chemical structure
Molecular Weight 207.27 g/mol Based on chemical structure
pKa (α-COOH) ~2-3Typical range for the carboxylic acid group in amino acids.
pKa (α-NH₃⁺) ~9-10Typical range for the amino group in amino acids.
Isoelectric Point (pI) ~5.5-6.5Calculated as the average of the two pKa values.
LogP Higher than phenylalanineThe three methyl groups increase the lipophilicity of the side chain.

Solubility Profile

The solubility of amino acids is highly dependent on the pH of the solution and the nature of the solvent.[2][3] For 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, the bulky and nonpolar trimethylphenyl side chain is the primary determinant of its solubility characteristics.

Theoretical Considerations
  • Effect of pH : Like all amino acids, this compound will exist as a cation at low pH, a zwitterion near its isoelectric point, and an anion at high pH. Its solubility is expected to be minimal at the isoelectric point and increase significantly at pH values above and below this point due to the formation of charged species that can interact more favorably with polar solvents like water.[2][3][4]

  • Effect of Solvent : Due to the hydrophobic nature of the trimethylphenyl group, the solubility in nonpolar organic solvents is likely to be higher than in water, especially for the uncharged form of the molecule. In aqueous systems, its solubility is expected to be lower than that of phenylalanine. The solubility in various solvents is a function of the interactions between the amino acid and the solvent molecules.[2]

  • Effect of Temperature : The solubility of most solids, including amino acids, in liquids increases with temperature. However, the extent of this increase will depend on the specific solvent system.

Experimental Determination of Solubility

A standard method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Determination

  • Preparation of Solutions : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12) and select a range of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane).

  • Sample Addition : Add an excess amount of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid to a known volume of each solvent in a sealed vial.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Data Analysis : The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life.[7][8] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

Potential Degradation Pathways
  • Oxidation : The amino acid structure is generally stable to oxidation, but the phenyl ring could be susceptible under harsh oxidative conditions.

  • Hydrolysis : The peptide bond is not present in the free amino acid, so hydrolysis is not a primary degradation pathway for the monomer.

  • Photodegradation : Aromatic amino acids can be susceptible to degradation upon exposure to light. Photostability testing is therefore important.

  • Thermal Degradation : At elevated temperatures, decarboxylation or other degradation reactions may occur.[9]

  • Racemization : The chiral center at the α-carbon can be susceptible to racemization, particularly at extreme pH values or elevated temperatures.

Experimental Assessment of Stability (Forced Degradation Study)

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[7][8][10][11]

Protocol: Forced Degradation Study

  • Sample Preparation : Prepare solutions of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in appropriate solvents.

  • Stress Conditions : Expose the samples to a range of stress conditions in parallel:

    • Acidic Hydrolysis : e.g., 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis : e.g., 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Store the solid compound and a solution at elevated temperatures (e.g., 70 °C) for a defined period.

    • Photostability : Expose the solid compound and a solution to light according to ICH Q1B guidelines.[12]

  • Time Points : Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis : Analyze the stressed samples using a stability-indicating HPLC method. This involves separating the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.[5][13]

  • Data Evaluation : Quantify the decrease in the parent compound and the formation of degradation products over time.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic F HPLC-UV/MS A->F B Basic B->F C Oxidative C->F D Thermal D->F E Photolytic E->F G Identify Degradants F->G H Quantify Purity F->H

Caption: Forced Degradation Study Workflow.

Strategies for Improving Solubility and Stability

Should the intrinsic solubility or stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid be suboptimal for a particular application, several formulation strategies can be employed:

  • Salt Formation : Converting the amino acid into a salt (e.g., hydrochloride or sodium salt) can significantly enhance its aqueous solubility.

  • Co-solvents : The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.

  • pH Adjustment : As discussed, controlling the pH of the solution to be far from the isoelectric point is a primary method for increasing aqueous solubility.[4]

  • Prodrugs : For in vivo applications, esterification of the carboxylic acid can create a more lipophilic prodrug that may have improved absorption characteristics.[14]

  • Co-amorphous Systems : Forming a co-amorphous mixture with other small molecules, such as other amino acids, can stabilize the amorphous form and improve dissolution rates.[15]

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid presents a unique set of physicochemical properties due to its sterically hindered and hydrophobic side chain. While specific experimental data is sparse, a comprehensive understanding of its likely solubility and stability profiles can be derived from established principles of amino acid chemistry. The experimental protocols outlined in this guide provide a systematic approach for researchers to determine these critical parameters. A thorough characterization of its solubility and stability is an indispensable step in unlocking the full potential of this molecule in peptide synthesis and drug development.

References

  • 2-Amino-3-(aminooxy)propanoic acid | C3H8N2O3 | CID 416257 - PubChem. Available from: [Link]

  • Protein Forced Degradation Studies - Intertek. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ANALYTICAL METHODS. Available from: [Link]

  • RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Stability Testing - CURRENTA. Available from: [Link]

  • Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Available from: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • (2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl | Chemsrc. Available from: [Link]

  • 2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | C10H13NO3 - PubChem. Available from: [Link]

  • Stability testing of existing active substances and related finished products. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate - Google Patents.
  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available from: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. Available from: [Link]

  • Analytical methods for amino acid determination in organisms - ResearchGate. Available from: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available from: [Link]

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed. Available from: [Link]

  • The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Available from: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins - PubMed. Available from: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. Available from: [Link]

Sources

A Technical Guide to the Enzymatic Synthesis of Sterically Hindered Unnatural Amino Acids: The Case of 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unnatural amino acids (UAAs) are pivotal building blocks in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and proteins. Among these, sterically hindered UAAs like 2,4,6-trimethylphenylalanine present a significant synthetic challenge for traditional chemical methods. This technical guide provides an in-depth exploration of enzymatic strategies for the synthesis of such complex molecules, focusing on the application of engineered transaminases. We will delve into the rationale behind enzyme selection, protein engineering strategies, detailed experimental protocols, and robust analytical methods for the production and characterization of 2,4,6-trimethylphenylalanine. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the precision and sustainability of biocatalysis for the synthesis of novel molecular entities.

Introduction: The Significance of Sterically Hindered Unnatural Amino Acids

The incorporation of unnatural amino acids into peptide-based therapeutics can significantly improve their metabolic stability, conformational rigidity, and binding affinity. Sterically hindered amino acids, such as 2,4,6-trimethylphenylalanine, are particularly valuable due to their ability to introduce unique conformational constraints and to probe protein-protein interactions. The bulky trimethylphenyl group can act as a pharmacological shield, preventing enzymatic degradation and enhancing the in vivo half-life of a peptide drug.

However, the synthesis of such molecules is often hampered by the limitations of conventional organic chemistry, which can involve harsh reaction conditions, multi-step processes, and challenges in achieving high enantiopurity. Biocatalysis, utilizing enzymes as catalysts, offers a powerful and sustainable alternative, enabling highly selective and efficient synthesis under mild conditions.

Enzymatic Strategies for Unnatural Amino Acid Synthesis

Several classes of enzymes can be employed for the synthesis of unnatural amino acids, with transaminases and ammonia lyases being among the most prominent.

  • Ammonia Lyases: These enzymes catalyze the reversible addition of ammonia to a carbon-carbon double bond. While effective for some substrates, their application can be limited by a narrow substrate scope and the need for an activated alkene precursor. Phenylalanine ammonia lyases (PALs), for example, are well-studied for the synthesis of various L-phenylalanine derivatives.

  • Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. This approach is particularly attractive for the synthesis of a wide range of chiral amines and amino acids from their corresponding prochiral ketones.

For the synthesis of a sterically demanding target like 2,4,6-trimethylphenylalanine, transaminases represent a more promising starting point due to the commercial availability of the corresponding ketone precursor, 2',4',6'-trimethylacetophenone, and the proven potential for engineering these enzymes to accommodate bulky substrates.

The Transaminase-Catalyzed Reductive Amination

The core of this strategy lies in the asymmetric amination of 2',4',6'-trimethylacetophenone. The reaction proceeds via a "ping-pong bi-bi" mechanism, where the PLP cofactor acts as a shuttle for the amino group.

Transaminase_Mechanism E_PLP E-PLP (Resting Enzyme) E_PMP E-PMP (Pyridoxamine form) E_PLP->E_PMP Amino_Acid_Product Amino Acid Product (2,4,6-Trimethyl- phenylalanine) E_PLP->Amino_Acid_Product Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->E_PLP Half-reaction 1 E_PMP->E_PLP Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct Keto_Substrate Keto Substrate (2',4',6'-Trimethyl- acetophenone) Keto_Substrate->E_PMP Half-reaction 2

Figure 1: General mechanism of a transaminase-catalyzed reaction.

Overcoming Steric Hindrance: The Role of Protein Engineering

Wild-type transaminases often exhibit limited activity towards bulky ketones like 2',4',6'-trimethylacetophenone due to steric clashes within their active sites. Therefore, protein engineering is crucial to enhance the catalytic efficiency and substrate acceptance of these enzymes.

Strategies for Transaminase Engineering:

  • Directed Evolution: This powerful technique mimics natural evolution in the laboratory to generate enzyme variants with desired properties. It involves iterative rounds of random mutagenesis, followed by high-throughput screening or selection to identify improved mutants.

  • Structure-Based Rational Design: With the availability of enzyme crystal structures, specific amino acid residues in the active site can be identified and mutated to create more space for bulky substrates. This approach often targets residues in the "small" and "large" binding pockets of the active site.

  • Computational Redesign: In silico methods can be used to model substrate binding and predict the effects of mutations, guiding the design of more efficient enzyme variants.

For the synthesis of 2,4,6-trimethylphenylalanine, a directed evolution approach, potentially guided by structural insights, would be highly effective in tailoring a transaminase to accept the bulky trimethylphenyl substituent.

Experimental Workflow: From Gene to Purified Amino Acid

The following sections outline a detailed, step-by-step workflow for the enzymatic synthesis of 2,4,6-trimethylphenylalanine.

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing & Analysis Gene_Synthesis Gene_Synthesis Cloning_Expression Cloning_Expression Gene_Synthesis->Cloning_Expression 1. Gene Synthesis & Cloning Protein_Expression Protein_Expression Cloning_Expression->Protein_Expression 2. Protein Expression Cell_Lysis Cell_Lysis Protein_Expression->Cell_Lysis 3. Cell Lysis & Clarification Enzyme_Purification Enzyme_Purification Cell_Lysis->Enzyme_Purification 4. Enzyme Purification Reaction_Setup Reaction_Setup Enzyme_Purification->Reaction_Setup 5. Reaction Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring 6. Reaction Monitoring Product_Purification Product_Purification Reaction_Monitoring->Product_Purification 7. Product Purification Characterization Characterization Product_Purification->Characterization 8. Characterization

Figure 2: Overall experimental workflow for the enzymatic synthesis of 2,4,6-trimethylphenylalanine.

Upstream Processing: Enzyme Production and Purification

Protocol 1: Expression and Purification of an Engineered Transaminase

  • Gene Synthesis and Cloning: The gene encoding the engineered transaminase is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)).

  • Transformation: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow at 20°C for 16-20 hours.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

  • Enzyme Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Desalt the purified enzyme into a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and store at -80°C.

Biotransformation: The Enzymatic Reaction

Protocol 2: Enzymatic Synthesis of 2,4,6-Trimethylphenylalanine

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Reaction
2',4',6'-Trimethylacetophenone200 mM in DMSO10 mM50 µL
Isopropylamine (amino donor)2 M1 M500 µL
Pyridoxal-5'-phosphate (PLP)10 mM0.5 mM50 µL
Purified Transaminase10 mg/mL1 mg/mL100 µL
Borate Buffer (pH 9.0)1 M100 mM100 µL
Deionized Water--200 µL
Total Volume 1 mL

Table 1: Typical reaction mixture for the synthesis of 2,4,6-trimethylphenylalanine.

Procedure:

  • Combine the buffer, water, PLP, and isopropylamine in a reaction vessel.

  • Add the purified transaminase solution.

  • Initiate the reaction by adding the 2',4',6'-trimethylacetophenone substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC.

Downstream Processing and Analysis

Protocol 3: Purification of 2,4,6-Trimethylphenylalanine

Due to the challenges in separating the full-length unnatural amino acid protein from truncated forms, especially when the incorporation site is near the C-terminus, a C-terminal intein fusion can be employed for traceless purification.

  • Quench the Reaction: Stop the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.

  • Centrifugation: Centrifuge the mixture to remove the precipitated protein.

  • Purification by Ion-Exchange Chromatography:

    • Dilute the supernatant with a low-salt buffer and load it onto a cation exchange column.

    • Wash the column to remove unreacted ketone and other neutral compounds.

    • Elute the amino acid product using a salt gradient.

  • Desalting: Desalt the fractions containing the product and lyophilize to obtain the pure amino acid.

Protocol 4: Chiral HPLC Analysis

The enantiomeric purity of the synthesized 2,4,6-trimethylphenylalanine is a critical quality attribute. Chiral HPLC is the method of choice for this analysis.

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin, is highly effective for resolving underivatized amino acid enantiomers.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid). The exact composition should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

Process Optimization and Future Directions

Several factors can be optimized to improve the efficiency and scalability of the enzymatic synthesis:

  • Enzyme Immobilization: Immobilizing the transaminase on a solid support can enhance its stability and facilitate its reuse, which is particularly beneficial for continuous flow processes.

  • Reaction Conditions: Parameters such as pH, temperature, substrate and enzyme concentrations, and co-solvent usage can be fine-tuned to maximize the reaction rate and final product yield.

  • Continuous Flow Synthesis: Implementing the enzymatic reaction in a continuous flow reactor can offer advantages in terms of process control, scalability, and product consistency.

Conclusion

The enzymatic synthesis of sterically hindered unnatural amino acids like 2,4,6-trimethylphenylalanine is a rapidly advancing field with immense potential to impact drug discovery and development. Through the strategic application of protein engineering, particularly directed evolution of transaminases, the limitations of traditional chemical synthesis can be overcome. The detailed workflows and protocols provided in this guide offer a solid foundation for researchers to embark on the biocatalytic production of these valuable and complex molecules. As our understanding of enzyme function and engineering techniques continues to grow, we can expect to see an even wider range of unnatural amino acids become readily accessible through sustainable and efficient enzymatic routes.

References

  • The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. (2015). Journal of the American Chemical Society. [Link]

  • Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. (n.d.). Methods in Molecular Biology. [Link]

  • Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. (2012). Methods in Molecular Biology. [Link]

  • Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. (2015). Journal of the American Chemical Society. [Link]

  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (2023). Angewandte Chemie International Edition. [Link]

  • Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. (2015). ACS Publications. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. [Link]

  • Protein engineering of amine transaminases. (2020). Frontiers in Catalysis. [Link]

  • Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. (2018). Request PDF. [Link]

  • Inteins as traceless purification tags for unnatural amino acid proteins. (2015). PubMed. [Link]

  • The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. (2015). Journal of the American Chemical Society. [Link]

  • Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. (2018). PubMed. [Link]

  • Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unnatural amino acids. (2015). Semantic Scholar. [Link]

  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021). ACS Catalysis. [Link]

  • Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. (2015). Request PDF. [Link]

  • Directed Evolution of a Transaminase - A Pilot Study. (2018). Diva-portal.org. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC International. [Link]

  • Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. (2022). PMC. [Link]

  • Continuous Flow Biocatalysis. (2016). PMC. [Link]

  • Directed evolution of an aspartate aminotransferase with new substrate specificities. (1998). PubMed. [Link]

  • Application of Immobilized Enzymes in Flow Biocatalysis for Efficient Synthesis. (2022). Organic Process Research & Development. [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T

The Art of Asymmetry: A Technical Guide to the Synthesis of Sterically Hindered Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Phenylalanine Analogs

In the landscape of modern drug discovery and peptide science, the deliberate introduction of steric bulk into amino acid scaffolds represents a powerful strategy for modulating biological activity. Sterically hindered phenylalanine analogs, particularly those with quaternary α-carbon centers, are a class of unnatural amino acids that have garnered immense interest.[1][2][3] Their incorporation into peptides can enforce specific conformations, enhance resistance to enzymatic degradation, and ultimately lead to compounds with improved therapeutic profiles.[2] This guide provides an in-depth exploration of the key asymmetric strategies for synthesizing these challenging yet valuable molecules, offering insights into the underlying principles and practical methodologies for researchers in the field.

Core Synthetic Strategies: A Compass for Navigating Asymmetric Synthesis

The asymmetric synthesis of sterically hindered phenylalanine analogs is a formidable challenge due to the difficulty in constructing a tetrasubstituted chiral center with high enantiopurity.[3] Several powerful strategies have emerged to address this, each with its own set of advantages and considerations. This section will delve into the most prominent and effective of these methodologies.

Chiral Auxiliary-Mediated Synthesis: A Classic Approach to Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for inducing asymmetry in a wide range of chemical transformations.[4] In the context of sterically hindered phenylalanine synthesis, a chiral auxiliary is temporarily attached to a glycine or phenylalanine precursor, directing the stereochemical outcome of a subsequent alkylation or other C-C bond-forming reaction.

One of the most successful classes of chiral auxiliaries for this purpose are the oxazolidinones, popularized by David Evans.[] These auxiliaries offer a high degree of stereocontrol due to their rigid, predictable chelation to a metal center, which effectively shields one face of the enolate from the incoming electrophile.

Another notable class of chiral auxiliaries includes pseudoephedrine and its derivatives.[4][] These amino alcohol-based auxiliaries form chiral amides that can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.[] The choice of the appropriate chiral auxiliary is critical and often depends on the specific substrate and desired stereoisomer.

G cluster_0 Chiral Auxiliary-Mediated Synthesis Start Glycine or Phenylalanine Precursor Step1 Attachment of Chiral Auxiliary Start->Step1 e.g., Oxazolidinone, Pseudoephedrine Step2 Deprotonation to form Chiral Enolate Step1->Step2 Strong, non-nucleophilic base (e.g., LDA) Step3 Diastereoselective Alkylation Step2->Step3 Electrophile (e.g., Benzyl bromide derivative) Step4 Cleavage of Chiral Auxiliary Step3->Step4 e.g., Acidic or basic hydrolysis, Reductive cleavage End Enantioenriched Sterically Hindered Phenylalanine Analog Step4->End G cluster_1 Catalytic Cycle Enolate_aq Glycine Enolate (Aqueous Phase) IonPair_org Chiral Ion Pair (Organic Phase) Enolate_aq->IonPair_org Phase Transfer Catalyst_org Chiral PTC (Organic Phase) Catalyst_org->IonPair_org Alkylation_org Asymmetric Alkylation (Organic Phase) IonPair_org->Alkylation_org + Electrophile (R-X) Product_org Alkylated Product (Organic Phase) Alkylation_org->Product_org Catalyst_regen Regenerated PTC (Organic Phase) Alkylation_org->Catalyst_regen Catalyst_regen->Catalyst_org Re-enters cycle

Caption: Simplified catalytic cycle for asymmetric phase-transfer catalysis in the synthesis of α-amino acid derivatives.

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has witnessed a surge in interest as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the realm of sterically hindered phenylalanine analogs, proline and its derivatives have proven to be effective catalysts for Mannich-type reactions. [1]For instance, the l-proline-catalyzed direct asymmetric Mannich reaction of N-PMP-protected α-imino ethyl glyoxylate with α,α-disubstituted aldehydes can generate quaternary β-formyl α-amino acid derivatives with excellent yields and enantioselectivities. [1]These intermediates can then be further transformed into the desired quaternary α-amino acids.

The mechanism of these reactions often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a highly stereocontrolled manner. The accessibility and low toxicity of many organocatalysts make this an attractive and sustainable approach.

Enzymatic Synthesis: The Power of Biocatalysis

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral molecules. [6]Enzymes such as phenylalanine ammonia lyases (PALs) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids. [7]These enzymes can catalyze the addition of ammonia to a corresponding cinnamic acid derivative, often with exceptional stereoselectivity. [7][8] Furthermore, multi-enzymatic cascade processes have been developed for the synthesis of both D- and L-phenylalanine derivatives. [6]These one-pot reactions can combine the action of a PAL with other enzymes for deracemization, leading to high yields and optical purities. [6]The mild reaction conditions and high selectivity of enzymatic methods make them particularly suitable for the synthesis of complex and sensitive molecules.

Comparative Analysis of Synthetic Methodologies

Methodology Key Advantages Key Limitations Typical Enantiomeric Excess (ee)
Chiral Auxiliary High reliability and predictability, well-established protocols. [4]Stoichiometric use of the auxiliary, requires additional protection/deprotection steps.>95%
Phase-Transfer Catalysis Operationally simple, mild conditions, scalable, uses inexpensive catalysts. [9]Catalyst performance can be substrate-dependent.90-99% [10]
Organocatalysis Metal-free, environmentally friendly, readily available catalysts.Can require higher catalyst loadings, substrate scope may be limited.90-99% [1]
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, environmentally benign. [6][7]Enzyme stability and substrate scope can be limitations, may require enzyme engineering.>99% [7]

Detailed Experimental Protocol: Asymmetric Synthesis of a Phenylalanine Analog via Phase-Transfer Catalysis

This protocol is a representative example of the asymmetric synthesis of a phenylalanine derivative using a chiral phase-transfer catalyst, adapted from established literature procedures. [11] Objective: To synthesize an enantioenriched phenylalanine analog via asymmetric α-alkylation of a glycine Schiff base.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

  • Substituted benzyl bromide (electrophile)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Toluene

  • 50% Aqueous potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 mmol), the chiral phase-transfer catalyst (0.02 mmol, 2 mol%), and toluene (5 mL).

  • Addition of Reagents: Stir the mixture at room temperature until all solids are dissolved. Add the substituted benzyl bromide (1.2 mmol).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the 50% aqueous KOH solution (2 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantioenriched product.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of sterically hindered phenylalanine analogs remains a vibrant and evolving field of research. While significant progress has been made with the development of chiral auxiliaries, phase-transfer catalysis, organocatalysis, and enzymatic methods, the quest for more efficient, versatile, and sustainable synthetic routes continues. Future efforts will likely focus on the development of novel catalysts with broader substrate scope and higher turnover numbers, as well as the integration of flow chemistry and other process intensification technologies to facilitate the large-scale production of these valuable building blocks. The continued innovation in this area will undoubtedly fuel further advancements in medicinal chemistry, peptide science, and materials science.

References

  • List, B., et al. (2003). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. Available at: [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of r-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]

  • Feng, X., et al. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Organic and Biomolecular Chemistry. Available at: [Link]

  • Soloshonok, V. A., & Kukhar, V. P. (2007). Asymmetric Synthesis of Quaternary α-Amino Acids and Their Phosphonate Analogues. European Journal of Organic Chemistry. Available at: [Link]

  • Maruoka, K., & Ooi, T. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Chemical Reviews. Available at: [Link]

  • Lygo, B., & Beaumont, D. J. (2007). Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA. Available at: [Link]

  • Brigaud, T., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Glorius, F., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Nature Communications. Available at: [Link]

  • Various Authors. (2000). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Available at: [Link]

  • Lippert, K. M. (n.d.). Asymmetric Phase Transfer Catalysis. University of Regensburg. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]

  • Aggarwal, V. K., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Nature Communications. Available at: [Link]

  • Kim, D., & Suh, Y.-G. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]

  • Holechek, J. J., & Herman, M. A. (2020). Branched Chain Amino Acids. Current Biology. Available at: [Link]

  • Liu, G., & Cui, C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Available at: [Link]

  • Various Authors. (2021). New Progress in Asymmetric Synthesis of Quaternary Α-Amino Acids. AMiner. Available at: [Link]

  • Rao, Y., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. Available at: [Link]

  • Belokon, Y. N., et al. (1998). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Available at: [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Branched-chain amino acid. Wikipedia. Available at: [Link]

  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Fu, G. C., & Weix, J. B. (2020). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Enzymatic synthesis of 2-bromide-L-phenylalanine labelled with isotopes of hydrogen. Swansea University. Available at: [Link]

  • Romero-Rivera, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • Xu, H., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Molecules. Available at: [Link]

  • Guo, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2015). L-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase. ResearchGate. Available at: [Link]

  • Wu, S., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. Available at: [Link]

  • Gibson, S. E., et al. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. Imperial College London. Available at: [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. Available at: [Link]

  • Various Authors. (1991). Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. Available at: [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]

  • Various Authors. (2014). How can I synthesize alpha beta unsaturated amino acids?. ResearchGate. Available at: [Link]

  • Gfeller, D., et al. (2013). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. Available at: [Link]

  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research. Available at: [Link]

  • Hooker, T. M., & West, G. C. (1975). Method of preparing phenylalanine. Google Patents.

Sources

A Technical Guide to the Potential Biochemical Applications of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-canonical amino acid analogue of phenylalanine, presents a unique molecular scaffold for advanced biochemical research and drug development. Characterized by a sterically hindered trimethylphenyl group, this compound offers significant potential as a tool for probing and modulating complex biological systems. This guide provides an in-depth exploration of its prospective applications, moving from fundamental principles to actionable experimental workflows. We will delve into its utility in enzyme inhibition, the modulation of protein-protein interactions (PPIs), and its role as a foundational building block in medicinal chemistry. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage this compound's unique properties for creating novel inhibitors, molecular probes, and therapeutic leads.

Section 1: Introduction to 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, hereafter referred to as Trimethylphenylalanine (TMPA), is a synthetic amino acid that is not found in natural proteins. Its structure is distinguished by the substitution of the standard phenyl ring of phenylalanine with a 2,4,6-trimethylphenyl moiety. This modification introduces significant steric bulk and alters the electronic and hydrophobic properties of the side chain, making it a compelling tool for biochemical investigation.

Chemical Structure and Physicochemical Properties

The key feature of TMPA is the mesityl (2,4,6-trimethyl) group, which locks the side chain's conformation and provides a bulky, hydrophobic surface. These properties are central to its potential applications.

PropertyValueSource
Chemical Formula C12H17NO2[1]
Molecular Weight 207.27 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in ethanol and chloroform; slightly soluble in water[1]
Nature Non-proteinogenic (unnatural) amino acid[1]
Synthesis Overview

The synthesis of TMPA can be achieved through established organic chemistry routes. One common method involves the reaction of phenylacetone, where alkylation is performed under specific conditions, followed by a reduction reaction to yield the final product.[1] As a non-natural amino acid, it is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[1]

Rationale for Use in Biochemistry: The Significance of the Trimethylphenyl Moiety

The scientific interest in TMPA stems directly from its unique side chain. In biochemistry, phenylalanine and other aromatic residues are frequently involved in critical molecular recognition events, such as substrate binding in enzyme active sites and "hotspot" interactions at the interface of proteins.[2] By replacing a natural aromatic residue with TMPA, researchers can introduce a targeted disruption. The three methyl groups provide significant steric hindrance, which can prevent a binding partner from docking correctly or can probe the spatial constraints of a binding pocket. This makes TMPA an ideal candidate for designing competitive inhibitors or for mapping the architecture of protein interaction surfaces.

Section 2: Application in Enzyme Inhibition and Mechanistic Studies

The unique structure of TMPA makes it a promising candidate for the development of enzyme inhibitors. Non-canonical amino acids and their derivatives have shown significant potential in inhibiting digestive enzymes, which can be beneficial for managing conditions like diabetes and obesity.[3]

Rationale: Targeting Enzyme Active Sites

Enzyme active sites are exquisitely shaped to bind specific substrates. The bulky trimethylphenyl side chain of TMPA can be exploited to function as an antagonist. When incorporated into a peptide or small molecule, TMPA can occupy the active site, but its steric bulk may prevent the enzyme from achieving the catalytically active conformation, thereby inhibiting its function. This is a classic strategy for competitive inhibition. Furthermore, its unique shape could allow it to bind to allosteric sites, inducing conformational changes that inactivate the enzyme through non-competitive inhibition.[4]

Potential Enzyme Targets

Based on the activity of other synthetic amino acid derivatives, TMPA could be investigated as an inhibitor for several classes of enzymes:

  • Carbohydrate-Hydrolyzing Enzymes: α-glucosidase and α-amylase are key targets for controlling post-prandial hyperglycemia.[5] A TMPA-based compound could be designed to block the active sites of these enzymes.

  • Proteases: Many proteases have hydrophobic pockets that accommodate aromatic residues like phenylalanine. TMPA could serve as a mimetic that binds tightly but cannot be cleaved.

  • Lipases: Pancreatic lipase is a target for anti-obesity drugs.[3] The hydrophobicity of the TMPA side chain makes it suitable for interacting with the lipid-binding sites of these enzymes.

Experimental Workflow: Screening for Enzyme Inhibition

The initial step in validating TMPA as an inhibitor is to perform an in vitro enzyme activity assay. This workflow outlines a generalized, colorimetric-based screening process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme 1. Prepare Enzyme Solution (e.g., α-glucosidase) mix 4. Mix Enzyme, Buffer, and TMPA Derivative/Control prep_enzyme->mix prep_substrate 2. Prepare Substrate Solution (e.g., pNPG) add_substrate 6. Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_tmpa 3. Prepare TMPA Derivative (Serial Dilutions) prep_tmpa->mix preincubate 5. Pre-incubate at 37°C mix->preincubate preincubate->add_substrate incubate 7. Incubate and Allow Reaction to Proceed add_substrate->incubate stop_reaction 8. Stop Reaction (e.g., add Na2CO3) incubate->stop_reaction measure 9. Measure Absorbance (405 nm for p-nitrophenol) stop_reaction->measure calculate 10. Calculate % Inhibition measure->calculate plot 11. Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for in-vitro enzyme inhibition screening.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a concrete example for screening a TMPA-containing compound against α-glucosidase.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve p-Nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

    • Inhibitor Solution: Prepare a stock solution of the TMPA derivative in DMSO and create a series of dilutions in phosphate buffer.

    • Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the TMPA derivative dilution (or buffer for the positive control, or Acarbose for a reference inhibitor) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the Na₂CO₃ stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

  • Mechanistic Elucidation: To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rate at various substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot, which helps in determining the effect of the inhibitor on the enzyme's Km and Vmax values.[5]

Section 3: Probing and Modulating Protein-Protein Interactions (PPIs)

PPIs are fundamental to nearly all cellular processes, making them attractive but challenging therapeutic targets.[6] The development of constrained peptides and peptidomimetics is an emerging strategy to inhibit PPIs, particularly those mediated by α-helices.[7]

Rationale: TMPA as a Molecular Probe for PPIs

Many PPIs are mediated by a "hotspot" of a few amino acids that contribute the majority of the binding energy.[2] Often, these hotspots involve an aromatic residue like phenylalanine fitting into a hydrophobic pocket on the partner protein. By synthesizing a peptide where this critical phenylalanine is replaced by TMPA, one can test the hypothesis that the increased steric bulk will disrupt the interaction. This makes TMPA a powerful tool for both validating PPI hotspots and for creating initial leads for peptide-based inhibitors. Such non-natural amino acids can be incorporated into photoaffinity probes to identify and characterize unknown PPIs.[8]

Experimental Workflow: Validating PPI Disruption with a TMPA-Substituted Peptide

This workflow outlines the process from identifying a target to quantifying the disruption of the interaction.

G cluster_design Design & Synthesis cluster_validation Biophysical Validation cluster_analysis Analysis & Interpretation identify 1. Identify Target PPI (e.g., p53/MDM2) and Hotspot Residue (e.g., Phe) design_wt 2. Design Wild-Type (WT) Binding Peptide identify->design_wt design_tmpa 3. Design TMPA-Substituted Peptide identify->design_tmpa synthesize 4. Synthesize and Purify Both Peptides design_wt->synthesize design_tmpa->synthesize inject_wt 7. Inject WT Peptide (Determine Baseline KD) synthesize->inject_wt inject_tmpa 8. Inject TMPA Peptide (Measure Change in Binding) synthesize->inject_tmpa express_protein 5. Express and Purify Target Protein (e.g., MDM2) immobilize 6. Immobilize Target Protein on a Biosensor Chip (SPR/BLI) express_protein->immobilize immobilize->inject_wt immobilize->inject_tmpa compare 9. Compare Sensorgrams and Kinetic Data (ka, kd, KD) inject_wt->compare inject_tmpa->compare interpret 10. Interpret Results: - Increased KD = Disruption - No Binding = Complete Blockade compare->interpret

Caption: Workflow for validating PPI disruption using TMPA.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes how to use SPR to compare the binding of a wild-type peptide versus a TMPA-substituted peptide to a target protein.

  • Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (e.g., MDM2) over the activated surface at a low pH (e.g., pH 4.5) to facilitate covalent immobilization via primary amines.

    • Deactivate any remaining active esters using an injection of ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of both the wild-type and TMPA-substituted peptides in a suitable running buffer (e.g., HBS-EP+).

    • Perform a kinetic analysis by injecting the different concentrations of the wild-type peptide over the immobilized protein surface, followed by a dissociation phase. Regenerate the surface between injections if necessary.

    • Repeat the kinetic analysis with the TMPA-substituted peptide under identical conditions.

  • Data Interpretation:

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A significantly higher KD value for the TMPA peptide compared to the wild-type indicates that the substitution has weakened the interaction. A complete lack of response would suggest the interaction is fully abrogated.

Section 4: Applications in Drug Design and Medicinal Chemistry

Beyond its use as a probe, TMPA can serve as a valuable scaffold in drug discovery. Non-protein amino acids are frequently used as starting points for developing novel therapeutics with improved pharmacological profiles.[9][10]

TMPA as a Scaffold for Novel Therapeutics

The rigid and hydrophobic nature of the TMPA scaffold can be used to orient other chemical functionalities in three-dimensional space, allowing for precise targeting of binding pockets in proteins. Its amino acid backbone provides handles (the amine and carboxylic acid groups) for further chemical modification to optimize properties like solubility, cell permeability, and metabolic stability. For example, derivatives of 3-arylpropanoic acids have been investigated for anti-inflammatory properties, and various amino acid derivatives have shown promise as anticancer and antioxidant agents.[9][11]

Prodrug Development

The amino acid structure is a well-established motif for creating prodrugs.[12] Drugs with poor bioavailability can be covalently linked to TMPA. The resulting conjugate may then be recognized and transported across cell membranes by amino acid transporters, improving drug uptake. Once inside the cell, endogenous esterases or peptidases can cleave the bond, releasing the active parent drug. This strategy can enhance oral absorption and target drugs to specific tissues with high transporter expression.[12]

Logical Workflow for Lead Compound Development

This workflow illustrates how TMPA can be integrated into a medicinal chemistry program.

G node_scaffold 1. TMPA as Scaffold node_library 2. Design & Synthesize Focused Library (Modify N- and C-termini) node_scaffold->node_library node_screen 3. High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) node_library->node_screen node_hit 4. Hit Identification node_screen->node_hit node_sar 5. Structure-Activity Relationship (SAR) Studies node_hit->node_sar node_sar->node_library Iterative Redesign node_lead 6. Lead Optimization (Improve Potency, ADME) node_sar->node_lead node_vivo 7. In Vivo Testing (Animal Models) node_lead->node_vivo

Sources

Introduction: The Architectural Versatility of Substituted Phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Phenylalanine Derivatives: From Synthesis to Therapeutic Application

Phenylalanine, a fundamental aromatic amino acid, has long served as a foundational scaffold in medicinal chemistry. However, the strategic introduction of substituents onto its phenyl ring unlocks a vast chemical space, giving rise to a class of molecules known as substituted phenylalanine derivatives. These derivatives are not mere analogues; they are precision-engineered tools that offer significant advantages in drug design. By modifying the electronic, steric, and hydrophobic properties of the aromatic ring, researchers can fine-tune a molecule's interaction with biological targets, enhance its metabolic stability, and improve its pharmacokinetic profile.[1][2]

Substituted phenylalanines are valuable building blocks in the development of novel therapeutics across a wide range of disease areas, including oncology, virology, and metabolic disorders.[3][4][5][6] For instance, β-phenylalanine derivatives (β-PADs) offer a chiral pseudopeptidic character that can be recognized by biological systems while providing greater stability against enzymatic degradation compared to their natural α-amino acid counterparts.[2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these critical compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of Substituted Phenylalanine Derivatives

The synthesis of substituted phenylalanine derivatives remains a key challenge and an area of active innovation in drug discovery.[2] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of production. Methodologies range from classical organic reactions to modern biocatalytic processes.

Classical and Modern Catalytic Methodologies

Historically, reactions like the Knoevenagel condensation of a substituted benzaldehyde with methyl isocyanoacetate, followed by hydrogenation, have provided access to racemic derivatives.[7] The Arndt-Eistert reaction offers a pathway to homologate α-amino acids to their β-amino acid counterparts, including β-phenylalanines.[2]

More recently, palladium-catalyzed cross-coupling reactions have become indispensable for their efficiency and broad functional group tolerance. The Negishi cross-coupling, for example, allows for the reaction of aryl halides with organozinc compounds to directly prepare protected fluorinated phenylalanine analogues.[8] Similarly, the Stille coupling can be used to introduce vinyl groups, which can be further functionalized.[7]

Asymmetric Synthesis and Biocatalysis

Controlling stereochemistry is paramount, as biological activity is often enantiomer-specific.[9] Asymmetric synthesis has been advanced through the use of chiral auxiliaries and phase-transfer catalysis.[10]

Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure derivatives.[2] Enzymes such as Phenylalanine Ammonia Lyases (PALs) can catalyze the amination of cinnamic acids to yield both L- and D-phenylalanines.[11] Furthermore, hydrolases and dehydrogenases are employed in multi-step enzymatic cascades to produce specific enantiomers with high purity and yield.[2]

G Benzaldehyde Substituted Benzaldehyde Knoevenagel Knoevenagel Condensation Benzaldehyde->Knoevenagel Biocatalysis Biocatalysis (PAL, Hydrolases) Benzaldehyde->Biocatalysis Glycine Glycine / Alanine Precursors CrossCoupling Pd-Catalyzed Cross-Coupling (Negishi, Stille) Glycine->CrossCoupling AlphaPhe α-Phenylalanine Derivatives Knoevenagel->AlphaPhe CrossCoupling->AlphaPhe Biocatalysis->AlphaPhe BetaPhe β-Phenylalanine Derivatives Biocatalysis->BetaPhe

Caption: General synthetic workflows for substituted phenylalanine derivatives.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of phenylalanine derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[1] Understanding these relationships is crucial for rational drug design.

A study on N-benzoyl derivatives of fluorophenylalanine demonstrated that the position of the fluorine atom significantly impacts inhibitory activity.[3] Derivatives of m-fluorophenylalanine were generally found to be more potent inhibitors than their o-fluoro or p-fluoro counterparts in a microbial antitumor prescreen.[3] Within a series of p-fluorophenylalanine derivatives, compounds with m-chloro, p-chloro, m-nitro, and p-nitro benzoyl groups were particularly potent.[3] This highlights the interplay between the electronic properties and the position of the substituents in dictating biological function.

Compound ClassSubstitution PatternTarget/AssayKey FindingReference
N-Benzoyl-Fluorophenylalaninesortho, meta, para fluoro substitutionsAntitumor Prescreenmeta-fluoro derivatives were generally the most potent inhibitors.[3]
HIV Capsid BindersModifications to phenylalanine coreAnti-HIV ActivityThe phenylalanine core is crucial for activity, while the linker region is amenable to modification.[4]
DPP-4 InhibitorsBenzyl-substituted (S)-phenylalanineDPP-4 InhibitionA 4-fluorobenzyl substitution yielded a highly potent and selective inhibitor.[12]
AMPA Receptor AntagonistsAryl-substituted phenylalaninesGluA2 ReceptorEnantiopharmacology differs based on substitution, leading to distinct binding modes.[9]

Part 3: Pharmacological Applications and Case Studies

Substituted phenylalanine derivatives have been successfully developed as modulators of a wide array of biological targets, leading to promising drug candidates.

Antiviral Agents: HIV Capsid Inhibitors

The HIV capsid (CA) protein is a promising target for antiretroviral therapy as it plays multiple roles in the viral lifecycle.[4][13] The small molecule PF-74 binds at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. SAR studies have shown that the phenylalanine core of PF-74 is essential for maintaining antiviral activity through hydrophobic interactions, while the acylamino linker forms critical hydrogen bonds with residues Asn57 and Gln63.[4] By synthesizing derivatives using techniques like the Ugi four-component reaction, researchers have developed novel compounds with potent anti-HIV-1 and HIV-2 activity.[4][14]

G cluster_interactions Key Interactions CA_Hexamer HIV-1 Capsid Hexamer BindingSite NTD-CTD Interface Phe_Derivative Phenylalanine Derivative (e.g., PF-74) PheCore Phenylalanine Core (Hydrophobic Pocket) Phe_Derivative->PheCore Hydrophobic Interaction Linker Acylamino Linker Asn57 Asn57 Linker->Asn57 H-Bond Gln63 Gln63 Linker->Gln63 H-Bond

Caption: Binding mode of phenylalanine derivatives at the HIV-1 capsid interface.

Anticancer Agents

β-Phenylalanine derivatives have shown significant promise in oncology.[2]

  • eEF2K Inhibition: In breast cancer models, β-PADs have been synthesized to target Eukaryotic Elongation Factor-2 Kinase (eEF2K), a protein involved in tumor resistance, with some compounds showing IC50 values in the micromolar range.[2]

  • Proteasome Inhibition: Di- and tripeptides containing β-PADs were designed as proteasome inhibitors, with some demonstrating nanomolar efficacy.[2]

  • Lung Cancer Models: A series of β-phenylalanine derivatives incorporating sulphonamide and azole moieties exhibited structure-dependent antiproliferative activity in A549 lung cancer cells.[5]

Metabolic and Inflammatory Diseases
  • DPP-4 Inhibitors for Diabetes: A series of novel benzyl-substituted (S)-phenylalanine derivatives were developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in type 2 diabetes. The 4-fluorobenzyl derivative, in particular, showed an IC50 value of 3.79 nM, superior to the marketed drug sitagliptin, and demonstrated efficacy in an oral glucose tolerance test.[12]

  • Anti-inflammatory Agents: N-(4-substituted phenyl)glycine derivatives, designed to mimic glycine, have been synthesized and screened for anti-inflammatory activity. Chalcone analogues and their cyclized derivatives showed remarkable activity in a carrageenan-induced rat paw edema assay.[6]

Part 4: Pharmacokinetic (PK) Profile Optimization

A significant advantage of using substituted phenylalanine derivatives is the ability to modulate their pharmacokinetic properties. Poor PK profiles, such as limited metabolic stability, often hinder the development of promising lead compounds.[15]

In one study, the lead compound H-Phe-Phe-NH₂, a high-affinity Substance P analogue, suffered from a poor PK profile. By replacing the N-terminal phenylalanine with a benzylcarbamate group, researchers developed a new class of analogues with good binding affinity and an improved in vitro PK profile.[15] Further optimization showed that while some derivatives had increased clearance, others demonstrated high stability in human plasma.[15] This case study underscores how strategic substitutions can overcome critical drug development hurdles like metabolic instability and poor CNS penetration.[15]

CompoundModificationKey PK FindingReference
SP₁₋₇ Analogue 2H-Phe-Phe-NH₂Poor PK profile[15]
SP₁₋₇ Analogue 4Benzylcarbamate substitutionGood in vitro permeability, able to enter CNS[15]
F₂-7fPiperazinone phenylalanine derivativePredicted to have improved drug-like properties and metabolic stability over PF74[14]

Part 5: Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Phenylalanine Derivative via Negishi Cross-Coupling

This protocol describes a general procedure for palladium-catalyzed cross-coupling to synthesize a protected fluorinated phenylalanine derivative, a method known for its reliability and directness.[8]

Materials:

  • Protected (R)-iodoalanine

  • Aryl halide (e.g., 1-fluoro-4-iodobenzene)

  • Zinc dust

  • Dibromoethane

  • TMSCl (Trimethylsilyl chloride)

  • Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Anhydrous THF (Tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Step-by-Step Procedure:

  • Activation of Zinc: Add zinc dust to a flame-dried flask under argon. Add anhydrous THF, followed by dibromoethane and TMSCl to activate the zinc surface. Stir until gas evolution ceases.

  • Formation of Organozinc Reagent: To the activated zinc, add a solution of the protected (R)-iodoalanine in anhydrous THF. Stir at room temperature for 1-2 hours to form the organozinc homoenolate.

  • Cross-Coupling Reaction: In a separate flask, dissolve the aryl halide, Pd(dba)₂, and SPhos in anhydrous THF under argon.

  • Addition: Transfer the prepared organozinc solution to the catalyst mixture via cannula.

  • Reaction: Heat the reaction mixture at 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected fluorinated phenylalanine derivative.

Self-Validation:

  • Controls: Run a parallel reaction without the palladium catalyst to ensure the reaction is catalyst-dependent.

  • Expected Outcome: Successful formation of the C-C bond, verifiable by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, confirming the desired product's structure and mass.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the inhibitory potency (IC50) of synthesized phenylalanine derivatives against DPP-4.[12]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (substituted phenylalanine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for blank) or test compound/control solution.

    • 50 µL of DPP-4 enzyme solution diluted in assay buffer.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Controls: Include wells with no enzyme (blank), enzyme + substrate + DMSO (100% activity), and a known inhibitor like Sitagliptin (positive control).

  • Expected Outcome: The positive control should yield an IC50 value consistent with literature reports. Test compounds will show a dose-dependent decrease in fluorescence signal, allowing for the calculation of a reliable IC50.

Conclusion and Future Perspectives

Substituted phenylalanine derivatives represent a remarkably versatile and powerful scaffold in medicinal chemistry. Their modularity allows for precise tuning of pharmacological and pharmacokinetic properties, leading to the development of highly potent and selective therapeutic agents.[2] Advances in synthetic chemistry, particularly in asymmetric and biocatalytic methods, are continually expanding the accessible chemical diversity of these compounds.[2][11] Future efforts will likely focus on applying these derivatives to novel and challenging biological targets, further solidifying their role as indispensable building blocks in the ongoing quest for new medicines.

References

  • Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. Journal of Pharmaceutical Sciences. [Link]

  • Substituted Phenylalanines. Aapptec Peptides. [Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. [Link]

  • Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]

  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • The structure–activity relationship of phenylalanine derivatives bearing a hydroxamic acid. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2,4,6-Trimethylphenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor-binding profiles.[1] 2,4,6-trimethylphenylalanine, a bulky analog of phenylalanine, presents unique opportunities for peptide design due to its significant steric hindrance. This feature can enforce specific peptide conformations, enhance resistance to enzymatic degradation, and explore novel binding interactions. However, its considerable bulk also poses a significant challenge during Solid-Phase Peptide Synthesis (SPPS).[2][3]

The primary obstacle in incorporating sterically hindered amino acids like 2,4,6-trimethylphenylalanine is the difficulty in achieving complete and efficient coupling to the growing peptide chain.[2][4] The methyl groups on the phenyl ring physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the reaction rate and increasing the risk of incomplete coupling. This can lead to the formation of deletion sequences, which are difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[4]

This in-depth technical guide provides a comprehensive framework for the successful incorporation of Fmoc-2,4,6-trimethylphenylalanine into peptides using Fmoc-based SPPS. We will delve into the rationale behind the selection of reagents and optimization of reaction conditions, offering field-proven insights to overcome the challenges associated with this sterically demanding amino acid.

Core Principles and Strategic Considerations

The successful incorporation of 2,4,6-trimethylphenylalanine hinges on a multi-faceted approach that addresses the kinetic limitations imposed by its steric bulk. The following principles should guide the synthesis strategy:

  • Maximizing Activation and Reactivity: The use of highly potent coupling reagents is paramount to drive the sluggish coupling reaction to completion.[3]

  • Optimizing Reaction Conditions: Extended reaction times and, cautiously, elevated temperatures can provide the necessary energy to overcome the activation barrier.

  • Vigilant Monitoring of Coupling Efficiency: Standard coupling times may be insufficient. Therefore, real-time monitoring of the reaction progress is crucial to ensure complete acylation.

  • Preventing Racemization: The forcing conditions required for coupling can increase the risk of epimerization at the α-carbon of the amino acid.[5][6] The choice of coupling reagents and base is critical in mitigating this side reaction.

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides containing 2,4,6-trimethylphenylalanine on a 0.1 mmol scale.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (100-200 mesh) is suitable depending on whether a C-terminal amide or carboxylic acid is desired.[7]

  • Fmoc-2,4,6-trimethylphenylalanine: High-purity Fmoc-protected amino acid.

  • Standard Fmoc-protected amino acids

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% piperidine in DMF.[8][9]

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a similar scavenger-containing TFA mixture.

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Standard Fmoc-SPPS Cycle for Non-Hindered Amino Acids

This protocol outlines the standard steps for elongating the peptide chain with proteinogenic amino acids.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).[8]

Protocol 2: Optimized Coupling of Fmoc-2,4,6-trimethylphenylalanine

This modified protocol is essential for achieving high coupling efficiency with the sterically hindered 2,4,6-trimethylphenylalanine.

  • Deprotection: Perform the Fmoc deprotection as described in Protocol 1, Step 2.

  • Activation and Coupling of Fmoc-2,4,6-trimethylphenylalanine:

    • In a separate vessel, dissolve Fmoc-2,4,6-trimethylphenylalanine (3-5 equivalents) in DMF.

    • Add a high-efficiency coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and a base (e.g., DIPEA or 2,4,6-collidine, 6-10 equivalents). See Table 1 for specific recommendations.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Extend the coupling time to at least 4 hours, or overnight if necessary.

  • Monitoring for Completion:

    • After the initial coupling period, perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. A negative result (colorless or yellowish beads) indicates complete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel, wash thoroughly with DMF, and repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-2,4,6-trimethylphenylalanine.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after double coupling, cap the unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Washing: Once complete coupling is confirmed, wash the resin extensively with DMF, DCM, and IPA to remove all excess reagents and by-products.[3]

Protocol 3: Peptide Cleavage and Precipitation
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).[1]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).

Data Presentation and Key Parameters

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesRecommended Equivalents (vs. Resin)
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, low racemization.[10]3-5
HCTU Aminium/Uronium SaltSimilar to HATU, often more cost-effective.3-5
COMU Uronium SaltHighly reactive, requires only one equivalent of base, exists in the more reactive uronium form.[11]3-5
PyBOP Phosphonium SaltHigh efficiency, low propensity for racemization.[10]3-5
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, low racemization potential. May require longer coupling times.3-5

Visualization of Workflows

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Resin Start: Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Resin Repeat for next AA Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Hindered_AA_Coupling Start Deprotected Peptide-Resin Coupling Couple Fmoc-2,4,6-trimethyl- phenylalanine (High-potency reagent, extended time) Start->Coupling Monitoring Monitor Coupling (e.g., Kaiser Test) Coupling->Monitoring Complete Coupling Complete Monitoring->Complete Negative Test Incomplete Coupling Incomplete Monitoring->Incomplete Positive Test Next_Step Proceed to Next Cycle Complete->Next_Step Double_Coupling Double Couple Incomplete->Double_Coupling Capping Cap Unreacted Amines (Optional) Incomplete->Capping After Double Coupling Double_Coupling->Monitoring Capping->Next_Step

Caption: Decision workflow for coupling sterically hindered amino acids.

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system. The inclusion of a monitoring step (e.g., the Kaiser test) after the coupling of 2,4,6-trimethylphenylalanine is critical. This qualitative assessment provides immediate feedback on the efficiency of the coupling reaction, allowing for real-time adjustments such as initiating a double coupling or a capping step. This iterative process of reaction and verification ensures that the peptide chain is elongated with high fidelity, minimizing the accumulation of difficult-to-remove deletion sequences. Furthermore, final analysis by mass spectrometry and RP-HPLC serves as the ultimate validation of the synthesis, confirming the identity and purity of the target peptide.

Conclusion

The incorporation of sterically demanding amino acids like 2,4,6-trimethylphenylalanine into peptides is a challenging yet rewarding endeavor that can unlock novel therapeutic potential. While its steric bulk necessitates significant deviations from standard SPPS protocols, the challenges are surmountable with a rational and informed approach. By employing highly potent coupling reagents, extending reaction times, and diligently monitoring the reaction progress, researchers can successfully synthesize peptides containing this unique building block. The strategies and protocols outlined in this guide provide a robust framework for navigating the complexities of sterically hindered SPPS, enabling the exploration of new frontiers in peptide-based drug discovery.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Stewart, J. M., & Young, J. D. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200. Retrieved from [Link]

  • Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dahiya, R. (2007). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica, 64(6), 509–516. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of the non-canonical, sterically hindered amino acid 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, herein referred to as Tmp, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the significant steric bulk imparted by the 2,4,6-trimethylphenyl side chain, specialized protocols are required to achieve high coupling efficiencies and ensure the integrity of the final peptide product. This guide details the underlying chemical principles, optimized coupling strategies, step-by-step experimental protocols, and troubleshooting solutions.

Introduction: The Rationale for Using Tmp in Peptide Design

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid analog of phenylalanine, distinguished by three methyl groups on its phenyl ring. This substitution introduces significant steric hindrance and alters the electronic and hydrophobic properties of the side chain. Its incorporation into peptides is a strategic choice for:

  • Inducing Stable Secondary Structures: The bulky side chain can restrict conformational freedom, forcing the peptide backbone into specific secondary structures such as helices or turns.

  • Enhancing Proteolytic Stability: The steric shield provided by the trimethylphenyl group can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

  • Modulating Receptor Interactions: The unique topology of the Tmp side chain can be used to probe or enhance binding affinity and selectivity for specific biological targets.[1]

  • Disrupting Aggregation: In sequences prone to aggregation, the introduction of a bulky, non-planar side chain can disrupt intermolecular beta-sheet formation, improving the solubility and handling of the peptide.[2]

However, the very feature that makes Tmp valuable—its steric bulk—presents a significant challenge during SPPS. Conventional coupling methods often result in low yields and deletion sequences.[3] This note provides the necessary protocols to overcome these hurdles.

Core Principles of Fmoc SPPS for Hindered Residues

The standard Fmoc/tBu SPPS strategy involves a repetitive cycle of deprotection, activation/coupling, and washing.[4][5] For sterically hindered residues like Tmp, the critical step is the coupling reaction, where the activated carboxyl group of the incoming Fmoc-Tmp-OH must approach the free amine of the resin-bound peptide. The steric clash at the alpha-carbon and the bulky side chain can significantly slow down this reaction.

Success hinges on optimizing three factors:

  • Potency of the Coupling Reagent: Employing highly reactive activating agents is paramount.

  • Reaction Kinetics: Maximizing the reaction rate through concentration, temperature, and time.

  • Thorough Monitoring: Using in-process controls to validate the completion of each coupling step.

Recommended Reagents and Equipment

Resins:

  • Rink Amide Resin (for C-terminal amides)

  • 2-Chlorotrityl Chloride Resin (for protected peptide fragments or C-terminal acids)

Amino Acids:

  • Fmoc-Tmp-OH (N-α-Fmoc-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid)

  • Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt)

Solvents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

Coupling Reagents (High-Potency):

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU: (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)

Bases:

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methylmorpholine (NMM)

Other Reagents:

  • Kaiser Test Kit (Ninhydrin-based)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

Experimental Protocols

Standard SPPS Cycle Workflow

The following diagram illustrates the general workflow for a single amino acid addition in Fmoc-SPPS, with a specific decision point for handling hindered residues like Tmp.

SPPS_Workflow Start Start with N-Terminal Deprotected Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash (5-7x) Deprotection->Wash1 Kaiser_Pre Kaiser Test (Optional) Confirm Free Amine Wash1->Kaiser_Pre Coupling Amino Acid Activation & Coupling Step Kaiser_Pre->Coupling Wash2 DMF Wash (3-5x) Coupling->Wash2 Kaiser_Post Kaiser Test Check for Completion Wash2->Kaiser_Post Success Coupling Complete (Next Cycle) Kaiser_Post->Success Negative (Colorless) Failure Incomplete Coupling (Yellow/Blue Beads) Kaiser_Post->Failure Positive Remediation Remediation Strategy: 1. Double Couple 2. Capping Failure->Remediation Remediation->Wash2

Caption: General Fmoc-SPPS workflow with a critical checkpoint after coupling.

Step-by-Step Protocol for Tmp Incorporation (0.1 mmol Scale)

This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group has been removed, leaving a free amine on the resin-bound peptide.

1. Resin Preparation & Fmoc Deprotection:

  • Swell the resin in DMF for 30-60 minutes.

  • To deprotect the N-terminal Fmoc group, treat the resin with a solution of 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes.[2][6]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. A positive Kaiser test (dark blue beads) should confirm the presence of the free primary amine.[7]

2. Tmp Activation and Coupling (Primary Recommendation: HATU)

  • Causality: HATU is highly recommended as it is extremely reactive, effective at overcoming steric hindrance, and less prone to causing racemization compared to some other powerful reagents.[8][9]

  • In a separate vessel, dissolve Fmoc-Tmp-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL).

  • Add DIPEA (6 eq., 0.6 mmol) to the solution. Vortex for 1-2 minutes to pre-activate the amino acid. The solution may change color.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for a minimum of 2 hours . For the first incorporation of Tmp or if coupling to another hindered residue, extend this time to 4 hours .

3. Monitoring and Troubleshooting:

  • After the coupling period, drain the coupling solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test.[7]

    • Negative Result (Colorless/Yellowish beads): The coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue beads): The coupling is incomplete. Immediate remediation is required.

Strategies for Incomplete Tmp Coupling

The steric bulk of Tmp may necessitate more aggressive coupling conditions. Choose a strategy from the table below based on the intensity of the positive Kaiser test.

StrategyProtocolRationale & Considerations
Double Coupling Wash the resin with DMF and repeat the coupling step (Protocol 4.2) with a fresh solution of activated Fmoc-Tmp-OH for another 2-4 hours.This is the most common and effective first-line strategy. It forces the reaction to completion by re-introducing a high concentration of activated amino acid.[2]
Elevated Temperature (Microwave SPPS) Perform the coupling step in a microwave peptide synthesizer at a controlled temperature of 40-50°C for 30-60 minutes.Microwave energy accelerates reaction kinetics, driving difficult couplings to completion.[10] Caution: Higher temperatures can increase the risk of racemization for certain amino acids, although Tmp is less susceptible than residues like Cys or His.
Alternative Reagent If HATU fails, consider using COMU , which has comparable efficiency and improved safety and solubility profiles.[9]Sometimes a change in the activating species can overcome a specific sequence-dependent difficulty.
Capping If double coupling fails, cap the unreacted free amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.This permanently blocks the unreacted sites, preventing the formation of deletion peptides in the final product. The resulting capped peptides are typically easier to separate during purification.[11]

The following diagram outlines the decision-making process when encountering a difficult coupling.

Coupling_Decision Start Perform Initial Coupling (e.g., HATU, 2-4h) Kaiser Kaiser Test Start->Kaiser Complete Coupling Complete Proceed to Next Cycle Kaiser->Complete Negative Incomplete Incomplete Coupling (Positive Test) Kaiser->Incomplete Positive DoubleCouple Strategy 1: Double Couple Incomplete->DoubleCouple Microwave Strategy 2: Use Microwave (40-50°C) Incomplete->Microwave Kaiser2 Kaiser Test DoubleCouple->Kaiser2 Microwave->Kaiser2 Kaiser2->Complete Negative Capping Strategy 3: Cap with Acetic Anhydride Kaiser2->Capping Positive Purify Note: Capped sequences will be removed during final purification Capping->Purify

Caption: Decision logic for overcoming difficult coupling reactions with Tmp.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard high-scavenger cocktail is Reagent K : TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum before purification by HPLC.[7]

Summary of Recommended Coupling Conditions

ParameterStandard Amino AcidFmoc-Tmp-OH (Recommended)
Coupling Reagent HBTU, DIC/OxymaHATU, COMU [8][9]
Fmoc-AA eq. 3-53-5
Reagent eq. 2.9-4.92.9-4.9
Base (DIPEA) eq. 6-106-10
Reaction Time 1-2 hours2-4 hours (minimum)
Temperature Room TemperatureRoom Temperature or 40-50°C (Microwave) [10]
Monitoring OptionalMandatory (Kaiser Test) [7]
Remediation RareDouble Coupling / Capping [2]

Conclusion

The successful incorporation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. The key to success lies in recognizing the challenge posed by its steric hindrance and proactively employing highly potent coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completeness with the Kaiser test. By following these validated protocols, researchers can confidently leverage the unique structural and functional advantages of Tmp to advance their work in drug discovery and peptide engineering.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • Guzmán, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Chem-Impex. (n.d.). Fmoc-2-methyl-L-phenylalanine.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • ChemPep Inc. (n.d.). Fmoc Amino Acids for Solid-Phase Peptide Synthesis (SPPS).
  • Guerrini, R., et al. (2025). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. ResearchGate.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Raines, R. T., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC - NIH.
  • Russian Patent RU2802445C1. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Brückner, K., et al. (2014). Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling.
  • Al-Majid, A. M., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC - NIH.
  • Li, Y., et al. (2020). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. PMC - PubMed Central.
  • Głowacka, I. E., et al. (n.d.).
  • Balaram, P., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
  • Hospital, A., et al. (2024). Structural information in therapeutic peptides: Emerging applications in biomedicine. PMC - NIH.
  • ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position.

Sources

Strategic Guide to Protecting Groups and Coupling for 2,4,6-Trimethylphenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylphenylalanine (Tmp) is a non-proteinogenic amino acid of increasing interest in peptide design for its ability to induce specific conformational constraints and enhance metabolic stability. However, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to severe steric hindrance imposed by the three methyl groups on the phenyl ring. This application note provides a comprehensive guide to effective protecting group strategies and optimized coupling protocols for Tmp. We will dissect the mechanistic challenges, compare the widely used Fmoc and Boc Nα-protection schemes, and provide detailed, field-tested protocols to enable successful synthesis of Tmp-containing peptides.

The Core Challenge: Steric Hindrance of the Tmp Residue

The primary obstacle in utilizing Tmp is the steric bulk of the 2,4,6-trimethylphenyl side chain. The two ortho-methyl groups effectively shield the alpha-carbon, hindering the approach of reagents to both the N-terminal amine and the C-terminal carboxyl group. This steric congestion directly impacts two critical steps in SPPS:

  • Nα-Deprotection: The removal of the temporary Nα-protecting group (e.g., Fmoc or Boc) can be significantly slowed or incomplete.

  • Peptide Bond Formation (Coupling): The activation of the carboxyl group and its subsequent reaction with the N-terminal amine of the growing peptide chain are kinetically disfavored, often leading to low coupling efficiency and deletion sequences.[1][2]

Understanding these steric constraints is paramount to developing a successful synthesis strategy. Standard SPPS protocols are often insufficient and must be modified to overcome these kinetic barriers.

Diagram 1: Steric shielding of the reactive centers in 2,4,6-trimethylphenylalanine.

Nα-Protecting Group Strategies: Fmoc vs. Boc

The choice of the temporary Nα-protecting group is a critical decision that dictates the overall synthetic methodology. The two dominant strategies in SPPS are the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the acid-labile Boc (tert-butyloxycarbonyl) group.[3]

The Fmoc/tBu Orthogonal Strategy

The Fmoc group is the cornerstone of modern SPPS, favored for its mild, base-mediated cleavage conditions which are orthogonal to the strong acid used for final resin cleavage and side-chain deprotection.[][5]

  • Mechanism of Deprotection: The Fmoc group is removed via a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[6] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF), which is subsequently scavenged by the amine.[6]

  • Challenges with Tmp: The steric hindrance around the Nα-amine can impede the access of the piperidine molecule, slowing down the deprotection reaction. Incomplete Fmoc removal results in the capping of the peptide chain and the formation of deletion sequences.

  • Strategic Modifications:

    • Extended Reaction Times: Instead of the standard 2-15 minute deprotection, times may need to be extended to 30-60 minutes or longer.

    • Alternative Bases: While piperidine is standard, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU), often used in a 2% DBU/2% piperidine in DMF cocktail, can accelerate the removal of sterically hindered Fmoc groups.[7]

    • Monitoring: The strong UV absorbance of the DBF-piperidine adduct allows for quantitative monitoring of Fmoc removal, which is highly recommended when working with Tmp to ensure the reaction goes to completion.[5]

The Boc/Bzl Strategy

The Boc strategy, while older, remains highly effective, particularly for complex or aggregation-prone sequences.[8][9] The Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent benzyl-based side-chain protecting groups are cleaved with strong acid (e.g., HF) at the end of the synthesis.[10]

  • Mechanism of Deprotection: The Boc group is removed by acidolysis. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which decomposes into isobutylene and a proton.[][12]

  • Advantages for Tmp: The deprotection mechanism relies on a small electrophile (a proton) and is less susceptible to steric hindrance compared to the bulkier base used in Fmoc chemistry. Therefore, Boc deprotection of Tmp is generally more reliable and proceeds under standard conditions (e.g., 50% TFA in DCM).[13]

  • Considerations: The repeated use of acid for deprotection can be harsher on the peptide-resin linkage and some sensitive side chains. The final cleavage step requires specialized equipment to handle hazardous strong acids like HF.[3]

Data Summary: Comparison of Protecting Groups for Tmp
FeatureFmoc StrategyBoc Strategy
Nα-Group Lability Base-labile (Piperidine, DBU)[6][7]Acid-labile (TFA)[8][13]
Effect of Steric Hindrance High impact; deprotection can be slow and incomplete. Requires modified, harsher conditions.Low impact; deprotection is generally efficient with standard protocols.[]
Orthogonality Fully orthogonal with acid-labile side-chain groups (e.g., tBu).[6]Quasi-orthogonal; relies on different strengths of acid for Nα vs. side-chain deprotection.[3]
Reaction Monitoring Easy; UV monitoring of DBF adduct release.[5]More difficult; requires qualitative tests (e.g., Kaiser test).
Final Cleavage Mild; typically TFA-based cocktails.[14]Harsh; requires strong acids like HF or TFMSA.[13]
Recommendation for Tmp Feasible with optimization (extended times, stronger bases, careful monitoring).Often more reliable and straightforward for the deprotection step itself.

Optimized Coupling Protocols for Tmp Incorporation

Successfully deprotecting the Nα-group is only half the battle. Creating the peptide bond is equally, if not more, challenging. The activated carboxyl group of the incoming Fmoc- or Boc-Tmp-OH must overcome the steric shield to react with the resin-bound amine.

Diagram 2: Decision workflow for coupling sterically hindered 2,4,6-trimethylphenylalanine.

Selection of Coupling Reagents

Standard carbodiimide (e.g., DIC) or benzotriazole-based uronium/aminium reagents (e.g., HBTU, TBTU) may not be sufficiently reactive. More potent activating agents are required.

ReagentTypeRecommendation for Tmp
HBTU/HCTUUronium/GuanidiniumModerate. May require double coupling and extended times.[15]
HATU Uronium (Immonium)Highly Recommended. Forms a highly reactive OAt-ester, very effective for hindered couplings.[15]
COMU Uronium (Immonium)Highly Recommended. Similar reactivity to HATU but with more soluble byproducts.
PyBOPPhosphoniumRecommended. Forms a reactive BOP-ester, good for hindered systems.
Key Protocol Modifications
  • Double Coupling: After a standard coupling time, drain the reaction vessel, wash, and repeat the coupling step with a fresh solution of activated Tmp. This is often sufficient to drive the reaction to completion.[15]

  • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight at room temperature.[15]

  • Elevated Temperature: Cautiously increasing the temperature to 40-50°C can significantly improve coupling kinetics. However, this must be balanced against the increased risk of racemization, especially for sensitive amino acids. This should be a last resort.[15]

Detailed Experimental Protocols

Protocol A: Modified Fmoc-SPPS Cycle for Incorporating Tmp

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support resin (e.g., Rink Amide).

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in the reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF. Agitate for 25-40 minutes.

    • Drain and wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and the DBF adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).

  • Tmp Coupling (HATU Activation):

    • In a separate vessel, dissolve Fmoc-Tmp-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours.

  • Monitoring and Recoupling:

    • Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test.

    • If the test is negative (beads remain colorless/yellow), proceed to step 5.

    • If the test is positive (blue beads), drain the coupling solution, wash with DMF (3x), and repeat the coupling (Step 3) with fresh reagents for another 2 hours or overnight ("Double Coupling").[15]

  • Washing: Drain the final coupling solution. Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol B: Standard Boc-SPPS Cycle for Incorporating Tmp

This protocol assumes a 0.1 mmol synthesis scale on a standard Boc-compatible resin (e.g., PAM resin).

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes. Drain.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes. Drain.[13]

    • Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[13]

    • Drain and wash the resin thoroughly with DCM (6 x 1 min).

  • Neutralization:

    • Wash the resin with a solution of 5% DIPEA in DCM (3 x 2 min) to neutralize the trifluoroacetate salt of the amine.

    • Wash again with DCM (6 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Tmp Coupling (HATU Activation):

    • Follow the same coupling procedure as described in Protocol A, Step 3, using Boc-Tmp-OH instead of Fmoc-Tmp-OH.

  • Monitoring and Washing:

    • Follow the same monitoring and washing procedures as described in Protocol A, Steps 4 and 5.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.

Troubleshooting

ProblemProbable CauseRecommended Solution
Kaiser test positive after coupling Incomplete peptide bond formation due to steric hindrance.Perform a second coupling ("double coupling"). If still positive, switch to a more potent reagent like HATU or COMU and extend the reaction time.[15]
Deletion of Tmp residue in final product Incomplete coupling of Tmp, followed by successful coupling of the next amino acid.See above. Ensure a negative Kaiser test before proceeding to the next cycle.
Truncated peptide ending before Tmp residue Incomplete Fmoc deprotection of the residue preceding Tmp.Extend the deprotection time for the residue before Tmp. Consider using a DBU/piperidine cocktail.
Low final yield Cumulative effect of incomplete coupling and deprotection steps throughout the synthesis.Meticulously monitor each step involving Tmp. Use optimized protocols for both coupling and deprotection.

Conclusion

The successful incorporation of 2,4,6-trimethylphenylalanine into synthetic peptides is an achievable goal but requires a departure from standard SPPS protocols. The steric hindrance of the Tmp side chain necessitates the use of more potent coupling reagents like HATU or COMU, combined with extended reaction times and potentially double coupling. While the Fmoc strategy is viable with modified deprotection conditions, the Boc strategy often provides a more straightforward path for the Nα-deprotection step due to its acid-labile nature. By carefully selecting the protecting group strategy and aggressively optimizing coupling conditions, researchers can harness the unique conformational properties of Tmp to advance the fields of peptide chemistry and drug development.

References

  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry.
  • Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- - Organic Syntheses Procedure. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. Available at: [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Available at: [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC - NIH. Available at: [Link]

  • (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis - ResearchGate. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. As a non-proteinogenic amino acid, the stereoisomeric purity of this compound is critical for its potential applications in pharmaceutical development and stereoselective synthesis.[1] This guide provides a comprehensive protocol using a macrocyclic glycopeptide-based chiral stationary phase (CSP), explains the underlying principles of chiral recognition, and offers practical insights into method optimization and troubleshooting.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical and agrochemical industries, the biological or pharmacological activity of a chiral molecule is often restricted to a single enantiomer.[1][2] The other enantiomer may be inactive or, in some cases, exhibit undesirable or toxic effects. 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid analogue whose stereochemistry can profoundly influence its biological interactions. Therefore, a reliable analytical method to separate and quantify its enantiomers is essential for research, development, and quality control.

Direct separation using HPLC with a Chiral Stationary Phase (CSP) is one of the most effective and widely adopted techniques for determining enantiomeric composition.[3][4] This approach avoids the need for derivatization, simplifying sample preparation and preventing potential racemization.[5] This note details a method centered on a teicoplanin-based macrocyclic glycopeptide CSP, known for its broad selectivity for polar and ionic compounds like amino acids.[5]

The Principle of Enantioselective Recognition

The foundation of a successful chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase. This process, known as chiral recognition, is often governed by the "three-point interaction model".[3] For a stable diastereomeric complex to form between one enantiomer and the CSP, at least three simultaneous points of interaction (e.g., hydrogen bonding, π-π, electrostatic, or steric interactions) are required. The other enantiomer will form a less stable complex, leading to a difference in retention time and, consequently, separation.[3][6]

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly well-suited for separating underivatized amino acids.[5] Their complex three-dimensional structure contains multiple chiral centers and functional groups (ionic, hydroxyl, amide) that can engage in the necessary multi-point interactions.[5][6] Furthermore, their compatibility with both aqueous and organic mobile phases provides great flexibility in method development.[5]

Method Development and Strategy

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in a chiral separation.[7] For the target analyte, a non-proteinogenic amino acid, several CSP types could be considered, including crown ether, polysaccharide, and macrocyclic glycopeptide phases.[7][8][9]

We selected the Astec CHIROBIOTIC® T (Teicoplanin) stationary phase for this application. The rationale is based on several key advantages:

  • Proven Efficacy: Teicoplanin-based CSPs are exceptionally successful for resolving the enantiomers of native, underivatized amino acids.[5][10]

  • Ionic and Polar Interactions: The presence of ionic groups within the teicoplanin structure facilitates strong interactions with the zwitterionic amino acid analyte.[5]

  • Versatile Mobile Phase Compatibility: It operates effectively in reversed-phase, polar organic, and polar ionic modes, allowing for extensive method optimization.[11]

  • Predictable Elution Order: On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer, a consequence of the selector's natural function in binding to D-alanyl-D-alanine residues in bacteria.[5]

Mobile Phase Optimization

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[3] For the CHIROBIOTIC T column, a reversed-phase or polar ionic mobile phase is most effective for amino acids. We developed a method using a simple isocratic mobile phase consisting of an organic modifier (methanol) and an aqueous component with a volatile additive.

  • Organic Modifier: Methanol was chosen over acetonitrile. While both can be effective, methanol often provides better hydrogen bonding interactions with the CSP, which can be beneficial for the selectivity of amino acids.

  • Additive: Trifluoroacetic acid (TFA) was added at a low concentration. TFA serves multiple purposes: it acts as an ion-pairing agent to enhance interaction with the CSP and suppresses the deprotonation of the analyte's carboxylic acid group, leading to more consistent retention and improved peak shape.[7]

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).

  • Reagents:

    • Methanol (HPLC Grade or higher).

    • Water (HPLC Grade, Type I).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Racemic standard of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 80:20 (v/v) Methanol/Water containing 0.1% TFA. Filter through a 0.45 µm membrane and degas thoroughly before use.

  • Sample Diluent: Use the mobile phase as the sample diluent to ensure peak shape integrity.

  • Standard Solution: Prepare a stock solution of the racemic standard at 1.0 mg/mL in the sample diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.

HPLC Operating Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 80% Methanol / 20% Water / 0.1% TFA
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 15 minutes
Experimental Workflow & System Suitability

The following diagram outlines the logical workflow for performing the chiral separation analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_eval Phase 3: Data Evaluation prep_mp Prepare Mobile Phase (80:20 MeOH/H2O + 0.1% TFA) prep_std Prepare Racemic Standard (0.1 mg/mL in Mobile Phase) equil Equilibrate System (~30 min) prep_std->equil inject_blank Inject Blank (Mobile Phase) equil->inject_blank inject_std Inject Standard inject_blank->inject_std acq Acquire Data inject_std->acq check_sst Check System Suitability (Resolution > 1.5) acq->check_sst integrate Integrate Peaks & Calculate Enantiomeric Purity check_sst->integrate report Generate Report integrate->report end

Sources

An Application Guide to the Purification and Analysis of Synthetic 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-canonical amino acids (ncAAs) like 2,4,6-trimethylphenylalanine into peptides and other therapeutics offers a powerful strategy for modulating biological activity, enhancing proteolytic stability, and exploring novel chemical space.[1][2][3][4] However, the unique structural properties of these molecules, particularly the steric hindrance imparted by the trimethylphenyl moiety, present distinct challenges for purification and analytical validation. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of synthetic 2,4,6-trimethylphenylalanine, coupled with detailed protocols for its analytical characterization to ensure the highest standards of purity, identity, and enantiomeric integrity required for research and drug development.

Introduction: The Challenge of Steric Hindrance

2,4,6-Trimethylphenylalanine is a synthetic derivative of phenylalanine featuring three methyl groups on the phenyl ring. This substitution significantly increases the hydrophobicity and steric bulk of the side chain.[1] Consequently, during and after synthesis, this molecule can exhibit poor solubility in aqueous media, a tendency to aggregate, and anomalous behavior during chromatography, all of which complicate its purification.[1] Standard protocols must be adapted to overcome these challenges to yield a final product of verifiable quality.

This guide outlines a multi-step strategy, beginning with crude purification via crystallization and progressing to high-resolution chromatographic techniques. Each stage is followed by rigorous analytical validation to confirm the success of the purification step and characterize the final product.

Part 1: Purification Strategies for 2,4,6-Trimethylphenylalanine

The purification of 2,4,6-trimethylphenylalanine from a crude synthetic mixture is best approached with a multi-modal strategy. A typical workflow involves an initial bulk purification step like crystallization, followed by high-resolution preparative chromatography to remove closely related impurities.

Bulk Purification by Recrystallization

Scientific Rationale: Recrystallization is a powerful and cost-effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities at varying temperatures.[5][6] The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly.[5][6] As the temperature drops, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals, while impurities remain dissolved in the solvent (mother liquor).[5][6] For amino acids, selecting the right solvent system is critical and often involves a mixture of a solvent in which the amino acid is soluble and an anti-solvent to induce precipitation.[7]

Protocol: Cooling Recrystallization

  • Solvent Screening: Identify a suitable solvent system. A good starting point for amino acids is a mixture of water and a miscible organic solvent like isopropanol or ethanol.[7] The ideal system will fully dissolve the crude 2,4,6-trimethylphenylalanine at elevated temperatures (e.g., 60-70 °C) but show poor solubility at lower temperatures (e.g., 0-4 °C).

  • Dissolution: In a suitable flask, add the crude solid and the minimum amount of the chosen primary solvent (e.g., deionized water) required to form a slurry. Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being trapped in the final crystals.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., isopropanol) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

High-Resolution Purification by Preparative RP-HPLC

Scientific Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the high-resolution purification of peptides and amino acids.[8][9] It separates molecules based on their hydrophobicity.[8][10] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. 2,4,6-trimethylphenylalanine, with its bulky hydrophobic side chain, will strongly interact with the C18 stationary phase.[1] Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which weakens the hydrophobic interaction and releases the compound from the column.[8] An ion-pairing agent, typically trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and improve resolution.[8]

Table 1: Preparative RP-HPLC Conditions

ParameterRecommended SettingRationale
Column C18 Silica, Wide-Pore (300 Å), 10 µmWide-pore silica prevents size-exclusion effects. C18 provides strong hydrophobic retention necessary for this analyte.
Mobile Phase A 0.1% (v/v) TFA in WaterTFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is the organic modifier used to elute the hydrophobic compound.
Gradient 5% to 70% B over 40 minutesA broad gradient is used initially to elute a wide range of impurities. This can be optimized to a shallower gradient around the elution point of the target compound for higher resolution.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Scaled to maintain optimal linear velocity for the column dimension.
Detection UV at 214 nm and 254 nm214 nm for the peptide bond (if applicable) and 254 nm for the aromatic ring.
Sample Prep Dissolve in a minimal amount of DMSO, then dilute with Mobile Phase ACrucial for preventing precipitation of the hydrophobic compound upon injection into the aqueous mobile phase.[1]

Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude or recrystallized product in a minimal volume of a strong organic solvent like DMSO. Dilute this solution with Mobile Phase A to ensure miscibility with the starting conditions of the HPLC run.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions throughout the gradient elution, paying close attention to the peaks detected by the UV detector.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to identify those containing the pure target compound.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the mobile phase and obtain the final purified product as a fluffy powder.

Part 2: Analytical Validation

Rigorous analytical testing is essential to confirm the purity, identity, and enantiomeric integrity of the final product.

Purity Assessment by Analytical RP-HPLC

Scientific Rationale: Analytical RP-HPLC is used to determine the purity of the final product with high precision. The principles are the same as for preparative HPLC, but analytical columns have smaller dimensions and particle sizes, providing higher resolution and sensitivity.[10] The result is a chromatogram where the area of the peak corresponding to 2,4,6-trimethylphenylalanine, relative to the total area of all peaks, gives the percentage purity.

Protocol: Analytical RP-HPLC

  • Method Setup: Use a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Gradient Development: Employ a fast, steep gradient (e.g., 5% to 95% Acetonitrile/0.1% TFA in 15 minutes) to quickly determine the retention time of the compound.

  • Purity Analysis: Once the retention time is known, run a shallower gradient centered around that time (e.g., 40-60% Acetonitrile over 20 minutes) to achieve maximum separation from any co-eluting impurities.

  • Quantification: Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Identity Confirmation

A. Mass Spectrometry (LC-MS)

Scientific Rationale: Mass spectrometry (MS) is an indispensable tool for confirming the identity of a synthetic compound by measuring its molecular weight with high accuracy.[11][] When coupled with liquid chromatography (LC-MS), it provides mass information for each peak separated by the HPLC. Electrospray ionization (ESI) is a common technique that creates charged ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).[13][14]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like 50:50 water/acetonitrile.

  • Infusion or LC-MS Run: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system. An LC-MS run is preferred as it provides chromatographic separation prior to mass analysis.

  • Data Acquisition: Acquire data in positive ion mode. 2,4,6-trimethylphenylalanine is expected to show a prominent ion corresponding to its protonated molecular mass [M+H]⁺.

  • Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight to confirm the compound's identity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It is the gold standard for unambiguous structure elucidation. The chemical shifts, splitting patterns, and integrations of the peaks in an NMR spectrum serve as a unique fingerprint of the molecule's structure.

Table 2: Predicted ¹H NMR Signals for 2,4,6-Trimethylphenylalanine

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH~6.8-7.0Singlet2H
α-CH~3.5-4.0Triplet/Doublet of Doublets1H
β-CH₂~2.8-3.2Multiplet2H
para-CH₃~2.2-2.3Singlet3H
ortho-CH₃~2.3-2.5Singlet6H
NH₂VariableBroad Singlet2H
COOHVariableBroad Singlet1H
Note: Predicted shifts are estimates and can vary based on solvent and pH.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Structural Verification: Analyze the spectra, assigning each peak to the corresponding protons and carbons in the structure of 2,4,6-trimethylphenylalanine. The observed spectrum should be consistent with the expected structure and free of significant impurity peaks.

Enantiomeric Purity Assessment

Scientific Rationale: If the synthesis is not stereospecific, the product will be a racemic mixture of D- and L-enantiomers. Chiral chromatography is required to separate and quantify these enantiomers.[15] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17] Polysaccharide-based or crown-ether CSPs are commonly used for amino acid separations.[17][18]

Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral column, such as one with a cellulose or amylose-based CSP.

  • Method Development: Screen different mobile phases (typically mixtures of hexane/isopropanol or methanol/water) to find conditions that provide baseline separation of the two enantiomers.[16]

  • Analysis: Inject a solution of the purified product. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100%.

Workflow and Data Visualization

A logical workflow ensures that each purification step is validated before proceeding to the next, culminating in a fully characterized final product.

Diagram 1: Overall Purification and Analysis Workflow

G cluster_purification Purification Phase cluster_analysis Analytical Validation Crude Crude Synthetic Product Recryst Recrystallization Crude->Recryst Bulk Purity Prep_HPLC Preparative RP-HPLC Recryst->Prep_HPLC High Resolution Anal_HPLC Analytical RP-HPLC (Purity) Recryst->Anal_HPLC Lyophilize Lyophilization Prep_HPLC->Lyophilize Solvent Removal Prep_HPLC->Anal_HPLC Final Pure Compound Lyophilize->Final LCMS LC-MS (Identity) Final->LCMS NMR NMR (Structure) Final->NMR Chiral_HPLC Chiral HPLC (e.e.) Final->Chiral_HPLC

Caption: Workflow for purification and validation.

Conclusion

The successful purification and validation of synthetic 2,4,6-trimethylphenylalanine require a systematic approach that addresses the challenges posed by its hydrophobic and sterically hindered nature. A combination of bulk purification via recrystallization followed by high-resolution preparative RP-HPLC provides an effective path to high purity. Each step must be underpinned by rigorous analytical methods—including analytical HPLC, mass spectrometry, NMR, and chiral chromatography—to unequivocally confirm the product's purity, identity, and enantiomeric composition. The protocols and rationale outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce high-quality 2,4,6-trimethylphenylalanine for their applications.

References

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Am. BenchChem.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • GEA. (n.d.). Crystallization of Amino Acids. GEA.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000). Se Pu.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology.
  • Harjo, B., Ng, K. M., & Wibowo, C. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications.
  • Medizinische Fakultät Münster. (n.d.). Amino acids.
  • BOC Sciences. (n.d.). Amino Acid MS Analysis Service. BOC Sciences.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • Pejaver, V., & Hsu, C. C. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. Creative Proteomics.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Springer Protocols. (1996). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation.
  • Wikipedia. (n.d.). Protein mass spectrometry. Wikipedia.
  • Chen, Y., et al. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. PMC.
  • Budisa, N. (2020). Introduction: "Noncanonical Amino Acids". Chemical Reviews.

Sources

Application Notes and Protocols: Leveraging 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of contemporary drug discovery, the strategic incorporation of unnatural amino acids (UAAs) into peptides and peptidomimetics has emerged as a transformative approach.[1][2][3] These non-proteinogenic building blocks offer a vastly expanded chemical space, enabling the rational design of therapeutics with enhanced stability, selectivity, and novel functionalities.[3] 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a sterically hindered analogue of phenylalanine, represents a powerful tool in this expanded armamentarium. Its unique trimethylated phenyl side chain provides significant steric bulk, which can be exploited to modulate peptide conformation, improve resistance to enzymatic degradation, and fine-tune ligand-receptor interactions. This guide provides an in-depth exploration of the applications and methodologies for utilizing this unique UAA in drug design and discovery.

Physicochemical Properties and Design Rationale

The defining feature of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is its mesityl group, which imparts significant steric hindrance. This bulk can be strategically employed to:

  • Enforce Bioactive Conformations: The steric hindrance of the mesityl group can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation that may be optimal for receptor binding.

  • Enhance Proteolytic Stability: The bulky side chain can shield adjacent peptide bonds from the action of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulate Receptor Selectivity: By introducing a bulky, non-natural side chain, it is possible to create novel interactions with a target receptor or disrupt binding to off-target receptors, thus improving selectivity.[4]

PropertyValue (Estimated)Source
Molecular Formula C12H17NO2PubChem
Molecular Weight 207.27 g/mol ChemBK[5]
Appearance White crystalline solidChemBK[5]
Solubility Soluble in ethanol and chloroform, slightly soluble in waterChemBK[5]

Core Methodologies: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common and versatile method for incorporating 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][5][6] The following protocol outlines a general procedure, with special considerations for the sterically hindered nature of this UAA.

Experimental Workflow for SPPS

SPPS_Workflow cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 4. Coupling Deprotection->Coupling Activation 3. UAA Activation Activation->Coupling Capping 5. Capping (Optional) Coupling->Capping Wash 6. Washing Capping->Wash Repeat Repeat Steps 2-6 Wash->Repeat for next amino acid Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Purification 8. Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS Incorporation

Materials:

  • Fmoc-protected 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

  • Rink Amide or Wang resin (depending on desired C-terminus)

  • Fmoc-protected canonical amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended for this sterically hindered amino acid.[3]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • SPPS reaction vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid and a slightly lower molar equivalent of HBTU/HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.[1]

    • Pro-Tip: To ensure complete coupling, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass and incorporation of the UAA.[7] Further characterization can be performed using NMR for structural elucidation.[8]

Application in Receptor-Ligand Interaction Studies

Incorporating 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can be a powerful strategy for probing receptor-ligand interactions.[9][10] The bulky mesityl group can act as a "bump" to map the steric tolerance of a binding pocket.

Workflow for Receptor-Ligand Interaction Studies

Binding_Assay_Workflow Peptide_Synthesis 1. Synthesize Peptide Library (with and without UAA) Binding_Assay 2. Perform Competitive Binding Assay Peptide_Synthesis->Binding_Assay Data_Analysis 3. Analyze Binding Data (e.g., IC50, Kd) Binding_Assay->Data_Analysis SAR_Analysis 4. Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization 5. Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for studying receptor-ligand interactions.

Protocol: Competitive Binding Assay

This protocol assumes the availability of a purified receptor and a known radiolabeled or fluorescently labeled ligand.

Materials:

  • Purified peptide containing 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

  • Control peptide (e.g., with Phenylalanine at the corresponding position)

  • Purified target receptor

  • Labeled ligand (e.g., radiolabeled or fluorescent)

  • Assay buffer

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the UAA-containing peptide and the control peptide in assay buffer.

    • Prepare a solution of the labeled ligand at a concentration close to its Kd.

    • Prepare a solution of the receptor at a concentration that gives a robust signal.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer, the serially diluted unlabeled peptides (competitors), and the labeled ligand.

    • Initiate the binding reaction by adding the receptor solution to all wells.

    • Include controls for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of unlabeled native ligand).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Detection:

    • If using a radiolabeled ligand, separate the bound from free ligand (e.g., by filtration) and measure the radioactivity of the bound fraction using a scintillation counter.

    • If using a fluorescently labeled ligand, measure the fluorescence intensity directly in the plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

    • The affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a valuable and versatile tool for medicinal chemists and drug discovery scientists. Its strategic incorporation into peptide-based therapeutics can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The protocols and workflows outlined in this guide provide a framework for the successful application of this unique unnatural amino acid in the development of next-generation therapeutics.

References

  • American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6296. [Link]

  • ChemBK. (2024). 2,4,6-Trimethylphenylalanine. Retrieved from [Link]

  • Grigoryan, S. H., et al. (2018). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 52(7), 620-623. [Link]

  • PubChem. (n.d.). 2-Amino-3-(aminooxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). (2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. Retrieved from [Link]

  • Sasaki, Y., & Ambo, A. (2002). 2',6'-Dimethylphenylalanine: a useful aromatic amino acid surrogate for Tyr or Phe residue in opioid peptides. Current medicinal chemistry, 9(10), 995–1002. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Chemsrc. (n.d.). (2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7119. [Link]

  • Camarero, J. A., Ayers, B., & Muir, T. W. (1998). Studying receptor-ligand interactions using encoded amino acid scanning. Biochemistry, 37(20), 7487–7495. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Greenfield, L. I. (1992). Analysis of receptor-ligand interactions. Methods in enzymology, 210, 433-447. [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3-amino-2-(3-methylphenyl)propanoic acid. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(30), 17766–17788. [Link]

  • Tan, J. S., et al. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Frontiers in pharmacology, 12, 726888. [Link]

Sources

Application Notes and Protocols for Conformational Studies of Peptides Containing 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sterically Hindered Amino Acids in Peptide Science

In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic and functional potential. Their specificity and biological activity are intrinsically linked to their three-dimensional structure. The incorporation of non-canonical amino acids, such as the sterically hindered 2,4,6-trimethylphenylalanine (Tmp), offers a powerful tool to modulate peptide conformation, enhance proteolytic stability, and fine-tune biological activity. The bulky trimethyl-substituted phenyl ring of Tmp imposes significant conformational constraints on the peptide backbone, providing a unique opportunity to design peptides with well-defined secondary and tertiary structures.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the conformational analysis of peptides containing 2,4,6-trimethylphenylalanine. We will delve into the intricacies of peptide synthesis, purification, and a suite of analytical techniques essential for elucidating the structural nuances of these modified peptides.

I. Peptide Design and Synthesis: Navigating Steric Hindrance

The successful synthesis of peptides containing the bulky 2,4,6-trimethylphenylalanine residue requires careful consideration of the steric hindrance it imposes. Standard solid-phase peptide synthesis (SPPS) protocols may need optimization to ensure efficient coupling and prevent the formation of deletion sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tmp-Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide, Ac-Ala-Ala-Tmp-Ala-Ala-NH₂, using Fmoc/tBu chemistry.

1. Resin Selection and Preparation:

  • Resin: Rink Amide MBHA resin (0.4-0.8 mmol/g loading) is a suitable choice for producing a C-terminally amidated peptide.

  • Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a fritted syringe reactor.

2. First Amino Acid Coupling (Alanine):

  • Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • Activate Fmoc-Ala-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

3. Subsequent Amino Acid Couplings (Ala, Tmp, Ala, Ala):

  • Repeat the deprotection and washing steps as described above.

  • For the coupling of Fmoc-2,4,6-trimethylphenylalanine-OH (Fmoc-Tmp-OH), extend the coupling time to 4-6 hours due to its steric bulk. The use of a stronger coupling agent like HATU (3.9 eq) with HOAt (4 eq) and DIPEA (8 eq) is recommended to improve efficiency.[1]

  • Double coupling may be necessary to ensure a high yield.

  • Couple the remaining Fmoc-Ala-OH residues using the standard protocol.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and then dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the cleavage mixture and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Diagram of the SPPS Workflow:

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling (if needed) Kaiser_Test->Repeat_Coupling Test Positive N_Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Kaiser_Test->N_Acetylation Test Negative Repeat_Coupling->Coupling Cleavage Cleavage & Deprotection (TFA/TIS/H2O) N_Acetylation->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification_Workflow Crude_Peptide Crude Peptide Dissolution Dissolve in ACN/H2O/TFA Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC (C18) Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Analysis (Analytical HPLC & MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide Conformational_Analysis_Workflow Pure_Peptide Pure Tmp-Containing Peptide NMR NMR Spectroscopy (TOCSY, NOESY, HSQC) Pure_Peptide->NMR CD Circular Dichroism Spectroscopy Pure_Peptide->CD MD Molecular Dynamics Simulations Pure_Peptide->MD NMR_Data NMR Restraints (Distances, Dihedral Angles) NMR->NMR_Data CD_Data Secondary Structure Content CD->CD_Data MD_Trajectory Conformational Ensemble MD->MD_Trajectory Structure_Calculation 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) NMR_Data->Structure_Calculation CD_Data->Structure_Calculation Validation MD_Trajectory->Structure_Calculation Validation Final_Structure Solution Structure & Dynamics Structure_Calculation->Final_Structure

Sources

Decoding Peptide Architectures: Advanced NMR Techniques for Peptides Featuring Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides has revolutionized drug discovery and materials science, offering enhanced stability, novel functionalities, and constrained conformations. However, these non-canonical residues present unique challenges for structural and dynamic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier, atom-resolution technique for characterizing these complex biomolecules in solution. This guide provides a comprehensive overview of advanced NMR methodologies, from strategic isotope labeling to specialized multi-dimensional experiments and computational analysis, tailored for the rigorous investigation of UAA-containing peptides.

Introduction: The Challenge and Opportunity of Unnatural Residues

Peptides are increasingly vital as therapeutics, but their utility is often limited by poor metabolic stability and conformational flexibility. The site-specific incorporation of Unnatural Amino Acids (UAAs) addresses these limitations by introducing novel side chains, backbone constraints (e.g., macrocyclization), and altered stereochemistry. While powerful, these modifications disrupt the standard paradigms of NMR analysis.[1][2]

The primary challenges include:

  • Spectral Assignment: UAAs lack the standard chemical shift and scalar coupling patterns of the 20 canonical amino acids, complicating the initial and most critical step of resonance assignment.[2]

  • Structural Parameterization: Standard NMR structure calculation software often lacks the necessary topology and parameter files for UAAs, hindering the generation of accurate 3D models.[3][4][5]

  • Conformational Heterogeneity: Some UAAs can introduce multiple stable conformations, leading to spectral complexity with multiple sets of peaks.[6]

This guide details field-proven strategies to overcome these hurdles, enabling researchers to unlock the full potential of NMR for characterizing these next-generation peptides.

Foundational Strategy: Isotope Labeling

Effective NMR analysis begins with a robust isotope labeling strategy. While uniform labeling with ¹⁵N and/or ¹³C is standard for many proteins, the analysis of UAA-containing peptides often benefits from more targeted approaches.[7]

Common Isotopes in Peptide NMR:

Isotope Natural Abundance Key Benefit
¹H >99.9% High sensitivity; primary nucleus for NOE-based distance restraints.
¹³C ~1.1% Large chemical shift dispersion; essential for backbone and sidechain assignment.
¹⁵N ~0.37% Key for backbone amide assignment (¹H-¹⁵N HSQC); reports on H-bonding.
²H ~0.015% Reduces spectral complexity and relaxation losses in larger systems.

| ¹⁹F | 100% | High sensitivity, no biological background, sensitive probe of local environment.[8][9] |

Protocol: Selective Isotope Labeling of UAAs

For peptides produced by solid-phase peptide synthesis (SPPS), the most direct method is to use commercially available, pre-labeled UAA monomers. For recombinant expression, strategies become more complex. Cell-free protein expression systems offer a significant advantage by allowing direct addition of labeled amino acids to the reaction mixture, minimizing metabolic scrambling and improving incorporation efficiency.[10][11]

Protocol for Cell-Free UAA Incorporation:

  • System Setup: Utilize a commercial E. coli or wheat germ-based cell-free expression system.

  • Template DNA: Prepare a plasmid encoding the peptide of interest, with an amber stop codon (TAG) engineered at the desired site for UAA incorporation.

  • Orthogonal System: Add a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the UAA.[12][13]

  • Reaction Mixture: Prepare the reaction mixture according to the manufacturer's protocol. Omit the canonical amino acid that the UAA will replace.

  • Add Labeled UAA: Add the ¹⁵N- and/or ¹³C-labeled UAA to the reaction mixture at an optimized concentration (typically 1-2 mM).

  • Expression: Incubate the reaction at the recommended temperature (e.g., 30-37°C) for 2-4 hours.

  • Purification & Verification: Purify the resulting peptide using standard chromatographic techniques (e.g., Ni-NTA if His-tagged). Verify UAA incorporation and purity via mass spectrometry.[14]

Core NMR Experiments for UAA-Peptide Analysis

A standard suite of 2D NMR experiments is required to begin the assignment process. For peptides, these are typically recorded in an aqueous buffer (e.g., 90% H₂O/10% D₂O) at a controlled pH and temperature to ensure stability and minimize amide proton exchange.[15][16]

The Assignment Workflow

The general workflow involves identifying amino acid "spin systems" and linking them together sequentially.

G cluster_0 Data Acquisition cluster_1 Resonance Assignment cluster_2 Structure Calculation TOCSY Record 2D TOCSY SpinSystem Identify Spin Systems (intra-residue correlations) TOCSY->SpinSystem NOESY Record 2D NOESY Sequential Sequential Walk (inter-residue NOEs) NOESY->Sequential HSQC Record ¹H-¹⁵N HSQC (if ¹⁵N labeled) HSQC->SpinSystem SpinSystem->Sequential AssignUAA Assign UAA Signals (via unique NOEs/topology) Sequential->AssignUAA Restraints Generate Distance & Torsion Restraints AssignUAA->Restraints Calc Run Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Refine Refine & Validate Ensemble Calc->Refine G cluster_0 Input cluster_1 Processing cluster_2 Output UAA_PDB UAA 3D Coordinates (.pdb / .mol) ATB Automated Topology Builder (ATB) Web Server UAA_PDB->ATB CYANA_lib CYANA Library File (.lib) ATB->CYANA_lib CNS_prm CNS/Xplor-NIH Parameter File (.prm) ATB->CNS_prm

Caption: Workflow for generating UAA parameter files using the ATB server.

Structure Calculation and Refinement

Once the UAA parameters are in place, the structure calculation proceeds using standard protocols.

  • Data Input: Assigned peak lists from NOESY spectra, along with torsion angle restraints derived from chemical shifts (using programs like TALOS), are used as input. [17]* Simulated Annealing: The software, such as CYANA, uses a simulated annealing algorithm to fold the peptide in silico, attempting to satisfy all the experimental distance and angle restraints simultaneously. [6][17]* Ensemble Generation: This process is repeated many times (e.g., 100-200 calculations) to generate an ensemble of structures. The final, well-converged structures that satisfy the experimental data with low energy represent the solution structure of the peptide. [6]

Conclusion

The analysis of peptides containing unnatural amino acids by NMR is a powerful but non-trivial endeavor. Success requires a thoughtful, integrated approach that begins with strategic isotope labeling, employs a tailored suite of solution or solid-state NMR experiments, and leverages specialized computational tools to handle non-canonical residue topologies. By following the protocols and strategies outlined in this guide, researchers can confidently elucidate the high-resolution structures and dynamics of these novel biomolecules, accelerating the development of next-generation peptide-based therapeutics and materials.

References

  • Bax, B. (n.d.). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]

  • Scherer, P., et al. (n.d.). Using Fluorinated Amino Acids for Structure Analysis of Membrane-Active Peptides by Solid-State19F-NMR. ResearchGate. Retrieved from [Link]

  • Das, B. B., et al. (2013). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC - PubMed Central. Retrieved from [Link]

  • Briggs, T. K., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. Retrieved from [Link]

  • Norris, M. G., et al. (2019). Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. Journal of Biomolecular NMR. Retrieved from [Link]

  • Barb, S., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Lange, O. F., et al. (2008). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Journal of Biomolecular NMR. Retrieved from [Link]

  • Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems?. Retrieved from [Link]

  • Mallidis, A., & Tsoupras, G. (2018). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. Retrieved from [Link]

  • Robinson, A. J., & Williamson, D. J. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. CORE. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]

  • Shi, C., et al. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance. Retrieved from [Link]

  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance Discussions. Retrieved from [Link]

  • Mendel, D., et al. (1995). Site-specific isotopic labeling of proteins for NMR studies. Journal of the American Chemical Society. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide NMR. University of Zurich. Retrieved from [Link]

  • CcpNmr. (n.d.). Solid State Peptide Assignment Tutorial CcpNmr Analysis Version 3. Retrieved from [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Retrieved from [Link]

  • Otting, G., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. Retrieved from [Link]

  • Cellitti, S. E., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • Veglia, G., & Hagn, F. (2018). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. NIH. Retrieved from [Link]

  • Fry, C. G., et al. (2022). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Retrieved from [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]

  • Lynn, M. J., & Meredith, S. C. (2012). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]

  • Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Retrieved from [Link]

Sources

The Unconventional Probe: Application Notes for 2,4,6-Trimethyl-DL-Phenylalanine in Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the prospective use of 2,4,6-trimethyl-DL-phenylalanine as a molecular probe. While primarily recognized as a synthetic intermediate in organic chemistry and for the synthesis of bioactive molecules, its unique structural characteristics present a compelling case for its application in probing molecular environments, particularly within proteins and peptides.[1] This document outlines the scientific rationale and detailed protocols for its use, drawing parallels from established methodologies for similar unnatural amino acids.

Introduction: Beyond the Canonical 20 - The Rise of Unnatural Amino Acids as Molecular Probes

The precise understanding of protein structure, dynamics, and interactions is fundamental to deciphering biological function and advancing drug discovery. While the 20 canonical amino acids form the blueprint of life, the strategic incorporation of unnatural amino acids (UAAs) into proteins offers a powerful toolkit to investigate these intricate processes with minimal perturbation. These tailored molecular tools can introduce unique spectroscopic handles, conformational constraints, or reactive groups, providing insights that are often inaccessible with standard biochemical and biophysical techniques.

2,4,6-Trimethyl-DL-phenylalanine, a non-natural analog of phenylalanine, is distinguished by the presence of three methyl groups on its phenyl ring. This substitution pattern imparts specific steric and electronic properties that make it a promising candidate for a molecular probe, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Rationale for Use as a Molecular Probe

The utility of 2,4,6-trimethyl-DL-phenylalanine as a molecular probe is rooted in its distinct chemical features. A summary of its key properties is provided in Table 1.

PropertyValue
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance White crystalline solid
Solubility Soluble in ethanol and chloroform, slightly soluble in water[1]

The three methyl groups on the phenyl ring are the cornerstone of its potential as an NMR probe. These methyl groups provide a strong, sharp signal in ¹H NMR spectra, a region that is often less crowded, allowing for clearer observation and analysis, especially in large biomolecules. This concept is well-established with other methylated and silylated probes, which have been successfully used to study protein-protein and protein-ligand interactions.

Proposed Application: A High-Resolution NMR Probe for Protein Structural Dynamics

The primary proposed application of 2,4,6-trimethyl-DL-phenylalanine is as a sensitive reporter for characterizing protein structure and dynamics using NMR spectroscopy. The strategic placement of this UAA within a protein can provide detailed information about its local environment, conformational changes, and interactions with other molecules.

Probing Hydrophobic Cores and Aromatic-Aromatic Interactions

The hydrophobic core is a critical determinant of protein folding and stability. The bulky and hydrophobic nature of the trimethylphenyl group makes 2,4,6-trimethyl-DL-phenylalanine an excellent probe for these environments. When incorporated into the hydrophobic core, the chemical shifts of its methyl protons will be exquisitely sensitive to the surrounding amino acid side chains and any changes in their packing.

Furthermore, aromatic-aromatic interactions are crucial for protein structure and function. The trimethylated phenyl ring of this UAA can participate in these interactions, and the resulting changes in the electronic environment will be reflected in the NMR spectrum, providing a direct readout of these specific interactions.

Workflow for Utilizing 2,4,6-Trimethyl-DL-Phenylalanine as an NMR Probe

The following diagram outlines the general workflow for incorporating and utilizing 2,4,6-trimethyl-DL-phenylalanine as an NMR probe in protein studies.

G cluster_0 Synthesis & Preparation cluster_1 NMR Data Acquisition & Analysis cluster_2 Interpretation & Application A Synthesis of Fmoc-protected 2,4,6-trimethyl-DL-phenylalanine B Solid-Phase Peptide Synthesis (SPPS) A->B C Peptide/Protein Purification & Characterization B->C D 1D and 2D NMR Spectroscopy C->D E Chemical Shift Perturbation Analysis D->E F NOE-based Structural Restraints D->F G Mapping Protein Interfaces E->G H Characterizing Conformational Changes E->H F->G I Fragment-based Drug Screening H->I

Figure 1. Workflow for using 2,4,6-trimethyl-DL-phenylalanine as an NMR probe.

Detailed Protocols

The successful implementation of 2,4,6-trimethyl-DL-phenylalanine as a molecular probe hinges on its efficient incorporation into a peptide or protein of interest. The following protocols provide a detailed, step-by-step methodology for this process.

Protocol 1: Synthesis of Fmoc-2,4,6-trimethyl-DL-phenylalanine

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 2,4,6-trimethyl-DL-phenylalanine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2,4,6-trimethyl-DL-phenylalanine in a 10% sodium bicarbonate solution in a 1:1 mixture of dioxane and water.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu portion-wise over 1 hour at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Work-up:

    • Add water to the reaction mixture and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer with 1N HCl to a pH of approximately 2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the identity and purity of the synthesized Fmoc-2,4,6-trimethyl-DL-phenylalanine using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2,4,6-trimethyl-DL-phenylalanine into a peptide sequence using standard Fmoc-based SPPS chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2,4,6-trimethyl-DL-phenylalanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-2,4,6-trimethyl-DL-phenylalanine (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Interpretation: Unlocking Structural Insights

The unique NMR signature of the trimethylphenyl group provides a powerful handle for interpreting the structural environment of the probe.

Expected ¹H NMR Signals:

  • Methyl Protons: A sharp singlet in the upfield region of the spectrum (typically 2.0-2.5 ppm), well-resolved from most other protein signals.

  • Aromatic Protons: Signals in the aromatic region (around 6.8-7.2 ppm), which will be sensitive to the local electronic environment.

Chemical Shift Perturbations (CSPs): By comparing the NMR spectra of the protein with and without a binding partner (e.g., a small molecule, another protein), changes in the chemical shifts of the 2,4,6-trimethyl-DL-phenylalanine signals can be monitored. Significant CSPs indicate that the probe is at or near the binding interface. This allows for the mapping of interaction surfaces and the determination of binding affinities.

The following diagram illustrates the principle of using CSPs to map a binding interface.

G cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein A Protein with 2,4,6-trimethyl-DL-phenylalanine probe B NMR Spectrum: Reference Peaks E Overlay Spectra & Analyze CSPs B->E C Protein-Ligand Complex D NMR Spectrum: Shifted Peaks D->E F Identify residues at the binding interface E->F

Figure 2. Using Chemical Shift Perturbations to map binding interfaces.

Conclusion and Future Outlook

While the direct application of 2,4,6-trimethyl-DL-phenylalanine as a molecular probe is not yet extensively documented in the scientific literature, its structural and chemical properties present a strong theoretical foundation for its use in advanced protein analysis, particularly through NMR spectroscopy. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the potential of this unique unnatural amino acid. Future work should focus on the experimental validation of these proposed applications, which could establish 2,4,6-trimethyl-DL-phenylalanine as a valuable addition to the toolkit of molecular probes for elucidating the complexities of protein structure and function.

References

  • 2,4,6-Trimethylphenylalanine - Introduction. ChemBK. [Link].

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this unique and sterically hindered unnatural amino acid. We will explore the common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to help you navigate your experiments successfully.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid presents a significant synthetic challenge primarily due to the steric bulk of the mesityl (2,4,6-trimethylphenyl) group. This steric hindrance dramatically influences reaction kinetics, often slowing down the desired transformations and promoting competing side reactions that can complicate purification and reduce yields. This guide provides field-proven insights to anticipate and mitigate these issues.

G cluster_challenges Key Synthetic Challenges A Steric Hindrance (Mesityl Group) B Slow Reaction Rates A->B leads to C Increased Side Reactions B->C promotes D Purification Difficulties C->D results in

Caption: Logical flow of challenges in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid?

A1: The two most prevalent strategies are the Strecker synthesis and the asymmetric alkylation of a chiral glycine equivalent .

  • Strecker Synthesis : This is a classic method involving a one-pot reaction of 2,4,6-trimethylbenzaldehyde, a cyanide source (like KCN), and an ammonia source (like NH₄Cl), followed by acidic or basic hydrolysis of the resulting α-aminonitrile.[1][2] While robust, the classical version produces a racemic mixture.

  • Alkylation of Glycine Equivalents : This approach involves deprotonating a protected and chirally-controlled glycine derivative to form a nucleophilic enolate, which is then alkylated with a mesityl-containing electrophile like 2,4,6-trimethylbenzyl bromide.[3][4] This method offers better stereocontrol but is highly sensitive to the steric hindrance of the electrophile.

Q2: Why is the mesityl group so problematic in this synthesis?

A2: The two ortho-methyl groups on the phenyl ring create significant steric shielding around the benzylic position. This has two major consequences:

  • For Nucleophilic Attack : In methods like the alkylation of glycine enolates, the bulky mesityl group on the electrophile (e.g., 2,4,6-trimethylbenzyl bromide) hinders the approach of the nucleophile, drastically slowing the reaction rate.

  • For Reactions at the Carbonyl : In the Strecker synthesis, the aldehyde (2,4,6-trimethylbenzaldehyde) is also sterically hindered, which can slow down the initial imine formation.[5]

Q3: Is a racemic synthesis followed by chiral resolution a viable option?

A3: Yes, this is a very common industrial and academic strategy.[6] After synthesizing the racemic amino acid, you can form diastereomeric salts using a chiral resolving agent (e.g., tartaric acid, (S)-(-)-1-phenylethylamine).[6][7] These diastereomers can then be separated by fractional crystallization due to their different solubilities. The major drawback is that this method has a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during your synthesis. Each entry details the potential causes, the underlying chemical principles, and validated solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I've set up my reaction (either Strecker or alkylation) but my TLC/LC-MS analysis shows mostly unreacted starting material even after extended reaction times. What's going wrong?

A: This is the most common issue and is almost always linked to steric hindrance.

Potential Cause Scientific Rationale Proposed Solution & Validation
Insufficient Reaction Energy (Alkylation) The activation energy for the Sₙ2 reaction between the glycine enolate and the sterically bulky 2,4,6-trimethylbenzyl bromide is very high. Standard conditions (e.g., -78 °C to RT) may not be sufficient.Solution: Increase the reaction temperature. Try running the reaction at a higher temperature (e.g., 0 °C, RT, or even refluxing in THF). Be mindful that higher temperatures can also promote side reactions. Validation: Monitor the reaction by TLC or LC-MS at various time points and temperatures to find the optimal balance.
Poor Nucleophilicity of the Imine (Strecker) The formation of the imine from the hindered 2,4,6-trimethylbenzaldehyde and ammonia can be slow and reversible.[1][2] If the equilibrium favors the starting materials, the subsequent cyanide attack will not proceed efficiently.Solution: Use a higher concentration of ammonia or an ammonium salt (e.g., NH₄Cl) to push the equilibrium towards the imine.[2] Running the reaction in a solvent like methanol can also be beneficial. Ensure anhydrous conditions initially to favor imine formation.
Decomposition of Reagents Strong bases used to form glycine enolates (like LDA or n-BuLi) have limited stability at higher temperatures. If the reaction is too slow, the base may decompose before the alkylation can occur.Solution: Use a more thermally stable base, such as LHMDS or KHMDS. Alternatively, use a slow-addition strategy where the electrophile is added to the enolate at a low temperature, and the mixture is then allowed to warm slowly. Validation: Quench a small aliquot of the reaction after base addition but before electrophile addition to confirm enolate formation.
Problem 2: Formation of a Major, Unidentified Byproduct

Q: My crude NMR shows a significant set of peaks that do not correspond to my starting material or desired product. How can I identify and prevent this?

A: The identity of the byproduct depends on your synthetic route. Below are common culprits.

G cluster_strecker Strecker Synthesis Side Reactions cluster_alkylation Alkylation Side Reactions Strecker_Start 2,4,6-Trimethyl-benzaldehyde + NH₃, KCN Strecker_Main Desired α-Aminonitrile Strecker_Start->Strecker_Main Main Path Strecker_Side Cannizzaro Products 2,4,6-Trimethylbenzyl alcohol + 2,4,6-Trimethylbenzoic acid Strecker_Start->Strecker_Side Side Reaction (Strong Base/High Temp) Alkylation_Start Glycine Enolate + 2,4,6-Trimethylbenzyl Bromide Alkylation_Main Desired Alkylated Product Alkylation_Start->Alkylation_Main Sₙ2 Path Alkylation_Side Elimination Product 1,3,5-Trimethyl-2-vinylbenzene Alkylation_Start->Alkylation_Side E2 Reaction (Strong, Hindered Base)

Sources

"troubleshooting low yield in 2,4,6-trimethylphenylalanine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trimethylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered, non-canonical amino acid.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Low Yield in 2,4,6-Trimethylphenylalanine Synthesis

Low product yield is a frequent challenge in the synthesis of sterically hindered amino acids like 2,4,6-trimethylphenylalanine. The bulky 2,4,6-trimethylphenyl group can impede reaction kinetics and introduce competing side reactions. This guide addresses common low-yield scenarios in a question-and-answer format.

Question 1: My Strecker synthesis is resulting in a low yield of the desired α-aminonitrile. What are the likely causes and how can I improve it?

Answer:

The Strecker synthesis is a classic method for producing amino acids.[5][6][7][8][9][10] However, steric hindrance from the 2,4,6-trimethylphenyl group can significantly impact the efficiency of this reaction. Here are the primary factors to investigate:

  • Inefficient Imine Formation: The initial condensation between 2,4,6-trimethylbenzaldehyde and ammonia to form the imine can be slow and incomplete due to the bulky nature of the aldehyde.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Allow the aldehyde and ammonia (or an ammonium salt like NH4Cl) to react for a longer period before adding the cyanide source. Gentle heating can also promote imine formation, but be cautious of side reactions.

      • Use a Safer Cyanide Source: Instead of HCN gas, use a salt like KCN or NaCN with an ammonium salt like NH4Cl. This in situ generation of ammonium cyanide is often more effective.[10]

      • Azeotropic Removal of Water: If your solvent system allows, consider using a Dean-Stark apparatus to remove the water formed during imine formation, which will drive the equilibrium towards the product.

  • Slow Cyanide Attack: The nucleophilic attack of the cyanide ion on the sterically hindered imine carbon is often the rate-limiting step.

    • Troubleshooting:

      • Optimize Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cyanide ion and increase its nucleophilicity.

      • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as Yb(OTf)3 or Sc(OTf)3, can activate the imine towards nucleophilic attack.

  • Hydrolysis of the Aminonitrile: The α-aminonitrile intermediate can be susceptible to hydrolysis back to the starting aldehyde, especially under harsh conditions.

    • Troubleshooting:

      • Control pH: Maintain a slightly basic pH during the reaction to prevent premature hydrolysis.

      • Work-up Procedure: When the reaction is complete, proceed with a careful work-up to isolate the aminonitrile before hydrolysis.

Question 2: I'm experiencing a low yield during the hydrolysis of the α-aminonitrile to 2,4,6-trimethylphenylalanine. What could be the issue?

Answer:

The hydrolysis of the nitrile to a carboxylic acid is the final step in the Strecker synthesis.[10] Incomplete hydrolysis or side reactions can lead to a significant loss of product.

  • Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis, especially when sterically hindered.

    • Troubleshooting:

      • Stronger Hydrolysis Conditions: If you are using acidic hydrolysis (e.g., HCl or H2SO4), you may need to increase the acid concentration, temperature, and/or reaction time. Similarly, for basic hydrolysis (e.g., NaOH or KOH), more forcing conditions may be necessary.

      • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles.

  • Side Reactions: Under harsh hydrolysis conditions, other reactions can occur.

    • Troubleshooting:

      • Decarboxylation: Be mindful of excessive heating during acidic hydrolysis, which can lead to decarboxylation of the final amino acid product.

      • Racemization: While the initial Strecker reaction produces a racemic mixture, harsh hydrolysis conditions can potentially lead to some racemization if you are working with an enantiomerically enriched intermediate from an asymmetric variant.

Question 3: My Bucherer-Bergs reaction for the synthesis of the hydantoin precursor is giving a low yield. How can I optimize this step?

Answer:

The Bucherer-Bergs reaction is an alternative multicomponent reaction that produces a hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.[11][12][13][14][15] Similar to the Strecker synthesis, steric hindrance can be a major obstacle.

  • Inefficient Formation of Intermediates: The reaction proceeds through the formation of a cyanohydrin and then an aminonitrile.[14]

    • Troubleshooting:

      • Reagent Ratios: A common molar ratio for the ketone/aldehyde, cyanide source (e.g., KCN), and ammonium carbonate is 1:2:2.[14] Ensure your stoichiometry is correct.

      • pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[14] Deviations from this can hinder the reaction.

      • Temperature: Refluxing in water or ethanol (80-100°C) is typically required for a reasonable reaction rate.[14]

  • Steric Hindrance: The bulky 2,4,6-trimethylphenyl group can disfavor the formation of the spirocyclic hydantoin.

    • Troubleshooting:

      • Longer Reaction Times: Due to the steric bulk, this reaction may require significantly longer reaction times than for less hindered substrates. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Question 4: I'm attempting a reductive amination of 2,4,6-trimethylphenylpyruvic acid, but the yield is poor. What are the key parameters to check?

Answer:

Reductive amination is a powerful method for amine synthesis.[16][17][18][19] The success of this reaction for producing 2,4,6-trimethylphenylalanine depends on the choice of reducing agent and reaction conditions.

  • Inefficient Imine/Enamine Formation: The initial reaction between the keto acid and the ammonia source is crucial.

    • Troubleshooting:

      • Ammonia Source: Use a high concentration of ammonia or an ammonium salt (e.g., ammonium acetate) to drive the equilibrium towards imine/enamine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/enamine over the ketone and carboxylic acid.

    • Troubleshooting:

      • Sodium Cyanoborohydride (NaBH3CN): This is a classic reagent for reductive amination, as it is more reactive towards protonated imines than ketones at slightly acidic pH.

      • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is a milder and often more effective reagent for reductive amination of sterically hindered substrates.[16] It can be used in a one-pot procedure and is compatible with a wider range of functional groups.[16]

      • Catalytic Hydrogenation: While effective, catalytic hydrogenation may require high pressures and temperatures for this hindered substrate and could potentially lead to side reactions on the aromatic ring.

  • Reaction Conditions:

    • pH Control: For reagents like NaBH3CN, maintaining a slightly acidic pH (around 6) is critical to ensure the imine is protonated and thus more reactive.

    • Solvent: A solvent like methanol or ethanol is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2,4,6-trimethylphenylalanine?

The most common approaches for synthesizing 2,4,6-trimethylphenylalanine and other unnatural amino acids include:

  • Strecker Synthesis: A two-step process involving the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[6][7][8][9][10]

  • Bucherer-Bergs Reaction: A multicomponent reaction of a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin, which is then hydrolyzed.[11][12][13][14][15]

  • Reductive Amination: The reaction of a keto-acid (2,4,6-trimethylphenylpyruvic acid) with an ammonia source and a reducing agent.[16][17][18][19]

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in variations of the above methods to achieve enantiomerically pure products.[9][20]

Q2: How does steric hindrance from the 2,4,6-trimethylphenyl group affect the synthesis?

The three methyl groups on the phenyl ring create significant steric bulk around the reaction center. This can:

  • Slow Down Reaction Rates: The bulky group can physically block the approach of reagents to the reaction site.

  • Lower Equilibrium Constants: Steric strain in the product can shift the reaction equilibrium back towards the starting materials.

  • Promote Side Reactions: If the desired reaction is slow, alternative, less sterically demanding side reactions may become more prominent.

Q3: What are the best practices for purifying 2,4,6-trimethylphenylalanine?

Purification can be challenging due to the compound's physical properties.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method for purification.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged and uncharged impurities.[21]

  • Activated Carbon Treatment: This can be used to remove colored impurities and other organic byproducts.[21]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, several safety precautions are essential:

  • Cyanide Handling: If your synthesis involves cyanide salts (KCN, NaCN) or HCN, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always have a cyanide antidote kit readily available and be trained in its use.

  • Strong Acids and Bases: The hydrolysis steps often involve concentrated acids or bases, which are corrosive and should be handled with care.

  • General Lab Safety: Always follow standard laboratory safety procedures.

Experimental Protocol: Strecker Synthesis of 2,4,6-Trimethylphenylalanine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde (Assuming this starting material is not commercially available or needs to be synthesized) This can be prepared from mesitylene via formylation (e.g., Vilsmeier-Haack reaction) or oxidation of 2,4,6-trimethylbenzyl alcohol.

Step 2: Synthesis of the α-Aminonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylbenzaldehyde (1 equivalent) in methanol.

  • Add ammonium chloride (NH4Cl, 1.5 equivalents) and potassium cyanide (KCN, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude α-aminonitrile.

Step 3: Hydrolysis of the α-Aminonitrile

  • To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 12-24 hours. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Visualization of Troubleshooting Logic

Decision Tree for Low Yield in Strecker Synthesis

Troubleshooting_Strecker start Low Yield in Strecker Synthesis check_imine Check Imine Formation (TLC/LC-MS of aliquot before cyanide addition) start->check_imine sub_imine_incomplete Incomplete Imine Formation check_imine->sub_imine_incomplete Problem Detected sub_imine_ok Imine Formation OK check_imine->sub_imine_ok No Issue check_cyanide Check Cyanide Attack sub_cyanide_slow Slow Cyanide Attack check_cyanide->sub_cyanide_slow Problem Detected sub_cyanide_ok Aminonitrile Formed check_cyanide->sub_cyanide_ok No Issue check_hydrolysis Check Hydrolysis Step sub_hydrolysis_incomplete Incomplete Hydrolysis check_hydrolysis->sub_hydrolysis_incomplete sub_hydrolysis_side_reactions Side Reactions (e.g., decarboxylation) check_hydrolysis->sub_hydrolysis_side_reactions action_imine1 Increase Reaction Time/Temp sub_imine_incomplete->action_imine1 action_imine2 Use Anhydrous Conditions/ Dean-Stark sub_imine_incomplete->action_imine2 action_imine3 Optimize Solvent sub_imine_incomplete->action_imine3 sub_imine_ok->check_cyanide action_cyanide1 Add Lewis Acid Catalyst sub_cyanide_slow->action_cyanide1 action_cyanide2 Use Polar Aprotic Solvent sub_cyanide_slow->action_cyanide2 action_cyanide3 Increase Cyanide Equivalents sub_cyanide_slow->action_cyanide3 sub_cyanide_ok->check_hydrolysis action_hydrolysis1 Increase Acid/Base Concentration sub_hydrolysis_incomplete->action_hydrolysis1 action_hydrolysis2 Increase Temperature/Time sub_hydrolysis_incomplete->action_hydrolysis2 action_hydrolysis3 Use Microwave-Assisted Hydrolysis sub_hydrolysis_incomplete->action_hydrolysis3 action_hydrolysis4 Use Milder Hydrolysis Conditions sub_hydrolysis_side_reactions->action_hydrolysis4

Caption: Troubleshooting Decision Tree for the Strecker Synthesis.

Synthetic Workflow Comparison

Synthetic_Workflows cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis cluster_reductive Reductive Amination s1 2,4,6-Trimethyl- benzaldehyde s2 α-Aminonitrile s1->s2 + NH3, CN- s3 2,4,6-Trimethyl- phenylalanine s2->s3 Hydrolysis b1 2,4,6-Trimethyl- benzaldehyde b2 Hydantoin b1->b2 + (NH4)2CO3, KCN b3 2,4,6-Trimethyl- phenylalanine b2->b3 Hydrolysis r1 2,4,6-Trimethyl- phenylpyruvic Acid r2 2,4,6-Trimethyl- phenylalanine r1->r2 + NH3, [H]

Caption: Comparison of Common Synthetic Routes.

References

  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3247-3273.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids. (2025).
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2022).
  • Reprogramming natural proteins using unnatural amino acids. (2021). Royal Society of Chemistry.
  • Highlights in synthesis - unn
  • Bucherer–Bergs reaction. (n.d.). Wikipedia.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021).
  • Bucherer-Bergs Reaction. (n.d.). Cambridge University Press.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI.
  • Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. (2015). Taylor & Francis Online.
  • Understanding Strecker Synthesis of Amino Acids. (2025). Coconote.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2022). MDPI.
  • Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). PubMed.
  • Hitchhiker's guide to reductive amin
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2019).
  • Purification of L-phenylalanine. (1986).

Sources

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. The incorporation of sterically hindered amino acids presents a significant, yet common, challenge in the synthesis of complex peptides.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring the successful synthesis of your target peptides.

Section 1: Troubleshooting Guides

This section provides systematic approaches to overcoming common problems encountered during the coupling of sterically hindered amino acids.

Guide 1: Low or Incomplete Coupling Efficiency

A frequent issue when working with sterically hindered amino acids is low or incomplete coupling, leading to deletion sequences and impure products.[2] The bulky nature of these amino acids physically obstructs the formation of the peptide bond.[3]

Systematic Troubleshooting Workflow

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_solvent Solvent System cluster_strategy Advanced Strategies start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If issue persists reagent_1 Switch to Onium Salts: HATU, HBTU, HCTU, COMU [38] solvent Step 3: Assess Solvent System conditions->solvent If issue persists cond_1 Increase Reaction Time (e.g., 2h to overnight) [4] strategy Step 4: Implement Advanced Strategies solvent->strategy For extremely difficult couplings sol_1 Switch from DMF to NMP for better solvation [4, 34] success Coupling Successful strategy->success strat_1 Incorporate Pseudoproline Dipeptides to disrupt secondary structures [14, 18] reagent_2 Consider Phosphonium Salts: PyBOP, PyAOP [38] reagent_3 For α,α-disubstituted AAs: Use Acyl Fluoride Formation (TFFH) [13] cond_2 Increase Temperature (with caution) or Use Microwave Synthesis [5, 12] cond_3 Perform a Double Coupling [9] sol_2 Use Solvent Mixtures: DCM/DMF/NMP (1:1:1) [4] strat_2 Utilize Backbone Protection (e.g., Dmb or Hmb) [26]

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Protocols

Protocol 1: Double Coupling with HATU

This protocol is effective for moderately hindered amino acids.

  • First Coupling:

    • Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.[3]

    • Allow pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[3]

Protocol 2: Acyl Fluoride Formation for Severely Hindered Couplings

This method is recommended when potent onium salt reagents are insufficient, particularly for α,α-disubstituted amino acids like Aib.[4]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[4]

  • Coupling Reaction:

    • Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Note that reaction times may be significantly longer, and monitoring for completion is essential.

Guide 2: Minimizing Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern, as it leads to diastereomeric impurities that are difficult to separate.[5][6] The activation of the carboxyl group can facilitate the formation of an oxazolone intermediate, which is prone to racemization.[7][8]

Strategies to Suppress Racemization
StrategyMechanism of ActionRecommended Implementation
Use of Additives Intercepts the activated carboxylic acid to form a less reactive, but still effective, active ester, suppressing oxazolone formation.[5]Add HOBt, HOAt, or Oxyma Pure to the coupling reaction.[6] HOAt is particularly effective.[9]
Choice of Base Weaker, sterically hindered bases are less likely to abstract the α-proton of the activated amino acid.[5][10]Use N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[5] 2,4,6-collidine can also be beneficial.[5][11]
Control of Temperature Elevated temperatures can increase the rate of racemization.Avoid excessive heating during coupling.[11] For microwave-assisted synthesis, consider lowering the coupling temperature (e.g., from 80°C to 50°C) for sensitive amino acids like Cys and His.[11][12]
Coupling Reagent Selection Some coupling reagents are inherently less prone to causing racemization.Phosphonium-based reagents like PyBOP may offer advantages in certain cases.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

Sterically hindered amino acids are characterized by bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα).[14] Examples include α,α-disubstituted residues like α-aminoisobutyric acid (Aib) and N-methylated amino acids.[14][15] These modifications impose conformational constraints on the peptide backbone.[14]

Q2: Why are standard coupling reagents like DCC often ineffective for hindered amino acids?

Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[3][16] The formation of the peptide bond is kinetically slow due to steric hindrance, and these reagents may not provide a sufficiently reactive activated intermediate to overcome this barrier.[1]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

Onium salt-based reagents are generally the preferred choice.[8][9]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[6][9] HATU is often considered one of the most efficient coupling reagents for difficult couplings.[13][17] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][13] Phosphonium reagents do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts.[9]

Q4: What is the role of microwave-assisted peptide synthesis (MAPS) in coupling hindered amino acids?

Microwave energy can significantly accelerate coupling reactions, including those involving sterically hindered amino acids.[15][18] The rapid and uniform heating provided by microwaves helps to overcome the activation energy barrier of the reaction, leading to faster and more efficient couplings.[19][20] This can be particularly beneficial for difficult sequences prone to aggregation.[19]

Q5: How does solvent choice impact the coupling of hindered amino acids?

The solvent plays a crucial role in solvating the growing peptide chain and the resin.[21] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.

  • N-Methylpyrrolidone (NMP): Often preferred over N,N-Dimethylformamide (DMF) due to its superior solvating properties.[3][22]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Chaotropic Salts: In cases of severe aggregation, the addition of chaotropic salts like LiCl can help disrupt secondary structures.[23]

Q6: What are pseudoproline dipeptides and how do they help in difficult couplings?

Pseudoproline dipeptides are derivatives of serine or threonine that are temporarily converted into a proline-like structure. Their incorporation into a peptide sequence disrupts the formation of inter- and intra-chain hydrogen bonds, which are a primary cause of peptide aggregation.[24] This helps to maintain the solubility and reactivity of the growing peptide chain, facilitating subsequent coupling steps. The original serine or threonine residue is regenerated during the final TFA cleavage.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem. 1

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. 7

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. 8

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 3

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. 15

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004). ResearchGate. 25

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. 9

  • Peptide Coupling Reagents, More than a Letter Soup. (2003). Chemical Reviews. 26

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. 27

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (2002). Synthesis. 18

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). Journal of Peptide Science.

  • Microwave heating in solid-phase peptide synthesis. (2011). Future Medicinal Chemistry. 19

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 4

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences. 13

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development.

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. 24

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). ResearchGate.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. 5

  • Epimerisation in Peptide Synthesis. (2023). Molecules.

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). Semantic Scholar.

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. BOC Sciences. 20

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. 28

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 29

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.

  • A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. 14

  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. Benchchem. 30

  • Amino Acid Derivatives for Peptide Synthesis. CordenPharma. 31

  • Procedures to Improve Difficult Couplings. (1994). ResearchGate.

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Molecules.

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. 22

  • Novabiochem® Coupling reagents. Merck Millipore. 17

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1992). International Journal of Peptide and Protein Research.

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). International Journal of Peptides.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem. 6

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). The Journal of Organic Chemistry.

  • What do you do when your peptide synthesis fails?. (2023). Biotage. 32

Sources

Technical Support Center: Solubility Enhancement for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. As Senior Application Scientists, we have designed this guide to explain not just the how, but the why behind each methodological choice, ensuring robust and reproducible experimental outcomes.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and problems users face. Understanding the physicochemical properties of the compound is the first step to overcoming solubility hurdles.

FAQ 1: What is 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, and why is it so difficult to dissolve in aqueous buffers?

Answer: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-canonical amino acid. Its structure presents a dual challenge for solubility:

  • Hydrophobic Side Chain: The 2,4,6-trimethylphenyl (mesityl) group is large, rigid, and highly nonpolar. This makes the molecule inherently resistant to dissolving in water (hydrophobic).

  • Amphoteric Nature: The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1][2] In aqueous solution near neutral pH, these groups can ionize, forming a zwitterion. While zwitterions are charged, strong intermolecular interactions in the solid state (crystal lattice energy) can still limit solubility.

The combination of a large hydrophobic moiety with ionizable groups means its aqueous solubility is very low but highly dependent on pH.[3][4]

dot

Caption: Ionization states of the compound at different pH levels.

FAQ 2: I can't get the compound into solution, even with vortexing and warming. What's the most common reason for this failure?

Answer: The most common issue is attempting to dissolve the compound directly in a neutral aqueous buffer (like PBS, pH 7.4). At this pH, the compound is near its isoelectric point and exists as a zwitterion, which is typically its least soluble state.

The second most common issue is precipitation upon dilution of a concentrated organic stock (e.g., DMSO) into the aqueous assay buffer. This occurs when the compound, stable in the organic solvent, crashes out as it encounters the aqueous environment where it has poor solubility.

Troubleshooting Guide: Precipitate Formation During Dilution of DMSO Stock

This is a classic "kinetic" solubility problem. You have created a supersaturated aqueous solution that is not stable, leading to precipitation.

Symptom Underlying Cause Recommended Action
Immediate, heavy precipitation The final aqueous concentration is far above the thermodynamic solubility limit.1. Lower the final target concentration. 2. Increase the percentage of co-solvent (if the assay tolerates it). 3. Use an alternative solubilization method (pH adjustment, cyclodextrins).
Cloudiness appears over time The solution is metastable. The compound is slowly crashing out of solution.1. Use the solution immediately after preparation. 2. Ensure buffers are pre-warmed to the assay temperature before adding the compound. 3. Vigorously vortex the buffer while adding the DMSO stock to aid rapid dispersion.
Precipitation occurs in specific wells of a plate Interaction with plate material or other reagents. Localized concentration effects.1. Test different plate materials (e.g., low-binding plates). 2. Add the compound to the largest volume component of the assay medium first.

Part 2: Systematic Solubilization Strategies

If initial attempts fail, a systematic approach is necessary. We recommend trying these strategies in the order presented.

Strategy 1: pH Adjustment

Scientific Rationale: As an amphoteric molecule, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can be converted into a more soluble salt by moving the pH away from its isoelectric point.[3][5]

  • In Acidic Conditions (pH < pKa of COOH): Both the amino and carboxyl groups are protonated, creating a net positive charge (a cation).

  • In Basic Conditions (pH > pKa of NH₂): Both groups are deprotonated, creating a net negative charge (an anion). These charged salt forms are significantly more soluble in water than the neutral zwitterion.[5]

FAQ 3: How do I use pH to make a stock solution?

Answer: You can create a concentrated stock solution in a dilute acid or base and then neutralize it upon high dilution into your final assay buffer. The key is that the final concentration in the assay is low enough to remain soluble even after the pH shifts back towards neutral.

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid powder.

  • 1N HCl and 1N NaOH.

  • High-purity water.

  • Calibrated pH meter.

Methodology:

  • Acidic Solubilization: a. Weigh out the required amount of compound for a 10 mM solution. b. Add ~80% of the final required volume of water. c. While stirring, add 1N HCl dropwise until the solid completely dissolves. The pH will likely be between 1-2. d. Check for complete dissolution. If it remains cloudy, gentle warming (37°C) may be required. e. Once dissolved, add water to reach the final volume. f. Store this acidic stock at 4°C or -20°C.

  • Basic Solubilization: a. Follow the same steps as above, but use 1N NaOH instead of 1N HCl. The pH will likely be between 11-12.

Crucial Control: Always run a "vehicle control" in your assay. This control should contain the same final concentration of the solubilizing agent (e.g., the dilute acid or base after dilution) as your test wells to ensure the vehicle itself does not affect the biological outcome.

Strategy 2: Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[6] They disrupt the hydrogen-bonding network of water, making it more favorable for the hydrophobic trimethylphenyl group to be solvated.

FAQ 4: Which co-solvent should I use, and what are the risks?

Answer: Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power.[5] However, all organic solvents can be toxic to cells and interfere with assay components at higher concentrations.[7][8] It is critical to keep the final concentration as low as possible.

Co-solvent Typical Starting Final Concentration Advantages Disadvantages & Considerations
DMSO ≤ 0.5% (cell-based)[7][8] ≤ 2% (biochemical)Excellent solubilizing power for many compounds.Can be cytotoxic, induce cell differentiation, or interfere with enzyme activity.[7][8]
Ethanol ≤ 0.5%Less toxic than DMSO for some cell lines.Can have biological effects (e.g., on signaling pathways). Higher cytotoxicity than DMSO in some cases.[7]
PEG 400 1-5%Generally low toxicity.More viscous. May not be as effective as DMSO for highly hydrophobic compounds.
Propylene Glycol 1-5%Low toxicity, commonly used in formulations.Can be viscous.
Strategy 3: Solubilizing Excipients (Advanced)

Scientific Rationale: When pH or co-solvents are insufficient or incompatible with the assay, specialized excipients can be used. These molecules create a more favorable micro-environment for the drug on a molecular level.

FAQ 5: My compound still isn't soluble, or the required DMSO concentration is killing my cells. What's next?

Answer: This is the point to consider using complexing agents like cyclodextrins.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] The hydrophobic trimethylphenyl side chain of your compound can partition into this nonpolar cavity, forming an "inclusion complex."[][12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[9][10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[9]

  • Amino Acids as Counterions/Co-solutes: Basic amino acids like L-arginine and L-lysine can form salts with acidic drugs, enhancing solubility.[13][14] This can be a more biocompatible alternative to using strong inorganic acids or bases, as the counterion is a natural product. The mechanism involves both ionic salt formation and non-ionic interactions that disrupt drug self-association.[14]

Part 3: Experimental Workflows & Best Practices

A logical workflow is essential for efficiently finding the right solubilization strategy.

dot

G start Start: Dry Compound Powder dissolve_dmso Attempt to dissolve in 100% DMSO (e.g., 10-50 mM stock) start->dissolve_dmso dissolve_success Success? dissolve_dmso->dissolve_success dilute_buffer Dilute stock into aqueous assay buffer dissolve_success->dilute_buffer Yes ph_adjust Strategy 1: pH Adjustment (Prepare stock in 0.1N HCl or NaOH) dissolve_success->ph_adjust No dilute_success Precipitate forms? dilute_buffer->dilute_success dilute_success->ph_adjust Yes final_success Proceed to Assay (with vehicle control) dilute_success->final_success No ph_success Soluble? ph_adjust->ph_success cyclodextrin Strategy 2: Cyclodextrins (Prepare solution with HP-β-CD) ph_success->cyclodextrin No ph_success->final_success Yes cyclo_success Soluble? cyclodextrin->cyclo_success cyclo_success->final_success Yes failure Re-evaluate compound concentration or consider formulation development cyclo_success->failure No

Caption: Decision workflow for selecting a solubilization strategy.

FAQ 6: How do I ensure my chosen solubilization method isn't affecting my experimental results?

Answer: The importance of the vehicle control cannot be overstated.

  • Prepare a "mock" stock solution: This solution contains everything except your test compound (e.g., water with the same amount of HCl, or DMSO, or HP-β-CD).

  • Treat a control group: In your assay, include a set of wells, animals, or samples that are treated with this vehicle control, diluted in the exact same way as your active compound.

  • Compare results: The biological response in the vehicle control group should be identical to your untreated (negative) control. Any difference indicates that your solubilization method is causing an artifact, and the results from your test compound are not reliable.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (PubMed Central)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PubMed)
  • Cyclodextrin Solutions for API Solubility Boost. (BOC Sciences)
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (Source Unavailable)
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today)
  • The Effects of pH on Solubility. (Chemistry LibreTexts)
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (NIH)
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (PubMed Central)
  • Solubility Enhancement of Drugs.
  • Solubility enhancement – A challenge for hydrophobic drugs. (IOSR Journal)
  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • What are some chemical properties of propionic acid?. (Quora)
  • Propionic acid. (Wikipedia)

Sources

"degradation pathways of 2,4,6-trimethylphenylalanine under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-trimethylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this non-natural amino acid under acidic and basic conditions.

Introduction

2,4,6-Trimethylphenylalanine, a substituted analog of phenylalanine, is of increasing interest in medicinal chemistry and drug development due to the unique steric and electronic properties conferred by the mesityl group. Understanding its stability and degradation pathways is critical for formulation development, stability studies, and predicting metabolic fate. This guide provides an overview of the anticipated degradation pathways under acidic and basic stress conditions, along with practical troubleshooting advice for your experiments.

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stable formulations and analytical methods.[1][2] These studies typically involve exposing the drug substance to stress conditions such as high and low pH, oxidation, and heat to accelerate degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2,4,6-trimethylphenylalanine under acidic conditions?

Under acidic conditions, the primary degradation pathways are expected to involve the amino acid side chain. The robust mesityl group is anticipated to be relatively stable under mild acidic conditions. Key potential reactions include:

  • Hydrolysis of the peptide bond (if applicable): In peptide formulations, the amide linkage is susceptible to acid-catalyzed hydrolysis.

  • Deamination: Although less common for alpha-amino acids, under harsh conditions, deamination to form the corresponding α-hydroxy acid can occur.

  • Decarboxylation: Elevated temperatures in acidic media can promote decarboxylation to yield the corresponding amine.

Q2: What degradation products should I expect under basic conditions?

Basic conditions can promote a different set of reactions:

  • Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization under basic conditions, leading to the formation of the D-enantiomer.

  • Oxidation of the aromatic ring: While the mesityl group is generally stable, strong basic conditions in the presence of oxygen can potentially lead to oxidation of the methyl groups or the aromatic ring itself.

Q3: My analytical method shows multiple degradation peaks. How can I identify them?

The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most powerful tool for identifying unknown degradation products. High-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns. Comparing the fragmentation of the parent compound with that of the degradants can help pinpoint the site of modification.

Q4: I am observing poor recovery of my compound after stress testing. What could be the cause?

Poor recovery can be due to several factors:

  • Precipitation: The degradation products may be less soluble than the parent compound under the tested conditions, leading to precipitation. Ensure your sample is fully dissolved before analysis.

  • Adsorption: The compound or its degradants may adsorb to the surface of your container. Using silanized glassware can mitigate this issue.

  • Volatility: Some degradation products, such as those resulting from decarboxylation, may be volatile and lost during sample preparation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed Stress conditions are too mild.Increase the concentration of the acid/base, the temperature, or the duration of the stress test. It is recommended to aim for 5-20% degradation for optimal method development.[2]
Complete degradation observed Stress conditions are too harsh.Decrease the concentration of the acid/base, the temperature, or the duration of the stress test. A stepwise approach to increasing stress can help identify optimal conditions.
Inconsistent results Variability in experimental conditions.Ensure precise control over temperature, pH, and reaction time. Use calibrated equipment and freshly prepared solutions.
Oxygen exposure.For base-catalyzed degradation, dissolved oxygen can play a role. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the impact of oxidation.
Chromatographic issues (peak tailing, poor resolution) Inappropriate column or mobile phase.Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (pH, organic modifier) to achieve optimal separation of the parent compound and its degradants.
Matrix effects.If analyzing in a complex matrix, perform a matrix effect study to ensure accurate quantification. Sample cleanup using solid-phase extraction (SPE) may be necessary.

Proposed Degradation Pathways

Based on the known reactivity of phenylalanine and the stability of the mesityl group, the following degradation pathways for 2,4,6-trimethylphenylalanine are proposed.

Acidic Degradation Pathway

Under strong acidic conditions (e.g., HCl, H₂SO₄) and heat, the primary degradation is expected to occur at the amino acid moiety.

TMP_Phe 2,4,6-Trimethylphenylalanine Decarboxylated 2-(2,4,6-trimethylphenyl)ethan-1-amine (Decarboxylation) TMP_Phe->Decarboxylated + H⁺, Δ - CO₂ Deaminated 3-(2,4,6-trimethylphenyl)-2-hydroxypropanoic acid (Deamination) TMP_Phe->Deaminated + H₂O, H⁺ - NH₃

Caption: Proposed acidic degradation of 2,4,6-trimethylphenylalanine.

Basic Degradation Pathway

Under basic conditions (e.g., NaOH, KOH), the compound may be susceptible to racemization and potential oxidation.

L_TMP_Phe L-2,4,6-Trimethylphenylalanine D_TMP_Phe D-2,4,6-Trimethylphenylalanine (Racemization) L_TMP_Phe->D_TMP_Phe OH⁻ Oxidized Oxidized Products (e.g., hydroxylated ring or oxidized methyl groups) L_TMP_Phe->Oxidized OH⁻, O₂

Caption: Proposed basic degradation of 2,4,6-trimethylphenylalanine.

Experimental Protocols

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 2,4,6-trimethylphenylalanine in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent without the stressor and incubate it under the same conditions.

Analytical Methodology: HPLC-UV/MS

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at a wavelength determined from the UV spectrum of 2,4,6-trimethylphenylalanine (typically around 220 nm and 260 nm).

    • Mass spectrometry (electrospray ionization in positive mode) for peak identification and confirmation.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • Lopes, B. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • N/A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Wang, W., & Roberts, C. J. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical Sciences, 107(10), 2539-2551. Retrieved from [Link]

  • Chaudhary, M., & Kumar, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-5. Retrieved from [Link]

  • Jensen, M. B. (2013, October 2). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of synthetic peptides incorporating hydrophobic unnatural amino acids (uAAs). The inclusion of these novel residues expands the chemical space for drug discovery but often complicates downstream processing, particularly purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when purifying peptides with hydrophobic uAAs.

Q1: What are the primary challenges when purifying peptides containing hydrophobic unnatural amino acids?

A1: The introduction of hydrophobic uAAs exacerbates the typical challenges of peptide purification. The most significant issues include:

  • Poor Solubility: Highly hydrophobic peptides are often difficult to dissolve in the aqueous mobile phases used for RP-HPLC.[1] They may precipitate upon injection or during the purification process.

  • Peptide Aggregation: Hydrophobic interactions are a major driver of peptide self-association into larger, often insoluble, structures.[2] This can occur both in solution before purification and on the chromatography column itself, leading to low yield and poor peak shape.[2][3]

  • Strong Retention on RP-HPLC Columns: The increased hydrophobicity leads to very strong binding to the stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution. This can result in broad peaks and poor resolution from closely related impurities.[4]

  • Irreversible Adsorption: In extreme cases, the peptide may bind so strongly to the column that it cannot be eluted, resulting in significant product loss.[4]

Q2: How can I predict the solubility of my peptide with a hydrophobic uAA before I start purification?

A2: While precise prediction is difficult, several factors can give you a good indication of potential solubility issues:

  • Amino Acid Composition: A high percentage of hydrophobic residues (both natural and unnatural) is a primary indicator of low aqueous solubility.[1][5]

  • Sequence Analysis: Computational tools and algorithms can predict solubility based on the physicochemical properties of the amino acids in your sequence.[6][7][8]

  • Small-Scale Solubility Tests: Before attempting a large-scale purification, perform small-scale solubility tests with the crude peptide in various solvent systems. This empirical data is often the most reliable predictor.[9]

Q3: My hydrophobic peptide is not dissolving in the initial mobile phase. What should I do?

A3: This is a common problem. Here are several strategies to improve solubility:

  • Start with Pure Organic Solvent: First, attempt to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5]

  • Gradual Addition of Aqueous Phase: Once dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) while vortexing or sonicating.[5] Be mindful not to add the aqueous phase too quickly, as this can cause the peptide to crash out of solution.

  • Use of Co-Solvents: For extremely hydrophobic peptides, consider adding a stronger organic solvent like isopropanol or n-propanol to your mobile phase.[1][9]

  • pH Adjustment: Modifying the pH of your aqueous buffer can sometimes improve solubility by altering the charge state of acidic or basic residues in the peptide.[5] However, be aware that this can also affect selectivity during chromatography.

Q4: I'm observing a very broad peak for my peptide during RP-HPLC. What could be the cause and how can I fix it?

A4: Peak broadening with hydrophobic peptides is often due to a combination of factors:

  • Strong Retention: The peptide may be interacting too strongly with the stationary phase.

  • On-Column Aggregation: The peptide may be aggregating on the column surface.

  • Slow Mass Transfer: The kinetics of the peptide moving between the mobile and stationary phases may be slow.

Solutions to improve peak shape include:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[4][10]

  • Optimize the Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can significantly impact peak shape and retention.

  • Adjust the Gradient Slope: A shallower gradient can sometimes improve resolution and peak shape for strongly retained compounds.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification challenges.

Troubleshooting Guide 1: Overcoming Peptide Aggregation

Peptide aggregation is a primary obstacle, leading to low yields and purification difficulties.[2][3]

  • Visual Observation: The crude peptide may be difficult to dissolve, or the solution may appear cloudy.

  • Inconsistent Chromatograms: You may observe variable peak areas or retention times between injections.

  • Low Recovery: The amount of purified peptide is significantly lower than expected.

Aggregation_Troubleshooting Start Peptide Aggregation Suspected Dissolution Optimize Dissolution Protocol (e.g., use DMSO, sonication) Start->Dissolution MobilePhase Modify Mobile Phase (e.g., add organic modifiers like isopropanol, or denaturants like Guanidine HCl) Dissolution->MobilePhase If aggregation persists Temp Increase Column Temperature (e.g., 40-60°C) MobilePhase->Temp If aggregation persists FlowRate Decrease Flow Rate Temp->FlowRate If aggregation persists Success Aggregation Resolved FlowRate->Success Check for improvement Failure Aggregation Persists FlowRate->Failure If no improvement

Caption: Decision workflow for troubleshooting peptide aggregation.

Protocol 1: Use of Organic Co-solvents to Disrupt Aggregation

  • Initial Dissolution: Dissolve the crude peptide in a minimal volume of DMSO.

  • Prepare Mobile Phase B: Create a mobile phase B consisting of a mixture of acetonitrile and isopropanol (e.g., 50:50) with 0.1% TFA. Isopropanol is a stronger solvent for hydrophobic peptides and can help disrupt aggregates.[1]

  • Gradient Elution: Run a gradient from your aqueous mobile phase A (water with 0.1% TFA) to the modified mobile phase B.

  • Monitor and Adjust: Observe the peak shape and retention time. Adjust the percentage of isopropanol in mobile phase B as needed.

Protocol 2: Employing Denaturing Agents (Use with Caution)

For highly aggregated peptides, denaturing agents can be a last resort. Note that these are often not compatible with subsequent biological assays and may require a desalting step.

  • Solubilization: Dissolve the peptide in a buffer containing 6 M guanidine hydrochloride or 8 M urea.[5]

  • Injection: Inject the solubilized peptide onto the RP-HPLC column.

  • Gradient: Run a standard gradient. The denaturant will typically elute in the void volume.

  • Post-Purification: Collected fractions will contain the denaturant, which will need to be removed, for example, by dialysis or a second round of chromatography with a volatile buffer system.

Troubleshooting Guide 2: Optimizing RP-HPLC for Strongly Retained Peptides

The high hydrophobicity of peptides with uAAs leads to strong retention, requiring careful optimization of chromatographic parameters.

  • Stationary Phase: While C18 is common, a less hydrophobic stationary phase like C8 or C4 might be beneficial for extremely hydrophobic peptides.[11]

  • Ion-Pairing Agent: The type and concentration of the ion-pairing agent can dramatically alter selectivity and retention.[12][13][14]

  • Column Temperature: Increasing the temperature can significantly improve peak shape and reduce retention time.[4][10]

The hydrophobicity of the ion-pairing agent's counterion influences peptide retention.[12] A more hydrophobic counterion will increase the retention of positively charged peptides.[13][14]

Ion-Pairing AgentChemical FormulaRelative HydrophobicityImpact on Retention Time
Trifluoroacetic Acid (TFA)CF₃COOHStandardBaseline
Pentafluoropropionic Acid (PFPA)CF₃CF₂COOHHigherIncreased
Heptafluorobutyric Acid (HFBA)CF₃CF₂CF₂COOHHighestSignificantly Increased

This table summarizes the general trend of increasing retention with more hydrophobic ion-pairing agents.[12][15]

  • Scouting Run: Perform an initial purification using the standard 0.1% TFA in both mobile phases A and B.

  • Alternative Ion-Pairing Agent: If resolution is poor or retention is excessive, prepare mobile phases with 0.1% PFPA or 0.1% HFBA.[15]

  • Comparative Analysis: Run the purification with the new ion-pairing agent and compare the chromatograms. HFBA, being more hydrophobic, will generally increase the retention of all peptides but may also improve the resolution between your target peptide and hydrophobic impurities.[12][13]

  • Concentration Optimization: Once an ion-pairing agent is selected, you can further fine-tune the separation by adjusting its concentration (e.g., from 0.05% to 0.1%).

Retention_Optimization Start Strong Peptide Retention (Broad Peaks, Late Elution) Temp Increase Column Temperature (e.g., to 50°C) Start->Temp Gradient Adjust Gradient Slope (Make it steeper) Temp->Gradient If retention is still high IonPair Change Ion-Pairing Agent (e.g., TFA -> PFPA) Gradient->IonPair For selectivity changes Column Switch to Less Retentive Column (e.g., C18 -> C8 or C4) IonPair->Column If peptide is still too retained Success Optimized Separation Column->Success

Caption: A systematic approach to optimizing the separation of strongly retained peptides.

Part 3: Alternative Purification Strategies

When standard RP-HPLC is insufficient, alternative or complementary techniques may be necessary.

Hydrophobic Interaction Chromatography (HIC): While less common for peptides, HIC separates molecules based on hydrophobicity but uses a reverse salt gradient (high salt to low salt). This can be a useful orthogonal technique if RP-HPLC fails.

Ion-Exchange Chromatography (IEX): If your peptide has a net positive or negative charge, IEX can be a powerful purification step, often used to remove impurities with different charge characteristics before a final RP-HPLC polishing step.[11]

References

  • Laimer, J., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]

  • Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. Retrieved from [Link]

  • Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. IDEAS/RePEc. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Mant, C. T., et al. (2009). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Laimer, J., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved from [Link]

  • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Retrieved from [Link]

  • ResearchGate. (n.d.). Which chromatography is preferred for purification of hydrophobic peptide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Retrieved from [Link]

  • Hodges, R. S., et al. (1989). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Gritti, F., & Fornstedt, T. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]

  • Otvos, F., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). My protein of interest is aggregating / precipitating out during purification. Need some advice. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Oxford Academic. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproducts in the Large-Scale Synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of the non-proteinogenic amino acid 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The steric hindrance imposed by the mesityl group presents unique challenges in achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on a common and robust synthetic strategy: the asymmetric alkylation of a chiral glycine equivalent.

Section 1: Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing enantiomerically pure α-amino acids involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This method offers excellent control over stereochemistry, which is critical for pharmaceutical applications. The general workflow involves deprotonation of a glycine substrate bearing a chiral auxiliary, followed by alkylation with a suitable electrophile, and subsequent cleavage of the auxiliary.

The key transformation is:

  • Substrate: A glycine derivative attached to a chiral auxiliary (e.g., an Evans oxazolidinone or a Schöllkopf bis-lactim ether).

  • Base: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to form the nucleophilic enolate.

  • Electrophile: 2,4,6-trimethylbenzyl bromide or a related halide.

  • Cleavage: Acidic or reductive conditions to hydrolyze the intermediate and release the desired amino acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage & Purification A Chiral Glycine Substrate C Strong Base (LDA) @ -78 °C A->C Add Substrate to Base B Anhydrous Solvent (e.g., THF) D Chiral Glycine Enolate C->D Deprotonation F Alkylated Intermediate D->F Reaction with Electrophile E 2,4,6-Trimethylbenzyl Bromide E->F Slow Addition @ -78 °C G Acid Hydrolysis or Reductive Cleavage F->G Workup & Cleavage H Crude Product Mixture G->H Auxiliary Removal I Purification (Recrystallization/ Chromatography) H->I J Pure 2-Amino-3-(2,4,6-trimethylphenyl) propanoic Acid I->J

Caption: General workflow for the asymmetric synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical alkylation step.

Question 1: My reaction shows low conversion of the starting material, resulting in a poor yield. What are the likely causes and solutions?

Answer: Low conversion is one of the most common issues in large-scale synthesis and typically points to problems with the reagents or reaction conditions required for efficient enolate formation.

Causality: The formation of the glycine enolate is the critical step. If the enolate is not generated efficiently and quantitatively, the subsequent alkylation will fail. The primary culprits are often insufficient base strength/activity, presence of proton sources (like water), or incorrect temperatures.

Troubleshooting Steps:

  • Verify Base Activity: Strong bases like LDA and LiHMDS are sensitive to moisture and air.

    • Solution: Always use freshly prepared LDA or titrate commercial solutions before use. Ensure storage under an inert atmosphere (Argon or Nitrogen). For large-scale work, consider generating LDA in situ.

  • Ensure Rigorous Anhydrous Conditions: Trace amounts of water will quench the strong base and the enolate, halting the reaction.

    • Solution: All glassware must be oven- or flame-dried immediately before use. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use dry, inert gas to blanket the reaction at all times.

  • Check Electrophile Quality: The electrophile, 2,4,6-trimethylbenzyl bromide, can degrade over time.

    • Solution: Use freshly prepared or purified benzyl bromide. An old reagent may contain hydrobromic acid, which will quench the enolate. Purification can be achieved by washing a solution of the bromide with a mild aqueous base (e.g., NaHCO₃), drying, and removing the solvent.

  • Optimize Deprotonation Temperature & Time: The stability of the enolate is temperature-dependent.

    • Solution: The deprotonation step should be conducted at -78 °C (a dry ice/acetone bath). Ensure the glycine substrate is added slowly to the base solution to avoid localized warming. Allow sufficient time for complete deprotonation (typically 30-60 minutes) before adding the electrophile.

Question 2: My analysis (HPLC, NMR) shows a significant peak corresponding to a dialkylated byproduct. How can this be minimized?

Answer: The formation of a dialkylated species, 2-(Bis(2,4,6-trimethylbenzyl)amino)-3-(2,4,6-trimethylphenyl)propanoic acid, arises from the enolate of the desired mono-alkylated product reacting with a second molecule of the electrophile.

Causality: After the first successful alkylation, the product still possesses an acidic N-H proton (on the auxiliary) or an α-proton if the glycine substrate allows for it. Under the reaction conditions, this proton can be removed by any remaining strong base or by another molecule of the glycine enolate, creating a new nucleophile that can be alkylated again.

Troubleshooting Steps:

ParameterCause of DialkylationMitigation Strategy
Stoichiometry Excess electrophile (>1.05 eq.) is present after the primary reaction is complete.Use a slight excess of the glycine substrate (1.05-1.1 eq.) relative to the benzyl bromide to ensure the electrophile is the limiting reagent.
Addition Rate Rapid addition of the electrophile creates high local concentrations, increasing the chance of a second reaction.Add the 2,4,6-trimethylbenzyl bromide solution dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration.
Temperature Higher temperatures can accelerate the rate of the undesired second alkylation.Maintain the reaction temperature strictly at -78 °C throughout the addition of the electrophile and for a period afterward before quenching.
Quenching Unreacted base and enolate persist after the electrophile is consumed.Once the primary reaction is complete (monitored by TLC or HPLC), quench the reaction promptly with a proton source like saturated aqueous ammonium chloride or acetic acid.
Question 3: I am observing byproducts related to the elimination of HBr from my electrophile. How do I prevent this?

Answer: The formation of species like 2,4,6-trimethylstyrene or its polymers indicates that the 2,4,6-trimethylbenzyl bromide is undergoing E2 elimination instead of the desired Sₙ2 substitution.

Causality: Strong, sterically hindered bases like LDA are not only strong bases but also capable of inducing elimination reactions, especially with benzylic halides. The glycine enolate itself can also act as a base to promote this side reaction. This is exacerbated if the Sₙ2 pathway is sterically hindered.

Troubleshooting Steps:

  • Ensure Complete Enolate Formation First: If the benzyl bromide is added before the glycine substrate is fully deprotonated, it will be exposed to the strong, unhindered base (e.g., LDA), maximizing the chance of elimination.

    • Solution: Follow the procedure of adding the glycine substrate to the base, stirring for an adequate time to ensure full enolate formation, and only then beginning the slow addition of the benzyl bromide.

  • Maintain Low Temperature: Elimination reactions often have a higher activation energy than substitution reactions.

    • Solution: Running the reaction at the lowest practical temperature (-78 °C) strongly favors the desired Sₙ2 pathway.

  • Consider the Counter-ion: The cation associated with the enolate (e.g., Li⁺, Na⁺, K⁺) can influence its reactivity and aggregation state.

    • Solution: Lithium enolates (from LDA or n-BuLi) are generally preferred as they are less reactive and often provide higher selectivity than their sodium or potassium counterparts, which can be more prone to acting as bases.

Question 4: The diastereoselectivity of my alkylation is poor, leading to a difficult separation of the final product. How can I improve it?

Answer: Poor diastereoselectivity means the chiral auxiliary is not effectively directing the approach of the electrophile to one face of the enolate.

Causality: The stereochemical outcome is determined in the transition state of the alkylation. The energy difference between the two diastereomeric transition states is influenced by steric interactions between the incoming electrophile, the enolate, and the chiral auxiliary. Factors like solvent, temperature, and the metal counter-ion can subtly alter the geometry of this transition state.

Troubleshooting Steps:

  • Strict Temperature Control: As discussed, temperature is critical. Higher temperatures provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Maintain the reaction at -78 °C or even lower (e.g., -100 °C with a liquid N₂/ether bath) if equipment allows.

  • Solvent Choice: The solvent can affect the solvation of the enolate and its counter-ion, which in turn affects the transition state geometry.

    • Solution: Tetrahydrofuran (THF) is standard and generally effective. However, for challenging substrates, exploring less-coordinating solvents like toluene (often with a co-solvent to ensure solubility) may alter the aggregation state of the enolate and improve selectivity.

  • Verify Chiral Auxiliary Integrity: Ensure the chiral auxiliary is enantiomerically pure and has not racemized during a previous step.

    • Solution: Check the optical rotation or use chiral HPLC to verify the enantiomeric excess (e.e.) of the starting material containing the auxiliary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor for the alkylation step? The three most critical parameters are:

  • Temperature: Must be kept low and constant (typically -78 °C) to control side reactions and ensure high diastereoselectivity.

  • Stoichiometry: Precise control of the base and electrophile equivalents is essential to prevent incomplete conversion and dialkylation.

  • Addition Rates: Slow, controlled addition of reagents prevents localized concentration and temperature spikes.

Q2: Which analytical techniques are best for monitoring this reaction? For in-process control (IPC), Thin-Layer Chromatography (TLC) is a rapid and effective tool to monitor the disappearance of the glycine substrate. For more quantitative analysis of byproduct formation and diastereoselectivity, High-Performance Liquid Chromatography (HPLC) using a chiral column is the gold standard.

Q3: My crude product contains a small amount of the wrong diastereomer. What is the best large-scale purification method? While chromatography is an option, it is often not cost-effective at a large scale. The preferred method is diastereomeric salt recrystallization . By reacting the crude amino acid mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine), you form two diastereomeric salts with different solubilities. These can often be separated by fractional crystallization from a suitable solvent system.

Q4: What are the key safety considerations for this synthesis at scale?

  • Pyrophoric Reagents: Solutions of n-Butyllithium (used to make LDA) are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Cryogenic Temperatures: Handling large volumes of solvents at -78 °C requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.

  • Reactive Halides: 2,4,6-trimethylbenzyl bromide is a lachrymator and alkylating agent. Work in a well-ventilated fume hood and use appropriate gloves and eye protection.

  • Quenching: The quenching of large-scale reactions involving reactive intermediates like LDA can be highly exothermic. The quenching solution should be added slowly and with efficient cooling to maintain control of the reaction temperature.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Anhydrous THF (1 L Scale)

Disclaimer: This procedure should only be performed by trained personnel familiar with the handling of reactive materials.

  • Pre-Drying: Add ~100 g of anhydrous calcium sulfate or molecular sieves (4Å) to a 2 L bottle of commercial THF and let it stand for 24 hours.

  • Apparatus Setup: Assemble a 2 L round-bottom flask with a distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of dry argon or nitrogen.

  • Distillation: Decant the pre-dried THF into the distillation flask. Add sodium metal (~5 g, cut into small pieces) and benzophenone (~0.5 g) as an indicator.

  • Reflux: Heat the flask to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium may be required.

  • Collection: Once the deep blue color is stable, distill the THF into the receiving flask. Collect the distillate under an inert atmosphere. Use the freshly distilled solvent immediately.

Protocol 2: Purification of Crude Product via Recrystallization

Objective: To remove minor impurities and potentially enrich the desired diastereomer.

  • Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol/water, isopropanol/heptane, acetone) at room temperature and at reflux to identify a suitable system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In a reactor appropriately sized for the batch, charge the crude 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. Add the chosen solvent (or the more soluble component of a binary system) in portions while heating to a gentle reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Slowly cool the clear solution without agitation to allow for the formation of large, well-defined crystals. For binary solvent systems, this may involve the slow addition of the anti-solvent. Seeding with a small crystal of pure product can be beneficial.

  • Maturation: Once crystal formation begins, continue slow cooling to 0-5 °C and hold at this temperature for several hours to maximize recovery.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum at a temperature that will not cause decomposition.

  • Purity Check: Analyze the purified material by HPLC and NMR to confirm the removal of byproducts.

Troubleshooting Diagram for Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion Observed Check_Base Was the strong base (e.g., LDA) freshly prepared or titrated? Start->Check_Base Check_Anhydrous Were rigorous anhydrous conditions used for all solvents and glassware? Check_Base->Check_Anhydrous Yes Sol_Base Action: Use freshly prepared/ titrated base. Ensure inert atmosphere handling. Check_Base->Sol_Base No Check_Electrophile Was the 2,4,6-trimethylbenzyl bromide pure and fresh? Check_Anhydrous->Check_Electrophile Yes Sol_Anhydrous Action: Oven-dry all glassware. Use freshly distilled anhydrous solvents. Check_Anhydrous->Sol_Anhydrous No Check_Temp Was the reaction temperature maintained at -78 °C during additions? Check_Electrophile->Check_Temp Yes Sol_Electrophile Action: Purify electrophile before use or use a fresh bottle. Check_Electrophile->Sol_Electrophile No Sol_Temp Action: Ensure calibrated probes and efficient cooling bath. Slow down additions. Check_Temp->Sol_Temp No End Problem Resolved Check_Temp->End Yes Sol_Base->End Sol_Anhydrous->End Sol_Electrophile->End Sol_Temp->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Asymmetric Synthesis of Amino Acids: For a general overview of modern techniques, including the use of chiral auxiliaries which forms the basis of this guide.

    • Title: Asymmetric Synthesis of α-Amino Acids
    • Source: Chemical Reviews
    • URL: [Link]

  • Strecker Synthesis: Provides context on alternative amino acid synthesis routes and their own sets of potential byproducts.[1][2]

    • Title: The Strecker Synthesis of Amino Acids
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Erlenmeyer-Plöchl Synthesis: Another classical method whose principles of condensation and byproduct formation can be informative.[3][4]

    • Title: Erlenmeyer–Plöchl azlactone and amino-acid synthesis
    • Source: Wikipedia
    • URL: [Link]

  • Use of Chiral Auxiliaries: A review on the application of various chiral auxiliaries in asymmetric synthesis.[5]

    • Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review
    • Source: Chirality
    • URL: [Link]

  • Handling of Air-Sensitive Reagents: A procedural guide for handling reagents like LDA and n-BuLi.

    • Title: Handling Air-Sensitive Reagents
    • Source: Organic Syntheses
    • URL: [Link]

Sources

"addressing poor incorporation efficiency of unnatural amino acids in peptide synthesizers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing unnatural amino acids (UAAs). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve the unique challenges presented by non-proteinogenic amino acids in automated peptide synthesizers. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My final peptide has a very low yield after cleavage. How do I know if the UAA is the problem?

A1: A low final yield can stem from issues during either the synthesis or the cleavage/work-up phase. The first step is to determine where the loss is occurring.

  • Diagnostic Step: Before cleaving your entire batch, perform a "test cleavage" on a small aliquot of your peptide-resin (10-20 mg).

  • Analysis: Analyze the crude product from this small-scale cleavage by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • If the target mass is present: This suggests the UAA and other amino acids were incorporated, and the low yield might be due to inefficient cleavage, product precipitation during work-up, or aggregation.

    • If the target mass is absent, but truncated sequences are observed: This strongly indicates a failure in the synthesis, likely at the UAA incorporation step or the step immediately following it. Look for masses corresponding to the peptide sequence stopping just before the UAA.[1]

Q2: What are the most common reasons for a UAA to fail to couple efficiently?

A2: The unique structures of UAAs are the primary source of coupling difficulties. The main culprits are:

  • Steric Hindrance: This is the most frequent issue. Bulky side chains, or substitutions on the alpha-carbon (α,α-disubstituted) or the backbone nitrogen (N-methylated), physically block the approach of the activated amino acid to the resin-bound amine.[2][3]

  • Electronic Effects: The electronic properties of the UAA's side chain can reduce the nucleophilicity of its own α-amino group or the reactivity of its carboxyl group, making activation or coupling less efficient.[3]

  • Poor Solubility: Some protected UAAs have poor solubility in standard SPPS solvents like Dimethylformamide (DMF), leading to incomplete delivery or precipitation in the synthesizer lines.

  • On-Resin Aggregation: The growing peptide chain, especially if it contains hydrophobic UAAs, can fold and aggregate on the solid support, making the N-terminal amine inaccessible for the next coupling reaction.

Q3: Which coupling reagent should I choose for a difficult UAA?

A3: For sterically hindered UAAs, standard carbodiimide reagents like DIC are often insufficient.[4] More potent aminium/uronium-based reagents are necessary.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered one of the most effective coupling reagents for hindered amino acids due to its high reactivity and resistance to racemization.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices that often overcome difficult couplings.[5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that shows exceptional efficiency, particularly for hindered N-methylated amino acids.

ReagentRelative PotencyKey AdvantageCommon Use Case
DIC/Oxyma StandardLow cost, good for standard AAsRoutine synthesis, non-hindered UAAs
HBTU/HOBt HighWell-established, effectiveModerately difficult couplings
HATU Very HighSuperior for hindered residues, low racemizationBulky, α,α-disubstituted, and N-methyl UAAs
PyBOP Very HighEffective for difficult sequencesWhen HATU/HBTU fail, good for aggregation-prone sequences
COMU ExceptionalExtremely fast, highly efficientSeverely hindered couplings, N-methylated backbones

Q4: Can I just extend the coupling time for a difficult UAA?

A4: Yes, extending the reaction time is a valid initial strategy. For a standard 1-2 hour coupling, extending it to 4 hours or even overnight can sometimes drive a sluggish reaction to completion. However, this is not a guaranteed solution and can have drawbacks. Prolonged exposure to the basic coupling environment can increase the risk of side reactions, such as racemization.[6] It is often more effective to combine extended time with a more powerful coupling reagent or a double coupling protocol.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving complex incorporation failures.

Symptom 1: Mass spectrometry shows a major peak corresponding to the peptide sequence truncated just before the UAA.

This is a classic sign of failed coupling of the unnatural amino acid.

G start Symptom: Deletion at UAA position check_sterics Is the UAA sterically hindered (e.g., N-methyl, α,α-disubstituted, bulky side chain)? start->check_sterics upgrade_reagent 1. Upgrade Coupling Reagent (e.g., to HATU, COMU) 2. Perform Double Coupling check_sterics->upgrade_reagent Yes check_solubility Check UAA solubility in DMF/NMP check_sterics->check_solubility No yes_path YES increase_temp Consider increasing temperature (35-50°C) with caution upgrade_reagent->increase_temp re_evaluate Re-synthesize and analyze test cleavage increase_temp->re_evaluate no_path NO change_solvent Use solvent cocktail (e.g., DMF/DCM) or switch to NMP. Consider sonication. check_solubility->change_solvent Poor check_aggregation Is the preceding sequence hydrophobic or aggregation-prone? check_solubility->check_aggregation Good poor_solubility POOR change_solvent->re_evaluate good_solubility GOOD disrupt_aggregation 1. Use chaotropic salts (e.g., LiCl) 2. Incorporate pseudoproline dipeptides in the preceding sequence check_aggregation->disrupt_aggregation Yes check_side_reaction Consider UAA side-chain reactivity or decomposition check_aggregation->check_side_reaction No yes_aggregation YES disrupt_aggregation->re_evaluate no_aggregation NO

Caption: Troubleshooting workflow for UAA coupling failure.

Question: My UAA is N-methylated. The coupling failed completely. What is the best protocol?

Answer: N-methylated amino acids are notoriously difficult due to the steric bulk around the secondary amine and its reduced nucleophilicity. A standard protocol will almost certainly fail.

Causality: The N-methyl group not only hinders the approach of the activated carboxyl group but also slows down the deprotonation of the amine, which is necessary for the reaction to proceed.

Recommended Protocol for N-Methylated UAA Coupling:

  • Reagent Choice: Use HATU or COMU as the coupling reagent. These are powerful enough to activate the carboxyl group sufficiently to overcome the electronic and steric barriers.

  • Base: Use Diisopropylethylamine (DIEA) or Collidine. Collidine is often preferred as it is a weaker base and can reduce potential side reactions.

  • Double Coupling: This is mandatory. Perform the first coupling for 2-4 hours.

  • Wash: Thoroughly wash the resin with DMF.

  • Second Coupling: Perform a second, fresh coupling for another 2-4 hours or overnight.

  • Monitoring: Standard ninhydrin (Kaiser) tests will not work on the secondary amine of an N-methylated residue. Use a chloranil or Bromophenol blue test to monitor for the disappearance of the secondary amine.

Symptom 2: The UAA coupled successfully, but the next standard amino acid fails to couple.

This indicates that the N-terminus of the incorporated UAA is now non-reactive or inaccessible.

Question: After successfully adding a bulky UAA, I can't add the next amino acid. What happened?

Answer: This is a classic case of steric hindrance caused by the newly introduced UAA. The bulky side chain of the UAA is shielding its own N-terminal amine, preventing the next incoming amino acid from accessing it.

Causality: The UAA's side chain can fold back over the peptide backbone, effectively "capping" the chain. This is especially common with large aromatic or alicyclic UAAs.

Troubleshooting Steps:

  • Enhanced Coupling Conditions for the Next Residue: You must use the same aggressive coupling conditions for the amino acid following the UAA as you did for the UAA itself. Use HATU, extend the coupling time, and perform a double coupling.[3]

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the steric barrier.[7] Many modern peptide synthesizers have heating capabilities. Use this option with caution, as heat can increase the risk of racemization for certain amino acids.[8]

  • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM can help swell the resin differently and disrupt on-resin secondary structures, potentially improving access to the N-terminus.

Symptom 3: The final peptide has the correct mass, but the purity is very low, with many side products.

This suggests that the UAA or the conditions used for its incorporation are causing side reactions.

Question: My UAA has a reactive group in its side chain (e.g., a ketone, aldehyde, or alkyne). My final product is a mess. What should I do?

Answer: Unprotected reactive side chains are a major source of impurities. During synthesis, these groups can react with piperidine (used for Fmoc deprotection), the coupling reagents, or other amino acid side chains.

Causality: For example, an unprotected ketone on a UAA side chain can react with the N-terminal amine of another peptide chain during cleavage in TFA, leading to cyclization or branching.[9]

Solutions:

  • Orthogonal Protection: The reactive group on the UAA side chain must be protected with an orthogonal protecting group that is stable to both the Fmoc deprotection conditions (piperidine) and the final TFA cleavage. This is the most critical step.

  • Milder Reagents: If the side chain is sensitive, avoid highly reactive reagents where possible.

  • Cleavage Cocktail Optimization: The standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) may not be suitable. Scavengers must be chosen carefully to avoid reacting with your UAA side chain. For example, if your UAA is sensitive to reduction, avoid scavengers like TIS if possible or minimize cleavage time.

Common Side Reactions and Prevention:

Side ReactionCausePrevention Strategy
Diketopiperazine Formation At the dipeptide stage, especially with Pro or other secondary amines in position 2, the N-terminus can attack the C-terminal ester linkage, cleaving the dipeptide from the resin.[10]Use 2-chlorotrityl chloride resin, which is sterically bulky and inhibits this intramolecular reaction.[10]
Aspartimide Formation The side-chain carboxyl of Asp can cyclize with the backbone nitrogen, especially in Asp-Gly or Asp-Ser sequences, leading to chain termination or rearrangement.[10]Add HOBt to the piperidine deprotection solution to suppress the side reaction.[10]
Guanidinylation Excess uronium/aminium coupling reagent (like HBTU/HATU) can react with the free N-terminal amine, forming an irreversible guanidinium cap.[10]Always pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin.[10]

Part 3: Key Experimental Protocols

Protocol 1: Test Cleavage and LC-MS Analysis

This is the single most important diagnostic protocol in SPPS.

  • Sample Collection: After the final deprotection and wash step of your synthesis, take ~10-20 mg of the dried peptide-resin.

  • Cleavage Cocktail Preparation: Prepare 1 mL of your cleavage cocktail. A standard "Reagent B" is TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). CAUTION: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the 1 mL of cleavage cocktail to the resin in a microcentrifuge tube. Let it react for 2-3 hours at room temperature with occasional vortexing.

  • Peptide Precipitation: Filter the resin away and precipitate the crude peptide by adding the TFA solution dropwise into 10 mL of cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide. Carefully decant the ether. Wash the pellet twice with cold ether to remove scavengers.

  • Sample Preparation for MS: Dry the pellet under a stream of nitrogen. Dissolve a small amount in a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).

  • Analysis: Inject the sample into an LC-MS system to identify the masses present in your crude product.

Protocol 2: Optimized Double Coupling for a Sterically Hindered UAA
  • Initial Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin.

  • First Coupling:

    • Prepare a solution of the UAA (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

    • Allow the reagents to pre-activate for 2-3 minutes.

    • Add the solution to the resin and let it react for 2 hours.

  • Intermediate Wash: Filter and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual reagents.

  • Second Coupling:

    • Repeat step 2 entirely with fresh reagents. Let this second coupling react for at least 2 hours, or overnight if the residue is particularly difficult.

  • Final Wash: Filter and wash the resin extensively with DMF and DCM before proceeding to the next deprotection step.

  • Confirmation (Optional but Recommended): Perform a test to confirm the absence of free amines (e.g., a Bromophenol blue test for secondary amines).

By systematically applying these diagnostic workflows and optimized protocols, researchers can overcome the majority of challenges associated with the incorporation of unnatural amino acids, paving the way for the synthesis of novel and potent peptide therapeutics.

References

  • Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2024). Scienmag. Retrieved from [Link]

  • Gao, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 611. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. Retrieved from [Link]

  • Hancock, S. M., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 7(9), 2445–2460. Retrieved from [Link]

  • Yarlagadda, V., & Samayam, R. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 51. Retrieved from [Link]

  • Gao, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Communications Biology, 4(1), 101. Retrieved from [Link]

  • What is the usual nature of impurities in synthetic peptides?. (2015). ResearchGate. Retrieved from [Link]

  • Mastering the Best Solid Phase Peptide Synthesizer Techniques for Optimal Peptide Production. (n.d.). LinkedIn. Retrieved from [Link]

  • Kim, D. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Journal of Microbiology, 57(3), 195–204. Retrieved from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved from [Link]

  • Improving Peptide Synthesis. (n.d.). Occam Design. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Overcome Aggregation of Peptides Containing 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of peptide aggregation, specifically when incorporating the non-canonical, bulky, and hydrophobic amino acid, 2,4,6-trimethylphenylalanine (Tmp).

Introduction: The Challenge of 2,4,6-Trimethylphenylalanine-Induced Aggregation

The incorporation of non-canonical amino acids like 2,4,6-trimethylphenylalanine is a powerful strategy in peptide drug design to enhance stability, bioactivity, and protease resistance.[1][2][3][4] However, the bulky and highly hydrophobic nature of the trimethylated phenyl ring of Tmp significantly increases the propensity for peptide aggregation.[5][6][7] This aggregation can occur during solid-phase peptide synthesis (SPPS), purification, and storage, leading to low yields, purification difficulties, and loss of biological function.[8][9]

This guide is designed to provide you with a comprehensive understanding of the underlying causes of Tmp-induced aggregation and to offer practical, evidence-based strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing 2,4,6-trimethylphenylalanine aggregate so readily?

A1: The primary driver of aggregation in peptides containing 2,4,6-trimethylphenylalanine is the profound hydrophobicity and steric bulk of this amino acid.[10] The trimethylphenyl side chain promotes strong intermolecular hydrophobic interactions, causing peptide chains to associate and precipitate out of solution.[5][6] This process is often entropically driven, as the exclusion of water molecules from the hydrophobic surfaces leads to a more stable, lower-energy aggregated state. Furthermore, the rigid structure of Tmp can favor the formation of β-sheet secondary structures, which are common in aggregated peptides and amyloid fibrils.[6]

Q2: How can I predict if my Tmp-containing peptide sequence is likely to aggregate?

A2: While precise prediction is challenging, several factors can indicate a high risk of aggregation:

  • High Hydrophobic Content: Peptides with a high percentage of hydrophobic residues, in addition to Tmp, are more prone to aggregation.[11]

  • Sequence Motifs: Stretches of alternating hydrophobic and hydrophilic residues or contiguous hydrophobic residues can promote the formation of β-sheets, a key step in aggregation.

  • Low Net Charge: Peptides with a net charge close to zero at a given pH are often less soluble and more likely to aggregate due to reduced electrostatic repulsion between peptide chains.[12][13]

  • Computational Tools: Several in silico tools can predict aggregation-prone regions within a peptide sequence based on physicochemical properties.[6][14]

Q3: What are the initial signs of aggregation during my experiment?

A3: Signs of aggregation can manifest at different stages:

  • During Synthesis (SPPS): You may observe resin shrinking, incomplete coupling reactions, and a broadening of the Fmoc-deprotection peak in UV monitoring.[15]

  • During Cleavage and Deprotection: The cleaved peptide may be difficult to dissolve in standard cleavage cocktails or may precipitate upon removal of the cleavage cocktail.

  • During Purification (HPLC): You might see a broad or tailing peak, the appearance of multiple peaks corresponding to different aggregation states, or even precipitation of the peptide on the column or in the collection tubes.

  • In Solution: The solution may appear cloudy or contain visible precipitates.[13] Dynamic Light Scattering (DLS) can be used to detect the presence of larger aggregates in what appears to be a clear solution.[16][17]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting aggregation issues with your 2,4,6-trimethylphenylalanine-containing peptides.

Problem 1: Poor Solubility of the Lyophilized Peptide

If your lyophilized Tmp-containing peptide is difficult to dissolve, follow this troubleshooting workflow:

start Start: Lyophilized Peptide Insoluble charge Determine Net Charge of Peptide start->charge acidic Acidic Peptide (Net Charge < 0) - Use dilute ammonium bicarbonate or basic buffer (pH > 7.5) charge->acidic Negative basic Basic Peptide (Net Charge > 0) - Use dilute acetic acid or acidic buffer (pH < 6.5) charge->basic Positive neutral Neutral or Highly Hydrophobic Peptide - Use minimal organic solvent (DMSO, DMF, ACN) - Slowly add aqueous buffer charge->neutral Neutral/Hydrophobic sonicate Sonication or Gentle Warming - To aid dissolution acidic->sonicate basic->sonicate neutral->sonicate chaotropes Consider Chaotropic Agents - 6M Guanidine HCl or 8M Urea - (Caution: may affect biological activity) sonicate->chaotropes Failure success Peptide Solubilized sonicate->success Success chaotropes->success Success fail Still Insoluble - Re-evaluate peptide design (see Problem 3) chaotropes->fail Failure

Caption: Troubleshooting workflow for solubilizing Tmp-containing peptides.

Experimental Protocol: Stepwise Solubilization of a Hydrophobic Peptide
  • Initial Assessment: Before adding any solvent, assess the peptide's amino acid composition to predict its overall charge and hydrophobicity.[18]

  • Small-Scale Test: Always test the solubility of a small aliquot of the peptide before attempting to dissolve the entire batch.[11][13]

  • For Highly Hydrophobic/Neutral Peptides:

    • Add a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to the lyophilized peptide.[11]

    • Gently vortex or sonicate the sample to ensure the peptide is fully wetted and dissolved in the organic solvent.

    • Slowly add your desired aqueous buffer to the peptide-organic solvent mixture, vortexing gently between additions. This gradual dilution can prevent the peptide from crashing out of solution.

  • For Charged Peptides:

    • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of 10-25% acetic acid, followed by dilution with water or your buffer.[13][18]

    • Acidic Peptides (net negative charge): Try dissolving in a dilute solution of ammonium bicarbonate (0.1 M) or a basic buffer (pH > 7.5).[18]

  • Physical Disruption of Aggregates:

    • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[13]

    • Gentle Warming: Warming the sample to a temperature below 40°C can sometimes improve solubility.[11]

  • Use of Chaotropic Agents:

    • If the above methods fail, consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea. These agents disrupt the hydrogen bonding networks that can contribute to aggregation.[13]

    • Important Note: Chaotropic agents will denature the peptide and may need to be removed through dialysis or buffer exchange before biological assays.

Problem 2: Aggregation During Purification or in Solution

If your peptide is soluble initially but then aggregates during purification or upon standing in solution, consider the following strategies:

Strategy 1: Optimization of Solvent Conditions

The choice of solvent and buffer conditions can have a profound impact on peptide solubility and aggregation.

StrategyRationaleRecommended Starting Conditions
pH Adjustment Moving the pH away from the peptide's isoelectric point (pI) increases its net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility.[12][19][20]If pI > buffer pH, increase the pH. If pI < buffer pH, decrease the pH. Aim for a pH at least 1-2 units away from the pI.
Co-solvents Certain organic co-solvents can disrupt hydrophobic interactions that drive aggregation.[21][22]10-30% acetonitrile or isopropanol in the aqueous buffer.
Additives Additives can stabilize the peptide in its monomeric form.- Arginine: 0.5-1.0 M L-arginine can act as a "hydrotropic" agent, masking hydrophobic patches and preventing aggregation.[23]- Glycerol/Sucrose: 10-20% glycerol or sucrose can stabilize the native conformation and reduce aggregation.[12]- Non-denaturing detergents: Low concentrations of detergents like Tween-20 (0.05%) or CHAPS (0.1%) can help solubilize hydrophobic regions.[12]
Strategy 2: Monitoring and Characterization of Aggregation

It is crucial to have reliable methods to detect and quantify aggregation to assess the effectiveness of your strategies.

TechniquePrincipleInformation Gained
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.[17]Provides the hydrodynamic radius of particles, allowing for the detection of soluble aggregates.[16][17]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[24]Can quantify the percentage of monomer, dimer, and higher-order aggregates.[24]
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid-like fibrils.[25]A common method to monitor the kinetics of fibril formation.
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology.Can distinguish between amorphous aggregates and ordered fibrils.
Problem 3: Persistent Aggregation - Redesigning the Peptide

If optimization of solvent conditions is insufficient to prevent aggregation, you may need to redesign the peptide sequence itself.

start Persistent Aggregation redesign Peptide Redesign Strategies start->redesign charge_mod Introduce Charged Residues - Flank Tmp with K or R - Replace neutral residues with charged ones redesign->charge_mod sol_tags Add a Solubility-Enhancing Tag - N- or C-terminal fusion - e.g., Poly-Arg, Poly-Lys, or other known tags redesign->sol_tags linkers Incorporate Flexible Linkers - Gly-Ser linkers can increase flexibility - Spatially separate hydrophobic domains redesign->linkers synthesis Synthesize and Test Modified Peptide charge_mod->synthesis sol_tags->synthesis linkers->synthesis evaluation Evaluate Solubility and Aggregation synthesis->evaluation

Caption: Decision tree for redesigning Tmp-containing peptides to mitigate aggregation.

Redesign Strategies in Detail:
  • Introduction of "Gatekeeper" Residues: Flanking the 2,4,6-trimethylphenylalanine residue with charged amino acids like arginine (R) or lysine (K) can act as "gatekeepers" by creating electrostatic repulsion that hinders close association of the hydrophobic side chains.[6][26]

  • Solubility-Enhancing Tags: Fusing a short, highly soluble peptide tag to the N- or C-terminus can significantly improve the overall solubility of the target peptide.[9][27][28][29] Polycationic (e.g., poly-arginine) or polyanionic (e.g., poly-aspartate) tags are often effective.[28] More complex tags like the NEXT tag, an intrinsically disordered peptide, have also shown great promise.[30]

  • Incorporation of Flexible Linkers: If the peptide contains multiple hydrophobic domains, inserting a flexible linker (e.g., a glycine-serine repeat) can increase conformational flexibility and reduce the likelihood of forming rigid, aggregation-prone structures.[31][32][33]

  • Pseudoproline Dipeptides: During solid-phase peptide synthesis, the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures on the resin that lead to aggregation.[15]

By systematically applying these troubleshooting and design strategies, researchers can successfully navigate the challenges associated with the aggregation of peptides containing 2,4,6-trimethylphenylalanine, unlocking their full potential in drug discovery and development.

References

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Molecules. [Link]

  • Energetics of cosolvent effect on peptide aggregation. (2017). Biophysical Reviews. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2017). The Journal of Chemical Physics. [Link]

  • Cosolvent Effects on Refolding and Aggregation. (1993). Biotechnology and Bioengineering. [Link]

  • pH effect in the hydrophobic interactions between two polypeptide chains. (2015). Chemistry Stack Exchange. [Link]

  • Peptide Linkers. GenScript. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). Molecular Pharmaceutics. [Link]

  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]

  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

  • Common cleavable linkers impact the severity of aggregation, but not its onset. (2022). Chemical Science. [Link]

  • Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. (2022). The Journal of Physical Chemistry Letters. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2017). Freie Universität Berlin. [Link]

  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. (2023). Methods in Molecular Biology. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2017). OPUS. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). International Journal of Molecular Sciences. [Link]

  • (PDF) Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). ResearchGate. [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. (2013). Current Protein & Peptide Science. [Link]

  • Aggregation Rules of Short Peptides. (2023). ACS Central Science. [Link]

  • Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins. (2024). Biotechnology Journal. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

  • In Silico Studies to Predict the Role of Solvent in Guiding the Conformations of Intrinsically Disordered Peptides and Their Aggregated Protofilaments. (2022). ACS Omega. [Link]

  • Peptide aggregation analysis laboratory. FILAB. [Link]

  • An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. (2022). Applied and Environmental Microbiology. [Link]

  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2018). Journal of Pharmacy and Pharmacology. [Link]

  • Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. (2005). PLoS Biology. [Link]

  • Increasing Protein Yields: Solubility Tagging. LenioBio. [Link]

  • 2,4,6-Trimethyl-D-phenylalanine. PubChem. [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2007). Proceedings of the National Academy of Sciences. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2018). Journal of Peptide Science. [Link]

  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. (2024). Open Exploration. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Pharmaceuticals. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2021). ACS Infectious Diseases. [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023). Nature Communications. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). eLife. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). bioRxiv. [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. (2021). Frontiers in Molecular Neuroscience. [Link]

  • 2,4,6-Trimethylphenylalanine. ChemBK. [Link]

  • 2,4,5-Trimethyl-L-phenylalanine. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Natural Phenylalanine and its Synthetic Analog, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Peptide Chemistry

Introduction

In the landscape of drug discovery and peptide engineering, the strategic modification of natural amino acids is a cornerstone of innovation. The introduction of non-proteinogenic amino acids into peptide sequences or as standalone pharmacophores can dramatically alter biological activity, metabolic stability, and receptor-binding profiles. This guide provides a detailed comparative analysis of the essential amino acid L-phenylalanine and its synthetic, non-proteinogenic counterpart, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Natural L-phenylalanine is a fundamental building block of proteins in virtually all living organisms and serves as a precursor for critical neurotransmitters such as dopamine, norepinephrine, and epinephrine[1][][3][4][5]. Its aromatic side chain plays a crucial role in protein structure and function through hydrophobic and π-stacking interactions. In contrast, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid represents a rationally designed analog where the phenyl ring is substituted with three methyl groups. This modification, while seemingly subtle, is hypothesized to introduce significant changes in steric bulk, lipophilicity, and resistance to enzymatic degradation.

This document will dissect the structural and physicochemical distinctions between these two molecules, predict the biological implications of these differences, and provide detailed experimental protocols for their empirical validation. The insights offered are intended to guide researchers in making informed decisions when selecting amino acid building blocks for therapeutic and research applications.

I. Structural and Physicochemical Comparison

The primary distinction between L-phenylalanine and 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid lies in the substitution pattern of the aromatic side chain. This fundamental difference dictates their respective three-dimensional shapes and physicochemical properties.

Structural Analysis

L-phenylalanine possesses an unsubstituted benzyl side chain, which is relatively planar and flexible[]. The synthetic analog, however, is characterized by the presence of three methyl groups at the 2, 4, and 6 positions of the phenyl ring. These methyl groups introduce significant steric hindrance, which is expected to restrict the rotational freedom of the side chain and alter its preferred conformation.

G cluster_phe L-Phenylalanine cluster_tmp 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid phe_alpha α-Carbon (Chiral) phe_carboxyl Carboxyl Group (-COOH) phe_alpha->phe_carboxyl phe_amino Amino Group (-NH2) phe_alpha->phe_amino phe_benzyl Benzyl Side Chain phe_alpha->phe_benzyl tmp_alpha α-Carbon (Chiral) phe_alpha->tmp_alpha Structural Analogs phe_phenyl Phenyl Ring phe_benzyl->phe_phenyl tmp_phenyl Trimethylphenyl Ring phe_phenyl->tmp_phenyl Key Modification: 3 Methyl Groups tmp_carboxyl Carboxyl Group (-COOH) tmp_alpha->tmp_carboxyl tmp_amino Amino Group (-NH2) tmp_alpha->tmp_amino tmp_sidechain Trimethylphenyl Side Chain tmp_alpha->tmp_sidechain tmp_sidechain->tmp_phenyl G cluster_workflow Experimental Workflow start Start: Amino Acid Analogs physchem Physicochemical Characterization - LogP Determination - pKa Measurement start->physchem in_vitro In Vitro Biological Assays - Receptor Binding Assay - Metabolic Stability Assay physchem->in_vitro data_analysis Comparative Data Analysis in_vitro->data_analysis conclusion Conclusion: Structure-Activity Relationship data_analysis->conclusion

Figure 2: A generalized experimental workflow for the comparative analysis of amino acid analogs.

A. Determination of Lipophilicity (LogP)

Objective: To quantify the difference in hydrophobicity between the two amino acids.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of each amino acid in n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of water.

  • Equilibration: Shake the funnel vigorously for 5 minutes to allow for partitioning of the amino acid between the two phases. Let the funnel stand until the two phases have clearly separated.

  • Quantification: Carefully separate the n-octanol and water layers. Determine the concentration of the amino acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

B. Metabolic Stability Assay

Objective: To compare the susceptibility of the two amino acids to metabolism by liver enzymes.

Methodology: In Vitro Liver Microsomal Stability Assay

  • Preparation of Microsomes: Obtain commercially available liver microsomes (e.g., human, rat) and prepare a reaction mixture containing the microsomes and a NADPH-generating system in a suitable buffer.

  • Incubation: Add a known concentration of each amino acid to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the parent amino acid using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line corresponds to the rate of metabolism. From this, the in vitro half-life (t₁/₂) can be calculated.

C. Receptor Binding Assay

Objective: To determine the binding affinity of peptides containing either amino acid to a specific receptor.

Methodology: Competitive Radioligand Binding Assay

  • Peptide Synthesis: Synthesize two versions of a peptide known to bind to a target receptor: one containing L-phenylalanine and the other containing 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid at a specific position.

  • Assay Setup: In a multi-well plate, combine the receptor preparation (e.g., cell membranes expressing the target receptor), a fixed concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled competitor peptides.

  • Incubation and Separation: Incubate the mixture to allow for binding to reach equilibrium. Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

IV. Conclusion

The comparative analysis of L-phenylalanine and 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in physicochemical and biological properties. While L-phenylalanine is essential for life, its synthetic, methylated analog holds significant potential for the development of more stable and potent peptide-based therapeutics. The increased lipophilicity and steric hindrance conferred by the three methyl groups are predicted to enhance metabolic stability and modulate receptor interactions. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses and for elucidating the structure-activity relationships that are critical for rational drug design. As the demand for novel therapeutics continues to grow, the exploration of such non-proteinogenic amino acids will undoubtedly remain a fertile ground for innovation.

V. References

  • Wikipedia. Phenylalanine. [Link]

  • Medical News Today. (2021-10-14). Phenylalanine: What it is, sources, benefits, and risks. [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • WebMD. (2025-04-22). Phenylalanine: Uses and Risks. [Link]

Sources

"spectroscopic comparison of 2,4,6-trimethylphenylalanine with other phenylalanine analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 2,4,6-Trimethylphenylalanine and Other Phenylalanine Analogs

A Guide for Researchers in Peptide and Protein Chemistry

This guide provides a detailed spectroscopic analysis of 2,4,6-trimethylphenylalanine in comparison to other key phenylalanine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural and electronic differences that arise from substitutions on the phenyl ring, and how these are reflected in various spectroscopic techniques. By understanding these signatures, researchers can better leverage these powerful molecular tools in their work.

The Significance of Sterically Hindered and Electronically Modified Phenylalanine Analogs in Peptide Science

Phenylalanine is a cornerstone of peptide and protein structure, with its aromatic side chain facilitating a range of non-covalent interactions critical for molecular recognition and folding. The introduction of synthetic analogs of phenylalanine allows for the precise manipulation of these interactions. 2,4,6-trimethylphenylalanine, with its bulky methyl groups, introduces significant steric hindrance, which can enforce specific backbone conformations in peptides, a valuable strategy in drug design to create more stable and potent therapeutics. Other analogs, such as those with halo-substitutions (e.g., 4-fluorophenylalanine, 4-chlorophenylalanine) or a hydroxyl group (tyrosine), systematically alter the electronic properties of the aromatic ring, influencing everything from cation-π interactions to hydrogen bonding capabilities. Spectroscopic analysis is paramount in elucidating the precise consequences of these molecular modifications.

Comparative Spectroscopic Analysis

The following sections compare the spectroscopic properties of 2,4,6-trimethylphenylalanine with other common phenylalanine analogs. The primary techniques discussed are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry.

NMR spectroscopy is arguably the most powerful tool for the detailed structural characterization of amino acids and peptides in solution.

¹H NMR: The proton NMR spectrum provides a wealth of information about the chemical environment of each proton in the molecule. In the case of phenylalanine analogs, the aromatic region is particularly informative.

  • 2,4,6-Trimethylphenylalanine: The most striking feature is the presence of two singlets in the aromatic region, corresponding to the two remaining aromatic protons. The upfield shift of these protons compared to phenylalanine is a direct consequence of the electron-donating nature of the three methyl groups. Additionally, a prominent singlet corresponding to the nine protons of the three methyl groups will be observed.

  • Phenylalanine: The aromatic region of the ¹H NMR spectrum of phenylalanine is complex, showing a multiplet for the five aromatic protons.

  • 4-Fluorophenylalanine & 4-Chlorophenylalanine: These analogs exhibit a characteristic AA'BB' system in the aromatic region, a result of the symmetry introduced by the para-substituent. The chemical shifts of the aromatic protons are influenced by the electronegativity of the halogen.

  • Tyrosine: The hydroxyl group at the 4-position leads to a downfield shift of the aromatic protons compared to phenylalanine, and the spectrum also shows an AA'BB' pattern.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • 2,4,6-Trimethylphenylalanine: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the quaternary aromatic carbons, and the remaining aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating methyl groups.

  • Other Analogs: The chemical shifts of the aromatic carbons in other analogs are dictated by the electronic nature of the substituent. For instance, the carbon bearing the fluorine in 4-fluorophenylalanine will show a large C-F coupling constant.

Comparative ¹H NMR Data for Phenylalanine Analogs

CompoundAromatic Protons (ppm)Other Key Signals (ppm)
Phenylalanine~7.2-7.4 (m, 5H)-
2,4,6-Trimethylphenylalanine~6.8 (s, 2H)~2.2 (s, 9H, Ar-CH₃)
4-Fluorophenylalanine~7.0-7.3 (m, 4H)-
4-Chlorophenylalanine~7.2-7.3 (m, 4H)-
Tyrosine~6.7-7.1 (m, 4H)~9.3 (s, 1H, Ar-OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

  • Common Features: All phenylalanine analogs will exhibit characteristic IR absorptions for the amino acid backbone: N-H stretching (~3000-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹).

  • 2,4,6-Trimethylphenylalanine: The spectrum will be distinguished by C-H stretching vibrations of the methyl groups (~2850-2960 cm⁻¹) and characteristic aromatic C-H and C=C stretching and bending modes. The substitution pattern on the aromatic ring will influence the out-of-plane bending vibrations in the 650-900 cm⁻¹ region.

  • Halo-substituted Phenylalanines: The C-X (X=F, Cl) stretching vibrations can sometimes be observed, although they may be weak and fall in the fingerprint region.

  • Tyrosine: The most prominent distinguishing feature will be a broad O-H stretching band from the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

  • Phenylalanine: Exhibits a characteristic absorbance maximum (λ_max) around 257 nm due to the π → π* transition of the phenyl ring.

  • 2,4,6-Trimethylphenylalanine: The electron-donating methyl groups cause a red shift (bathochromic shift) in the λ_max compared to phenylalanine, and an increase in the molar absorptivity (hyperchromic effect).

  • Tyrosine: The hydroxyl group acts as an auxochrome, leading to a significant red shift in the λ_max to around 274 nm. This shift is pH-dependent due to the deprotonation of the phenolic hydroxyl group at higher pH.

  • Halo-substituted Phenylalanines: The effect of halogens on the UV-Vis spectrum is more subtle but generally results in a slight red shift compared to phenylalanine.

Comparative UV-Vis Data for Phenylalanine Analogs

Compoundλ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Phenylalanine~257~200
2,4,6-Trimethylphenylalanine~265>200
4-Fluorophenylalanine~260~250
4-Chlorophenylalanine~265~300
Tyrosine~274~1400

Note: Values are approximate and can vary with solvent and pH.

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for amino acids. The primary observation will be the protonated molecule [M+H]⁺.

  • Fragmentation: Upon fragmentation (MS/MS), a characteristic loss of the carboxylic acid group (as COOH or H₂O + CO) is commonly observed. The specific fragmentation pattern of the side chain can provide further structural confirmation. For 2,4,6-trimethylphenylalanine, fragmentation of the methyl groups from the aromatic ring may also be observed under higher energy conditions.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenylalanine analogs.

  • Sample Preparation: Dissolve 5-10 mg of the amino acid analog in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH can be adjusted using NaOD or DCl.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (5-10 mg in 0.6 mL D-solvent) prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, etc.) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Analysis proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Prepare a stock solution of the amino acid analog in a suitable solvent (e.g., water, ethanol). Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Serial Dilutions prep1->prep2 acq1 Blank Spectrophotometer prep2->acq1 acq2 Scan Sample (200-400 nm) acq1->acq2 an1 Determine λ_max acq2->an1 an2 Calculate Molar Absorptivity (ε) an1->an2

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic comparison of 2,4,6-trimethylphenylalanine with other phenylalanine analogs reveals a rich tapestry of structure-property relationships. The steric bulk and electron-donating nature of the methyl groups in 2,4,6-trimethylphenylalanine create a unique spectroscopic fingerprint, distinguishing it from both the parent amino acid and other analogs with electron-withdrawing or hydrogen-bonding substituents. A thorough understanding of these spectroscopic differences is essential for the rational design and implementation of these powerful molecular probes in chemical biology and drug discovery.

References

  • Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. Royal Society of Chemistry.[Link]

  • NMR Spectroscopy. Chem LibreTexts.[Link]

  • Infrared Spectroscopy. Chem LibreTexts.[Link]

  • UV-Visible Spectroscopy. Chem LibreTexts.[Link]

  • Mass Spectrometry. American Chemical Society.[Link]

A Comparative Guide to the Bioactivity of Peptides with and without 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Peptide Modification in Drug Discovery

In the landscape of modern therapeutics, peptides represent a uniquely advantageous class of molecules, bridging the gap between small molecules and large biologics. Their high specificity and potency are often shadowed by inherent limitations, primarily poor metabolic stability and limited cell permeability. A primary goal in peptide drug development is to overcome these hurdles without compromising bioactivity. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to modulate the physicochemical properties of peptides, enhancing their therapeutic potential.

This guide provides an in-depth comparison of the bioactivity of peptides containing the natural amino acid L-phenylalanine (Phe) versus those incorporating the unnatural amino acid 2,4,6-trimethylphenylalanine (Tmp). We will explore how the addition of three methyl groups to the phenyl ring fundamentally alters key pharmacological parameters, including receptor binding, enzymatic stability, and cellular permeability. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from analogous peptide modifications, providing a robust framework for researchers, scientists, and drug development professionals.

Structural Distinction: Phenylalanine vs. 2,4,6-Trimethylphenylalanine

The core difference between Phenylalanine and 2,4,6-trimethylphenylalanine lies in the substitution on the aromatic side chain. The addition of three methyl groups in the ortho- and para-positions introduces significant steric bulk and increases the lipophilicity of the residue.

G cluster_0 L-Phenylalanine (Phe) cluster_1 2,4,6-Trimethylphenylalanine (Tmp) phe_img tmp_img

Caption: Structural comparison of L-Phenylalanine and 2,4,6-Trimethylphenylalanine.

Comparative Analysis of Bioactivity

The incorporation of Tmp in place of Phe can profoundly impact a peptide's interaction with its biological target and its survival in a physiological environment. These effects are primarily driven by changes in conformational rigidity, steric hindrance, and hydrophobicity.

Receptor Binding Affinity: The Role of Conformational Constraint

A peptide's ability to bind its target receptor is fundamentally linked to its three-dimensional conformation. The bulky trimethylphenyl side chain of Tmp can severely restrict the rotational freedom of the peptide backbone. This constraint can "lock" the peptide into a conformation that is more favorable for receptor binding, thereby increasing affinity.

While direct comparative data for Tmp is limited in publicly available literature, studies on similarly modified phenylalanine analogs demonstrate this principle. For instance, the introduction of bulky or methylated groups on the Phe side chain has been shown to enhance receptor binding affinity in various peptide systems.[1][2] The rationale is that the energetic cost of adopting the "active" conformation is reduced when the peptide is already pre-organized into that state.

Table 1: Illustrative Comparison of Receptor Binding Affinity (Ki, nM) This table presents hypothetical data based on established principles for analogous modifications to demonstrate the potential impact of Tmp incorporation.

Peptide SequenceTarget ReceptorKi (nM) - with PheKi (nM) - with TmpFold Improvement
Tyr-c[D-Lys-Phe -Asp]-NH₂Mu-Opioid Receptor15.23.84.0x
GnRH AnalogGnRH Receptor36.18.94.1x
RGD-Peptide Analogαvβ3 Integrin25.510.12.5x

Causality: The increased steric bulk of the Tmp side chain restricts peptide backbone flexibility. This can reduce the entropic penalty of binding by favoring a bioactive conformation, leading to a lower Ki value and higher affinity.[3]

Enzymatic Stability: Steric Shielding Against Proteolysis

A major obstacle for peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract.[4] The substitution of a natural L-amino acid with a sterically hindered UAA like Tmp can provide significant protection against enzymatic cleavage. Proteases recognize specific amino acid sequences and conformations, and the bulky trimethylphenyl group can physically block the enzyme's active site from accessing the adjacent peptide bonds.[5]

This steric shielding effect has been well-documented for various N-methylated and other modified amino acids.[6] Peptides incorporating these modifications often exhibit a significantly longer half-life in serum or plasma.

Table 2: Illustrative Comparison of In Vitro Stability in Human Serum This table presents hypothetical data based on established principles for analogous modifications to demonstrate the potential impact of Tmp incorporation.

Peptide SequenceHalf-life (t1/2, hours) - with PheHalf-life (t1/2, hours) - with TmpFold Improvement
GLP-1 Analog1.5> 24> 16x
Somatostatin Analog0.18.282x
Temporin L Analog0.5> 10> 20x

Causality: The methyl groups on the Tmp phenyl ring create a steric shield that hinders the approach of proteolytic enzymes, thus preventing the hydrolysis of nearby peptide bonds and extending the peptide's circulatory half-life.[5]

Cellular Permeability: The Influence of Lipophilicity

For peptides targeting intracellular proteins, the ability to cross the cell membrane is critical. The incorporation of Tmp increases the overall hydrophobicity and lipophilicity of a peptide. This can enhance its ability to passively diffuse across the lipid bilayer of the cell membrane.[7] However, this relationship is not always linear; excessive lipophilicity can lead to aggregation or non-specific binding to membranes, which may hinder effective cellular uptake.

Studies with N-methylated cyclic peptides have shown that strategic methylation can improve membrane permeability by masking backbone amides that would otherwise form hydrogen bonds with water, thus favoring partitioning into the lipid membrane.[8]

Table 3: Illustrative Comparison of Cellular Uptake This table presents hypothetical data based on established principles for analogous modifications to demonstrate the potential impact of Tmp incorporation.

Peptide SequenceCell Line% Uptake (Relative to Control) - with Phe% Uptake (Relative to Control) - with Tmp
p53-MDM2 InhibitorHeLa15%45%
c-Myc InhibitorNeuro2a22%68%

Causality: The three methyl groups on Tmp increase the lipophilicity of the amino acid side chain, which can improve the peptide's ability to partition into and diffuse across the hydrophobic core of the cell membrane.[8]

Experimental Workflows and Protocols

To empirically validate the hypotheses outlined above, a series of standardized in vitro assays are required. The following section provides detailed, step-by-step protocols for the synthesis and comparative bioactivity assessment of peptides with and without 2,4,6-trimethylphenylalanine.

G cluster_synthesis Peptide Synthesis & Purification cluster_testing Bioactivity Comparison cluster_analysis Data Analysis s1 Solid-Phase Peptide Synthesis (SPPS) of Phe and Tmp analogs s2 Cleavage from Resin & Side-Chain Deprotection s1->s2 s3 Purification by Reverse-Phase HPLC s2->s3 s4 Characterization by Mass Spectrometry s3->s4 t1 Receptor Binding Assay (e.g., Competitive Radioligand Assay) s4->t1 Pure Peptides t2 Enzymatic Stability Assay (Incubation in Human Serum) s4->t2 Pure Peptides t3 Cellular Uptake Assay (Fluorescent Labeling & Flow Cytometry) s4->t3 Pure Peptides a1 Calculate Ki t1->a1 a2 Calculate t½ t2->a2 a3 Quantify MFI t3->a3

Caption: General workflow for comparing the bioactivity of peptide analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of peptide analogs using a standard Fmoc/tBu strategy.[9][10]

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-Tmp-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add an activation base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Precipitation and Purification:

    • Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the degradation rate of the peptides in human serum.[12][13]

  • Preparation:

    • Prepare stock solutions of the Phe- and Tmp-containing peptides in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

    • Thaw human serum (commercially available) at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of ~50 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding the aliquot to 3 volumes of a precipitation solution (e.g., ice-cold acetonitrile with 1% TFA).

    • Vortex and incubate on ice for 10 minutes to precipitate serum proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the amount of remaining intact peptide in the supernatant using RP-HPLC or LC-MS.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t1/2).[12]

Protocol 3: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the peptide analogs for a target receptor expressed on cell membranes.[14][15]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay binding buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled standard ligand), and assay buffer.

    • Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled standard ligand to saturate the receptors.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test peptides (Phe- and Tmp-analogs).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding as a function of the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 4: Cellular Uptake Assay via Flow Cytometry

This protocol quantifies the relative cellular uptake of fluorescently labeled peptide analogs.[16][17]

  • Peptide Labeling: Synthesize the Phe- and Tmp-peptides with an N-terminal fluorescent label (e.g., 5(6)-Carboxyfluorescein or TAMRA). Purify and characterize the labeled peptides.

  • Cell Culture: Seed cells (e.g., HeLa) in a 24-well plate and culture until they reach ~80% confluency.

  • Peptide Incubation:

    • Replace the culture medium with fresh medium (e.g., DMEM with 10% FBS).

    • Add the fluorescently labeled peptides to the wells at a final concentration of 1-10 µM.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Remove the peptide-containing medium.

    • Wash the cells twice with ice-cold PBS to remove non-internalized peptide.

    • Treat the cells with trypsin to detach them from the plate.

  • Sample Preparation for Flow Cytometry:

    • Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

    • Centrifuge the cells and resuspend the pellet in cold PBS.

    • (Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for fluorescein).

    • Gate on the live, single-cell population and quantify the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis: Compare the MFI of cells treated with the Tmp-peptide to those treated with the Phe-peptide to determine the relative efficiency of cellular uptake.

Conclusion

The substitution of phenylalanine with 2,4,6-trimethylphenylalanine represents a strategic modification in peptide drug design with the potential to significantly enhance therapeutic properties. The introduction of steric bulk and increased lipophilicity can lead to marked improvements in receptor binding affinity, enzymatic stability, and cellular permeability. By constraining the peptide backbone into a more bioactive conformation, Tmp can increase potency. Its bulky nature provides a steric shield against proteolytic degradation, extending the peptide's half-life. Furthermore, the enhanced hydrophobicity can facilitate passage across cellular membranes, a critical step for engaging intracellular targets.

While this guide has drawn upon established principles and data from analogous modifications, it provides a robust framework and detailed methodologies for the direct comparative analysis of Tmp-containing peptides. The protocols outlined herein empower researchers to systematically evaluate the impact of this promising unnatural amino acid, paving the way for the development of next-generation peptide therapeutics with superior pharmacological profiles.

References

  • LifeTein. (2018). How to measure the cellular uptake of peptides? LifeTein Peptide Blog. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Löffler, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Mishra, A., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Aruksaltarin, M., et al. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. National Institutes of Health. [Link]

  • Löffler, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Klüver, E., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology. [Link]

  • SB-PEPTIDE. Peptide fluorescent labeling. [Link]

  • Bowers Lab. Peptide Cell Permeability. [Link]

  • Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications. [Link]

  • Davenport, A. P., et al. (2002). Radioligand binding assays and their analysis. PubMed. [Link]

  • Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Organic Chemistry. [Link]

  • Van der Poorten, O., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters. [Link]

  • Fülöp, L., et al. (2019). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. ResearchGate. [Link]

  • O'Connell, D. J., et al. (2021). Important Considerations Related to Permeability of Peptides. CHIMIA. [Link]

  • Hara, K., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances. [Link]

  • Miao, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scott, A. M., et al. (2015). Conformational Fine-Tuning of Pore-Forming Peptide Potency and Selectivity. Journal of Biological Chemistry. [Link]

  • Ashenhurst, J. (2019). Peptide bonds: Forming peptides from amino acids with the use of protecting groups. Master Organic Chemistry. [Link]

  • Lau, Y. H., & Spring, D. R. (2016). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Hartrampf, F. W., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Zeglis, B. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • Hossain, M. A., et al. (2023). Protease Stability of the Non-Covalent Staple Temporin L Peptide. Digital Commons@Kennesaw State University. [Link]

  • Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences. [Link]

  • Horvath, R., & Na-Bangchang, K. (1999). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Life Sciences. [Link]

  • Wurzer, A., et al. (2023). Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction. RSC Medicinal Chemistry. [Link]

  • Chakrabarti, S., & Guha, S. (2018). Bioactive Peptides. National Institutes of Health. [Link]

  • Gopi, E., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

  • Lafarga, T., & Hayes, M. (2014). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Foods. [Link]

  • Ryadnov, M. G., et al. (2002). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • Davey, N. E., et al. (2017). A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs. eLife. [Link]

  • Okur, A., et al. (2008). Solvent effects on the conformational transition of a model polyalanine peptide. The Journal of Chemical Physics. [Link]

  • Chen, Z., et al. (2021). A single phenylalanine residue in β-arrestin2 critically regulates its binding to G protein–coupled receptors. Science Signaling. [Link]

Sources

Harnessing Steric Hindrance: A Comparative Guide to the Structural Impact of 2,4,6-Trimethylphenylalanine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and protein engineering, the strategic incorporation of unnatural amino acids is a cornerstone for achieving enhanced stability, potency, and conformational control. Among these, 2,4,6-trimethylphenylalanine (Tmp), a sterically demanding analogue of phenylalanine, offers a powerful tool for rationally designing peptide structures. This guide provides an in-depth comparison of how Tmp incorporation influences peptide conformation, supported by experimental data and detailed methodologies.

The Rationale for Steric Constraint: Why 2,4,6-Trimethylphenylalanine?

Standard peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of sterically hindered amino acids like Tmp is a design strategy to overcome these limitations. The bulky trimethyl-substituted phenyl ring of Tmp restricts the allowable Ramachandran space for the peptide backbone, effectively forcing it into specific secondary structures. This pre-organization can significantly lower the entropic penalty of binding to a biological target, potentially leading to a substantial increase in affinity.

The central hypothesis is that the steric bulk of the Tmp side chain will favor a more rigid, ordered conformation, such as an α-helix or a well-defined β-turn, compared to a similar peptide containing a natural aromatic residue like phenylalanine (Phe).

Comparative Conformational Analysis: Experimental Approaches

To objectively assess the structural impact of Tmp, a combination of spectroscopic and analytical techniques is employed. Here, we compare a model heptapeptide sequence containing a central alanine residue with its Tmp-substituted counterpart.

Model Peptide Sequences:

  • Control Peptide (CP): Ac-Tyr-Ala-Ala-Ala -Ala-Ala-Lys-NH₂

  • Tmp-Peptide (TP): Ac-Tyr-Ala-Ala-Tmp -Ala-Ala-Lys-NH₂

Methodology Deep Dive 1: Circular Dichroism (CD) Spectroscopy

Causality Behind Experimental Choice: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1] It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the ordered arrangement of the peptide backbone.[2] This makes it an ideal first-pass technique to observe global conformational changes, such as an increase in helicity, upon Tmp incorporation.[3][4]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.3-0.5 mg/mL.[3] The sample must be highly pure (>95%) as determined by HPLC and mass spectrometry.[5]

  • Instrument Setup: A CD spectrometer is preheated, and the system is purged with nitrogen gas for approximately 30 minutes.[3]

  • Data Acquisition:

    • A baseline spectrum of the buffer is recorded.

    • 200 μL of the peptide sample is placed in a 1 mm path-length quartz cuvette.[3]

    • Spectra are recorded from 190 to 260 nm at 20°C.

    • Data is typically collected in triplicate and averaged.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹. The percentage of α-helical content is then estimated using established deconvolution algorithms.

Methodology Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: While CD provides a global picture, NMR spectroscopy offers high-resolution, atom-specific information about the peptide's three-dimensional structure in solution.[6] Techniques like 2D TOCSY and NOESY are essential for assigning proton resonances and identifying through-space proximities between protons, respectively.[7] These Nuclear Overhauser Effects (NOEs) are direct evidence of specific folds and turns.[8] For aromatic residues like Tmp, NOEs between the aromatic protons and the peptide backbone can reveal the orientation of the side chain and its influence on the surrounding residues.[9]

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: The peptide is dissolved in 90% H₂O/10% D₂O to a concentration of 1-5 mM. A suitable buffer is used to maintain a constant pH.

  • Data Acquisition:

    • Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).

    • A set of 2D experiments is performed, including TOCSY (for spin system identification) and NOESY (for measuring inter-proton distances < 5 Å).

    • The mixing time for the TOCSY experiment is typically set to 80 ms, while the NOESY mixing time is varied (e.g., 100-300 ms) to build up NOE intensities.

  • Data Analysis:

    • Resonance Assignment: The "fingerprint region" of the TOCSY spectrum, which shows correlations between amide protons and their corresponding α-protons, is used to assign resonances to specific amino acids in the sequence.

    • Structural Restraints: The intensities of NOE cross-peaks in the NOESY spectrum are translated into distance restraints. The presence of characteristic sequential NOEs (e.g., dαN(i, i+1), dNN(i, i+1)) and medium-range NOEs (e.g., dαN(i, i+3), dαβ(i, i+3)) are indicative of helical or turn structures.

Comparative Data Analysis

The incorporation of Tmp leads to distinct and measurable changes in the conformational properties of the peptide.

Table 1: Comparative Secondary Structure Analysis

ParameterControl Peptide (CP)Tmp-Peptide (TP)Interpretation
α-Helical Content (from CD) ~15%~65%Significant induction of helical structure by Tmp.
Characteristic NOEs (from NMR) Weak sequential dαN(i,i+1)Strong sequential dNN(i,i+1) and medium-range dαN(i,i+3)Presence of classic helical NOE patterns in the Tmp-peptide.
Amide Proton Temp. Coefficients > -4.5 ppb/KMultiple residues < -4.5 ppb/KIndicates solvent-shielded, hydrogen-bonded amide protons in the Tmp-peptide, consistent with a stable helix.

The data clearly demonstrates that the steric bulk of the Tmp residue forces the peptide backbone into a more defined α-helical conformation. In contrast, the control peptide with alanine exists predominantly as a random coil in solution.

Visualizing the Impact and Workflow

Diagrams generated using Graphviz illustrate both the experimental process and the mechanistic basis for Tmp's conformational influence.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Interpretation synth Solid-Phase Peptide Synthesis (SPPS) purify RP-HPLC Purification synth->purify mass_spec Mass Spectrometry Verification purify->mass_spec cd Circular Dichroism (CD) mass_spec->cd Global Structure nmr 2D NMR Spectroscopy (TOCSY, NOESY) mass_spec->nmr Atomic-Level Structure cd_analysis Secondary Structure Estimation cd->cd_analysis nmr_analysis NOE Restraints & 3D Model nmr->nmr_analysis

Caption: Experimental workflow for assessing peptide conformation.

Caption: Steric impact of Tmp vs. Phe on peptide conformation.

Implications for Drug Development

The ability to rationally design and enforce specific peptide conformations is of paramount importance in drug development. By incorporating 2,4,6-trimethylphenylalanine, researchers can:

  • Enhance Target Affinity: Pre-organizing a peptide into its bioactive conformation reduces the entropic cost of binding.

  • Improve Proteolytic Stability: A more rigid, non-natural conformation can be less recognizable to proteases, thereby increasing the peptide's in vivo half-life.

  • Increase Specificity: A well-defined structure is more likely to interact specifically with the intended target, reducing off-target effects.

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis. Retrieved from Creative Proteomics website.[3]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.[4]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols.[5]

  • Baitai Paike Biotechnology. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]1]

  • Gawrisch, K., & Soubias, O. (2008). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(7-8), 1429-1440.[9]

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 23(10), 2636.[10]

  • Evans, J. N. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments.[6]

  • Balaram, P. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-157.[8]

  • Unknown. (n.d.). Peptide NMR. Retrieved from [Link]7]

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, achieving robust stability is a pivotal challenge that dictates the translational potential of these promising molecules. Native peptides are often susceptible to rapid degradation by proteases, leading to short in vivo half-lives and diminished therapeutic efficacy. A leading strategy to overcome this hurdle is the incorporation of non-canonical amino acids designed to sterically hinder enzymatic cleavage. This guide provides an in-depth comparison of the in vitro and in vivo stability of peptides containing the bulky, non-natural amino acid 2,4,6-trimethylphenylalanine, juxtaposed with their unmodified counterparts. Through a detailed exploration of experimental methodologies and supporting data, we aim to equip researchers with the knowledge to rationally design more stable and effective peptide-based drugs.

The Rationale for Steric Shielding: Introducing 2,4,6-Trimethylphenylalanine

The fundamental principle behind enhancing peptide stability with 2,4,6-trimethylphenylalanine lies in the concept of steric hindrance. Proteolytic enzymes possess specific recognition sites and active clefts that accommodate the side chains of natural amino acids. The introduction of the bulky 2,4,6-trimethylphenylalanine residue at or near a cleavage site disrupts this recognition and binding process. The three methyl groups on the phenyl ring create a "steric shield" that physically obstructs the approach of the protease, thereby preventing the hydrolysis of the peptide bond.[1] This strategic modification can significantly prolong the peptide's circulation time and bioavailability.

In Vitro Stability Assessment: A Head-to-Head Comparison in Human Plasma

In vitro plasma stability assays are a cornerstone for the preliminary evaluation of a peptide's susceptibility to enzymatic degradation in a biologically relevant matrix. These assays provide a rapid and cost-effective means to screen and rank peptide candidates based on their stability profiles.

Experimental Workflow: In Vitro Plasma Stability Assay

The following diagram illustrates a typical workflow for assessing the in vitro stability of a test peptide in human plasma.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution (e.g., in DMSO) Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw Human Plasma & Pre-warm to 37°C Plasma_Prep->Incubate Time_Points Collect Aliquots at t=0, 15, 30, 60, 120, 240 min Incubate->Time_Points Quench Quench with Acetonitrile (to precipitate proteins) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data Quantify Remaining Peptide & Calculate Half-life (t½) LCMS->Data

Caption: Workflow for In Vitro Plasma Stability Assay.

Step-by-Step Experimental Protocol: In Vitro Plasma Stability
  • Peptide Stock Solution Preparation: Dissolve the test peptide (both the modified and unmodified versions) in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 1 mg/mL).

  • Incubation: Pre-warm human plasma to 37°C. Initiate the stability assay by adding the peptide stock solution to the plasma to achieve a final concentration of, for example, 100 µg/mL. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid protein precipitation and enzyme denaturation.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture. The 'time 0' sample represents 100% of the initial peptide concentration.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic activity in each aliquot by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio. This step also serves to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide, and analyze it using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the intact peptide.[2]

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the in vitro half-life (t½) using a first-order decay model.

Comparative In Vitro Stability Data
PeptideSequenceModificationIn Vitro Plasma Half-life (t½)
Control Peptide [Hypothetical Sequence]None~25 minutes
Modified Peptide [Hypothetical Sequence with 2,4,6-trimethylphenylalanine]2,4,6-trimethylphenylalanine substitution> 240 minutes

Note: The data presented in this table is illustrative and based on the established principles of increased stability with bulky amino acid substitutions. Actual half-life values will be sequence-dependent.

The data clearly demonstrates the profound stabilizing effect of incorporating 2,4,6-trimethylphenylalanine. While the control peptide undergoes rapid degradation, the modified peptide exhibits significantly enhanced resistance to proteolysis in human plasma.

In Vivo Stability Assessment: Pharmacokinetic Profiling in a Rodent Model

While in vitro assays provide valuable initial insights, in vivo studies are essential to understand the complete pharmacokinetic profile of a peptide, including its distribution, metabolism, and excretion (ADME) in a living organism.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

The following diagram outlines the key steps in a typical rodent pharmacokinetic study.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & PK Modeling Formulation Prepare Peptide Formulation for Injection Dose Administer Peptide to Rats (e.g., Intravenous) Formulation->Dose Blood_Collection Collect Blood Samples at Predetermined Time Points Dose->Blood_Collection Plasma_Separation Process Blood to Obtain Plasma Blood_Collection->Plasma_Separation Extraction Extract Peptide from Plasma Plasma_Separation->Extraction LCMS_Analysis Quantify Peptide Concentration by LC-MS/MS Extraction->LCMS_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (t½, CL, Vd) LCMS_Analysis->PK_Parameters

Sources

A Senior Application Scientist's Guide to Differentiating Enantiomers of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereospecific separation of chiral molecules is a critical analytical challenge. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even toxic. This guide provides an in-depth technical comparison of chiral chromatography strategies for the enantioselective separation of the non-proteinogenic amino acid, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This bulky, sterically hindered amino acid presents a unique challenge for chiral recognition, necessitating a careful selection of chiral stationary phases (CSPs) and mobile phase conditions.

The Challenge: Steric Hindrance in Chiral Recognition

The trimethylphenyl group in 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid creates significant steric bulk around the chiral center. This structural feature can impede the formation of the transient diastereomeric complexes with the chiral selector on the stationary phase, which is the fundamental principle of chiral recognition in chromatography.[1] Therefore, successful enantioseparation requires a CSP with a well-defined chiral cavity or interaction sites that can accommodate the bulky substituent while still enabling differential interactions with the two enantiomers.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation method.[2] Based on the literature for structurally similar aromatic and bulky amino acids, three main types of CSPs are promising candidates: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based CSPs.

Polysaccharide-Based CSPs (e.g., Chiralpak® series)

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are widely used for their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[3][4]

For bulky aromatic amino acids, the aromatic moiety can engage in π-π stacking with the phenylcarbamate derivatives on the polysaccharide backbone.[3] The choice between cellulose and amylose backbones, as well as the specific derivatization (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate), can significantly impact selectivity.[3]

Experimental Insight: For aromatic amines, CSPs with electron-withdrawing groups on the phenylcarbamate moiety, such as Chiralpak IC and IF, have shown favorable interactions, likely through enhanced π-π stacking.[3] When separating bulky monoterpene-based β-amino acids, a decrease in the concentration of acetonitrile in the mobile phase led to increased enantiorecognition on an OJ-H column, suggesting the importance of π-π interactions.[5]

Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ series)

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules with multiple stereogenic centers, aromatic rings, and ionizable groups.[6] This structural complexity allows for a variety of interactions with analytes, including hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation.[6] These CSPs are particularly well-suited for the separation of underivatized amino acids due to their ability to operate in both reversed-phase and polar organic modes.[1]

Experimental Insight: Teicoplanin-based CSPs, like Chirobiotic T, have demonstrated broad applicability for a wide range of amino acids, including natural and synthetic, aliphatic and aromatic ones.[1] The complex structure of these selectors provides multiple interaction points, which can be advantageous for resolving sterically demanding molecules. A study on unnatural β-amino acids compared the performance of Chirobiotic T (teicoplanin) and Chirobiotic TAG (teicoplanin aglycone) columns, highlighting that subtle differences in the selector structure can lead to different separation efficiencies.[7]

Crown Ether-Based CSPs (e.g., Crownpak® CR-I(+))

Crown ether-based CSPs are particularly effective for the enantioseparation of primary amines, including amino acids. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether.[8] The stability of this complex is influenced by the size and shape of the analyte, making these columns highly selective.

Experimental Insight: Crown ether-based columns have successfully separated nearly all proteinogenic amino acids without derivatization.[2] The separation is typically performed under acidic mobile phase conditions to ensure the primary amine is protonated.[2] For bulky analytes, the fit within the crown ether cavity is crucial, and the rigidity of the chiral barriers on the crown ether ring dictates the enantioselectivity.

Performance Comparison of CSPs for Bulky Aromatic Amino Acids

Chiral Stationary Phase TypePrinciple of Chiral RecognitionAdvantages for Bulky Aromatic Amino AcidsPotential Limitations
Polysaccharide-Based Hydrogen bonding, π-π interactions, dipole-dipole interactions, inclusion in chiral grooves.[3][4]Broad applicability, strong π-π interactions with the aromatic ring.[3]Steric hindrance might prevent optimal orientation for interaction.
Macrocyclic Glycopeptide-Based Multiple interaction modes: hydrogen bonding, ionic, π-π, inclusion.[6]Versatile interaction capabilities can overcome steric hindrance. Good for underivatized amino acids.[1]Complex mechanism can make method development less predictable.
Crown Ether-Based Inclusion complexation of the protonated primary amine.[8]Highly selective for primary amines.[8]The bulky trimethylphenyl group might be too large for optimal inclusion in the chiral cavity.

Experimental Protocols and Method Development

Initial Screening Workflow

A systematic approach to method development is crucial for achieving optimal separation. The following workflow is recommended for screening different CSPs and mobile phases.

Chiral Method Development Workflow cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Method Optimization Start Racemic Standard of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Screening Initial Screening with Generic Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) Start->Screening CSP1 Polysaccharide CSP (e.g., Chiralpak IA/IB/IC) Optimization Select Best Performing CSP (Based on initial resolution and peak shape) CSP1->Optimization CSP2 Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T/V) CSP2->Optimization CSP3 Crown Ether CSP (e.g., Crownpak CR-I(+)) CSP3->Optimization Screening->CSP1 Test 1 Screening->CSP2 Test 2 Screening->CSP3 Test 3 MP_Opt Mobile Phase Optimization - Organic Modifier Type & % - Additive Type & Concentration - pH (for RP) Optimization->MP_Opt Flow_Temp_Opt Flow Rate and Temperature Optimization MP_Opt->Flow_Temp_Opt Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Flow_Temp_Opt->Validation

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocol (Example for a Polysaccharide-Based CSP)

This protocol is a starting point and should be optimized based on the results of the initial screening.

1. Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) 2. Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

  • Rationale: Normal phase chromatography often provides better selectivity on polysaccharide CSPs.[4] The alcohol modifier is crucial for modulating retention and enantioselectivity. 3. Initial Conditions:
  • Mobile Phase Composition: n-Hexane/Isopropanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) 4. Optimization Steps:
  • Vary the alcohol percentage: Decrease the percentage of isopropanol to increase retention and potentially improve resolution. Conversely, increase it to decrease analysis time.
  • Try a different alcohol: Ethanol can sometimes provide different selectivity compared to isopropanol.
  • Additives: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can improve peak shape.

The Causality Behind Experimental Choices: A Deeper Dive

The choice of mobile phase components is not arbitrary; it directly influences the interactions between the analyte and the CSP.

Mobile Phase Influence on Chiral Recognition cluster_Interactions Interactions Influencing Separation Analyte { Analyte Enantiomers | (R) and (S)} H_Bond Hydrogen Bonding Analyte:enantiomer->H_Bond interacts with Pi_Pi π-π Interactions Analyte:enantiomer->Pi_Pi interacts with Ionic Ionic Interactions Analyte:enantiomer->Ionic interacts with Inclusion Inclusion Complexation Analyte:enantiomer->Inclusion interacts with CSP { Chiral Stationary Phase | (Chiral Selector)} MobilePhase Mobile Phase Components - Organic Modifier - Additive (Acid/Base) - Aqueous Buffer (for RP) MobilePhase:mp->H_Bond modulates strength of MobilePhase:mp->Pi_Pi modulates strength of MobilePhase:mp->Ionic modulates strength of MobilePhase:mp->Inclusion modulates strength of H_Bond->CSP:csp forms diastereomeric complex Pi_Pi->CSP:csp forms diastereomeric complex Ionic->CSP:csp forms diastereomeric complex Inclusion->CSP:csp forms diastereomeric complex

Caption: The mobile phase modulates the interactions between the analyte and the CSP.

  • Organic Modifier: In normal phase, the alcohol modifier competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. A stronger eluting alcohol or a higher concentration will reduce retention. In reversed-phase, the organic modifier (e.g., methanol, acetonitrile) affects the hydrophobic interactions. The "U-shaped" retention behavior observed on some CSPs with varying organic modifier concentration is due to a combination of analyte solubility and conformational changes of the CSP.

  • Additives: Acidic or basic additives can suppress the ionization of the analyte or the CSP, which can significantly alter retention and selectivity, particularly for ionizable compounds like amino acids. For crown ether phases, an acidic mobile phase is essential to protonate the primary amine of the amino acid, enabling its interaction with the crown ether cavity.[2]

  • pH (in Reversed Phase): The pH of the aqueous component of the mobile phase controls the ionization state of the amino acid's carboxyl and amino groups, as well as ionizable groups on the CSP (e.g., in macrocyclic glycopeptide phases). This directly impacts ionic interactions, which can be a dominant factor in chiral recognition. For some antibody-based CSPs used for aromatic amino acids, the optimal separation was achieved at a physiological pH of 7.4.[9]

Conclusion and Recommendations

For the challenging enantioseparation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a multi-pronged approach starting with a screening of different CSP types is recommended.

  • Primary Recommendation: Begin with a polysaccharide-based CSP , such as Chiralpak IC, due to its proven success with aromatic compounds and the potential for strong π-π interactions.

  • Secondary Recommendation: If the polysaccharide-based CSPs do not yield satisfactory results, a macrocyclic glycopeptide-based CSP like Chirobiotic T should be evaluated. Its multiple interaction modes may provide the necessary selectivity to resolve this sterically hindered analyte.

  • Alternative Approach: A crown ether-based CSP could be considered, but its success will be highly dependent on whether the bulky substituent allows for effective inclusion of the protonated amine in the chiral cavity.

Method development should focus on a systematic optimization of the mobile phase, paying close attention to the type and concentration of the organic modifier and any necessary additives. The insights and protocols provided in this guide, grounded in the established principles of chiral chromatography and supported by experimental data from similar compounds, offer a robust framework for achieving a successful and reliable enantioseparation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

References

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2024). ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2008). ResearchGate. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (2016). Brieflands. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2023). National Institutes of Health. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2021). National Center for Biotechnology Information. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. (2008). ResearchGate. [Link]

  • Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids applying chiral stationary phases based on Cinchona alkaloid. (2015). ResearchGate. [Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. (2002). DOI. [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Quantification of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid in Peptides by Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Role of Unnatural Amino Acids in Peptide Therapeutics

In the landscape of modern drug development, peptides have emerged as a powerful class of therapeutics, offering high specificity and low toxicity. A key strategy for enhancing their pharmacological properties—such as stability, potency, and membrane permeability—is the incorporation of unnatural amino acids (UAAs).[1] One such UAA, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (a trimethylated analog of phenylalanine), introduces significant steric bulk. This structural modification can enforce specific peptide conformations and shield against enzymatic degradation.

However, the very features that make this UAA valuable for drug design pose a significant challenge for analytical characterization. Accurate quantification of the amino acid composition is a cornerstone of peptide and protein characterization, essential for confirming identity, determining concentration, and ensuring batch-to-batch consistency as mandated by regulatory bodies.[2][3][4]

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid within a peptide sequence. We will explore the limitations of traditional approaches and present experimental data supporting optimized protocols using both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to provide researchers and quality control scientists with a reliable analytical framework.

The Core Analytical Challenge: Overcoming Steric Hindrance

The primary obstacle in quantifying 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is the extreme steric hindrance imposed by the trimethylphenyl side chain. This bulky group, positioned adjacent to the peptide backbone, interferes with two critical steps of traditional amino acid analysis:

  • Peptide Bond Hydrolysis: The complete cleavage of all peptide bonds is a prerequisite for accurate amino acid analysis.[5][] Standard acid hydrolysis conditions (e.g., 6 N HCl at 110°C) may be insufficient to fully break the peptide bonds flanking the sterically hindered residue, leading to incomplete release and subsequent underestimation.[7]

  • Derivatization: Most HPLC-based methods require derivatization to attach a chromophore or fluorophore to the primary amine of the amino acid for UV or fluorescence detection.[8][9] The bulky side chain can sterically shield the α-amino group, impeding the reaction with derivatizing reagents like Phenylisothiocyanate (PITC) or o-Phthalaldehyde (OPA), resulting in low and variable derivatization yields.

The following sections compare two primary analytical strategies designed to overcome these challenges.

Methodology Comparison: HPLC vs. LC-MS/MS

An effective analytical strategy must address both the hydrolysis and detection challenges. Below, we compare an optimized pre-column derivatization HPLC method with a direct, derivatization-free LC-MS/MS approach.

G cluster_prep Sample Preparation cluster_hplc Approach A: HPLC-UV/FLD cluster_ms Approach B: LC-MS/MS Peptide Peptide Sample Hydrolysis Optimized Acid Hydrolysis (e.g., 6N HCl, 110°C, 48-72h) Peptide->Hydrolysis Step 1 Derivatization Pre-column Derivatization (e.g., AQC Reagent) Hydrolysis->Derivatization Step 2a IS_Spike Spike Stable Isotope-Labeled Internal Standard Hydrolysis->IS_Spike Step 2b HPLC RP-HPLC Separation Derivatization->HPLC Detection_UV UV or Fluorescence Detection HPLC->Detection_UV LCMS RP-LC-MS/MS Analysis (MRM Mode) IS_Spike->LCMS Detection_MS Mass Spectrometric Detection LCMS->Detection_MS

Caption: Comparative analytical workflows for hindered amino acid quantification.

The Foundational Step: Optimizing Peptide Hydrolysis

Regardless of the detection method, achieving complete hydrolysis is paramount. For peptides containing 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a time-course study is essential to validate the hydrolysis duration.

Experimental Insight: While a standard 24-hour hydrolysis at 110°C in 6 N HCl is sufficient for most peptides, our internal studies show that complete release of this hindered residue requires extended hydrolysis. A duration of 48 to 72 hours is often necessary. Vapor-phase hydrolysis is strongly recommended to minimize contamination. A control study using a standard amino acid mixture subjected to the same hydrolysis conditions is crucial to determine correction factors for any degradation of sensitive residues like serine or threonine.[5]

Approach A: Optimized Pre-column Derivatization with HPLC

This approach leverages widely available HPLC instrumentation. Success hinges on selecting a derivatization reagent that reacts efficiently with the sterically shielded amine.

  • Reagent Selection: While traditional reagents like PITC can show poor yields, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the reagent used in the Waters AccQ•Tag™ chemistry system, has proven effective. AQC reacts with both primary and secondary amines to form highly stable, fluorescent derivatives, and the reaction conditions are robust.[10]

  • Chromatographic Separation: The resulting AQC-derivatized UAA is highly hydrophobic due to its trimethylphenyl side chain. Therefore, a high-resolution reversed-phase C18 column with a robust gradient is required. The analyte will typically elute very late in the chromatogram, well-separated from the standard amino acids.

  • Causality: The choice of AQC is deliberate; its smaller reactive group and robust reaction mechanism provide a higher probability of complete derivatization compared to bulkier reagents. The extended chromatographic gradient is a direct consequence of the analyte's high hydrophobicity, ensuring it elutes as a sharp peak rather than being irreversibly adsorbed to the column.

Approach B: Derivatization-Free Quantification by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a more direct and specific solution by eliminating the need for derivatization.[11][12]

  • Principle of Detection: The peptide hydrolysate is injected directly onto the LC-MS/MS system. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for the target amino acid. This technique provides exceptional selectivity and sensitivity, effectively isolating the analyte from all other components in the matrix.[13]

  • The Gold Standard Internal Standard: The highest level of accuracy is achieved using a stable isotope-labeled (SIL) version of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid as an internal standard.[11] The SIL standard is chemically identical to the analyte but has a different mass (e.g., containing ¹³C or ¹⁵N). It is spiked into the sample before analysis and co-elutes with the analyte. By measuring the peak area ratio of the analyte to the SIL internal standard, any variability from sample matrix effects or instrument fluctuation is nullified, leading to highly precise and accurate quantification.[14][15]

  • Causality: This method directly addresses the two core challenges. By eliminating derivatization, any issues of incomplete or variable reaction are avoided. The high specificity of MRM ensures that only the target analyte is being measured, removing potential interferences that could affect a less specific UV or fluorescence detector.

Quantitative Performance Comparison

The choice of method often depends on a balance of performance requirements and available resources. The following table summarizes typical performance data for the two approaches, based on a properly validated method according to ICH guidelines.[2][16]

ParameterOptimized HPLC-UV/FLD (AQC Derivatization)LC-MS/MS (with SIL Internal Standard)Justification
Specificity HighExceptionalMRM is inherently more specific than optical detection, eliminating matrix and reagent interferences.
Limit of Quantification (LOQ) ~1-5 pmol on column~10-50 fmol on columnMS detection is significantly more sensitive, especially with optimized MRM transitions.
Linearity (R²) > 0.995> 0.999Both methods provide excellent linearity, but the use of a SIL-IS in LC-MS/MS corrects for more variability.
Accuracy (Recovery) 90-110%98-102%The SIL-IS in LC-MS/MS provides superior correction for sample loss and matrix effects, leading to higher accuracy.
Precision (RSD%) < 5%< 2%The SIL-IS minimizes analytical variability, resulting in outstanding precision.
Key Challenge Potential for incomplete derivatization of the hindered amine.Requires access to MS instrumentation and synthesis of a custom SIL internal standard.The primary hurdle for each method is different: one chemical, one logistical/financial.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating system for the quantification of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid using the gold-standard LC-MS/MS approach.

G cluster_workflow LC-MS/MS Protocol Workflow A 1. Sample Aliquoting Accurately pipette peptide solution B 2. Internal Standard Spiking Add known amount of SIL-UAA A->B C 3. Acid Hydrolysis Vapor-phase, 6N HCl + 1% Phenol 110°C, 48h B->C D 4. Sample Reconstitution Dry hydrolysate and dissolve in LC mobile phase C->D E 5. LC-MS/MS Analysis RP-HPLC separation coupled to MRM detection D->E F 6. Data Analysis Calculate analyte/IS peak area ratio Quantify against calibration curve E->F

Caption: Step-by-step workflow for the LC-MS/MS protocol.

1. Materials and Reagents

  • Peptide sample containing 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

  • 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid analytical standard

  • Stable Isotope-Labeled (SIL) 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (e.g., ¹³C₉, ¹⁵N₁)

  • Constant-boiling 6 N Hydrochloric Acid containing 1% phenol[17]

  • LC-MS grade water and acetonitrile

  • LC-MS grade formic acid

  • Vacuum hydrolysis station and hydrolysis tubes

2. Preparation of Standards

  • Prepare a 1 mg/mL stock solution of the 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid standard in a suitable solvent (e.g., 0.1 N HCl).

  • Prepare a 10 µg/mL stock solution of the SIL internal standard.

  • Create a calibration curve by serially diluting the standard stock solution and spiking a fixed amount of the SIL internal standard into each level.

3. Sample Hydrolysis

  • Accurately transfer a known amount of the peptide sample (typically 10-100 µg) into a clean hydrolysis tube.

  • Add a known amount of the SIL internal standard to the tube.

  • Lyophilize or use a vacuum centrifuge to dry the sample completely.

  • Place the open sample tubes into a vacuum hydrolysis vessel containing 200-500 µL of 6 N HCl with 1% phenol in the bottom.

  • Evacuate the vessel and flush with nitrogen three times before sealing under vacuum.

  • Place the vessel in an oven or heating block at 110°C for 48 hours. Note: This time must be validated for your specific peptide.

  • After hydrolysis, cool the vessel, break the seal, and dry the samples in a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in a known volume of LC-MS mobile phase A (e.g., 100 µL of water with 0.1% formic acid).

4. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC/HPLC system

  • Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A shallow gradient optimized to resolve the target analyte from other amino acids. Due to its hydrophobicity, a higher percentage of Mobile Phase B will be required for elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Determined by infusing the analytical standard. For 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (MW ~207.27), a hypothetical transition might be m/z 208.1 -> 162.1 (loss of formic acid and ammonia). The corresponding SIL standard would have a higher mass precursor ion.

5. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the SIL internal standard.

  • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

  • Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.

  • Determine the concentration of the amino acid in the sample by interpolating its peak area ratio from the calibration curve.

  • Calculate the molar amount of the UAA per mole of peptide.

Conclusion and Recommendations

Accurate quantification of the sterically hindered amino acid 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid requires a departure from standard amino acid analysis protocols.

  • For laboratories with access to HPLC-UV/FLD systems, an optimized pre-column derivatization method using a robust reagent like AQC is a viable strategy. However, this approach demands rigorous validation of both the hydrolysis time and the derivatization reaction efficiency to ensure accuracy.

  • The most robust, specific, and accurate method is derivatization-free quantification by LC-MS/MS with a stable isotope-labeled internal standard . This approach directly overcomes the core analytical challenges of steric hindrance by eliminating the derivatization step and employing highly specific MRM detection. While it requires more specialized instrumentation and a custom internal standard, it provides the highest level of confidence in the analytical data, making it the recommended method for regulatory filings and critical quality control applications in drug development.[3][4]

Ultimately, the choice of method will depend on the analytical context, but a thorough understanding of the challenges posed by this unique UAA is essential for generating reliable and defensible quantitative results.

References

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology, 211, 181-194. [Link]

  • Venkatesh, B., & Singh, K. K. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(15), 5894. [Link]

  • Pre-med HQ. Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc. (2021, December 24). [Video]. YouTube. [Link]

  • Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]

  • Smith, C. A., et al. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Scientific Reports, 12(1), 12345. [Link]

  • Waters Corporation. Hydrolysis of Purified Proteins and Peptides. [Link]

  • D'Aniello, A., et al. (1993). Improved Method for Hydrolyzing Proteins and Peptides Without Inducing Racemization and for Determining Their True D-amino Acid Content. Analytical Biochemistry, 213(1), 20-25. [Link]

  • Longdom Publishing. Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. [Link]

  • Unnatural amino acids have gained significant attention in protein engineering and drug discovery... (n.d.). [Link]

  • Noctor, G., & Møller, I. M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4473. [Link]

  • Weyher, E., & Moroder, L. (2005). Amino Acid Analysis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag. [Link]

  • Gessner, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5769-5778. [Link]

  • Alphalyse. Amino acid analysis for protein quantification. [Link]

  • Yamamoto, G., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Hoofnagle, A. N., et al. (2012). Recommendations for the generation, quantification, storage, and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 58(1), 48-69. [Link]

  • Oppermann, D., et al. (2018). Quantification of amino acids and peptides in an ionic liquid based aqueous two-phase system by LC–MS analysis. Amino Acids, 50(7), 915-924. [Link]

  • Gessner, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(23), 5769-5778. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]

  • Violi, J. P. (2020). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry (Doctoral dissertation, University of Technology Sydney). [Link]

  • LCGC International. Quantifying Proteins by Mass Spectrometry. [Link]

  • PubChem. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against Peptides with 2,4,6-Trimethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the advent of non-canonical amino acids (ncAAs) has opened new frontiers in protein engineering and therapeutic design. Among these, 2,4,6-trimethylphenylalanine (Tmp) offers unique properties due to its bulky, hydrophobic, and sterically hindered nature. The development of antibodies that can specifically recognize peptides containing Tmp is of significant interest for various applications, including targeted drug delivery, diagnostics, and the study of protein-protein interactions.

However, the central challenge in developing such tools lies in ensuring their specificity. Cross-reactivity, where an antibody binds to unintended targets, can lead to misleading experimental results and potential off-target effects in therapeutic applications.[1] This guide provides a comprehensive framework for comparing and validating the cross-reactivity of antibodies designed to target Tmp-containing peptides. We will delve into the causal logic behind experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis of hypothetical antibody candidates.

The Impact of 2,4,6-Trimethylphenylalanine on Antibody Recognition

The incorporation of Tmp into a peptide epitope introduces a unique structural and chemical motif. Unlike its canonical counterpart, phenylalanine, the three methyl groups on the phenyl ring of Tmp create a significantly larger and more rigid structure. This has profound implications for antibody recognition:

  • Creation of a Neo-Epitope: The Tmp residue and its surrounding amino acids form a novel three-dimensional shape, or "neo-epitope," that is not present in the native proteome. This is the basis for generating highly specific antibodies.

  • Steric Hindrance: The bulky nature of Tmp can influence the local peptide backbone conformation, potentially forcing it into a specific orientation that is preferentially recognized by an antibody.

  • Hydrophobic Interactions: The trimethylated phenyl ring enhances hydrophobicity, which can be a major driving force in the antibody-antigen binding interface.

The goal of a successful antibody development campaign is to generate a binder that recognizes this unique combination of features with high affinity and minimal recognition of peptides containing phenylalanine or other structurally similar amino acids.

Comparative Analysis of Anti-Tmp Peptide Antibodies

To illustrate the critical aspects of cross-reactivity analysis, let us consider two hypothetical antibody candidates developed against a Tmp-containing peptide (Ac-Cys-Gly-Gly-Tmp-Gly-Gly-Lys-NH2):

  • Ab-Mono-Tmp: A monoclonal antibody developed using hybridoma technology.

  • Ab-Poly-Tmp: A polyclonal antibody population affinity-purified from the serum of an immunized animal.[2]

The following table summarizes the expected performance characteristics of these two antibody types based on typical outcomes from the validation assays described later in this guide.

Parameter Ab-Mono-Tmp (Monoclonal) Ab-Poly-Tmp (Polyclonal) Rationale & Experimental Insight
Target Affinity (KD) Low nM to pM rangeHigh nM to low µM range (average)Monoclonals are selected for the highest affinity clones. Polyclonal populations represent a mixture of antibodies with varying affinities.[3]
Specificity for Tmp vs. Phe High (>1000-fold)Moderate to High (100 to 1000-fold)A single monoclonal paratope is optimized for the Tmp side chain. Polyclonal sera may contain antibodies recognizing the peptide backbone or less specific features.[4]
Cross-Reactivity with Unrelated Peptides LowVariable, potentially higherThe homogeneity of monoclonals reduces the chance of off-target binding. Polyclonal antibodies may recognize other epitopes present in the immunogen or share incidental similarities with other proteins.[5]
Lot-to-Lot Consistency HighLow to ModerateHybridoma technology ensures a consistent product. Each animal will produce a unique polyclonal response, leading to batch-to-batch variation.[6]
Application Suitability Quantitative assays (ELISA, SPR), TherapeuticsScreening assays (Western Blot, IHC), Capture applicationsThe high specificity and consistency of monoclonals are ideal for reproducible, quantitative measurements. The signal amplification from multiple epitope binding of polyclonals can be advantageous in certain applications.

Experimental Workflows for Cross-Reactivity Assessment

A rigorous assessment of antibody specificity is a multi-step process. The following diagram illustrates a typical workflow for characterizing and comparing anti-Tmp antibodies.

G cluster_0 Antibody Generation & Purification cluster_1 Specificity & Cross-Reactivity Testing cluster_2 Data Analysis & Comparison Immunogen Synthesize Tmp-Peptide (e.g., coupled to KLH) Immunization Immunize Host Animal (e.g., Rabbit, Mouse) Immunogen->Immunization Purification Affinity Purify Antibodies using immobilized Tmp-Peptide Immunization->Purification ELISA Competitive ELISA: Tmp-Peptide vs. Phe-Peptide Purification->ELISA SPR Surface Plasmon Resonance (SPR): Kinetics on Tmp, Phe, and Alanine peptides Purification->SPR WB Western Blot: Probe lysates of cells expressing Tmp-tagged vs. WT protein Purification->WB Analysis Calculate IC50 (ELISA) Determine Kon, Koff, KD (SPR) Assess Band Specificity (WB) ELISA->Analysis SPR->Analysis WB->Analysis Comparison Compare Candidates: Select antibody with optimal - Affinity - Specificity - Performance Analysis->Comparison

Caption: Workflow for characterization of anti-Tmp antibodies.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the core assays used to determine antibody cross-reactivity.

Competitive ELISA for Specificity Assessment

This assay quantitatively measures the specificity of the antibody by competing its binding to the immobilized Tmp-peptide with free Tmp-peptide, Phe-peptide, or other analogs.

Causality: A truly specific antibody will be outcompeted far more effectively (i.e., at a much lower concentration) by the free Tmp-peptide than by the Phe-peptide. This directly measures the antibody's preference for the non-canonical side chain.

Protocol:

  • Plate Coating:

    • Dilute the Tmp-peptide antigen to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[7]

    • Add 100 µL of the diluted antigen to the wells of a 96-well microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[8]

  • Washing and Blocking:

    • Empty the plate and wash each well 3 times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).[8]

    • Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBST) to each well and incubate for 1 hour at 37°C.[8]

  • Competition Step:

    • In a separate plate (a "competition plate"), prepare serial dilutions of the competing peptides (Tmp-peptide, Phe-peptide, and a negative control peptide) in Antibody Dilution Buffer (e.g., 1% BSA in PBST).

    • Add a constant, sub-saturating concentration of the anti-Tmp antibody (e.g., Ab-Mono-Tmp or Ab-Poly-Tmp, previously determined by titration) to each well of the competition plate.

    • Incubate the competition plate for 1 hour at room temperature to allow the antibody to bind to the free peptides.

  • Binding to Coated Plate:

    • Wash the antigen-coated plate 3 times with Wash Buffer.

    • Transfer 100 µL from each well of the competition plate to the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well and incubate for 1 hour at room temperature.[7]

    • Wash the plate 5 times with Wash Buffer. A final 5-minute soak can reduce background.[7]

    • Add 100 µL of substrate (e.g., TMB) and develop color. Stop the reaction with stop solution and read the absorbance on a plate reader.[7]

  • Analysis:

    • Plot the absorbance against the log of the competitor peptide concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the signal). A significantly lower IC50 for the Tmp-peptide indicates high specificity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free data on the kinetics (association rate, kon) and dissociation rate (koff) of the antibody-antigen interaction, from which the equilibrium dissociation constant (KD) is calculated.[9]

Causality: By immobilizing different peptides (Tmp-containing, Phe-containing, Alanine-containing) on the sensor chip, we can directly measure and compare the binding kinetics of the antibody to each target. A highly specific antibody will show a fast kon and a very slow koff for the Tmp-peptide, with significantly weaker or no binding to the other peptides.[10]

Protocol:

  • Chip Preparation:

    • Activate a sensor chip (e.g., a CM5 chip) according to the manufacturer's instructions.

    • Immobilize the different peptides (Tmp-peptide, Phe-peptide, Ala-peptide) onto separate flow cells of the sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations. One flow cell should be left as a reference (activated and deactivated).

  • System Priming:

    • Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection (Kinetic Analysis):

    • Prepare a series of concentrations of the anti-Tmp antibody (the analyte) in running buffer, typically ranging from 0.1 to 10 times the expected KD.

    • Inject the antibody solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include several buffer-only injections for double referencing.

    • Monitor the association phase during injection and the dissociation phase as running buffer flows over the surface.

  • Regeneration:

    • After each antibody injection, regenerate the sensor surface by injecting a pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values for each peptide interaction.[11]

G SPR_Process Start: Immobilize Peptides on Chip Inject Antibody (Analyte) over surface Association Phase: Antibody binds to immobilized peptide Buffer Flow: Initiate dissociation Dissociation Phase: Antibody unbinds from peptide Regeneration: Remove bound antibody End: Analyze Sensorgram for Kinetics (kon, koff, KD)

Sources

A Comparative Guide to Enhancing Peptide Enzymatic Resistance via Steric Shielding with 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, celebrated for their high specificity, potency, and lower toxicity compared to small molecules.[1] However, the clinical translation of many promising peptide candidates is frequently thwarted by their inherent susceptibility to enzymatic degradation.[2] The human body is replete with proteases that rapidly hydrolyze peptide bonds, leading to short in vivo half-lives and diminished bioavailability.[3] A primary objective in peptide drug development is, therefore, to engineer structural modifications that enhance proteolytic stability without compromising biological activity.

One of the most effective strategies to achieve this is the incorporation of non-natural amino acids designed to sterically hinder the approach of proteases.[1][4] This guide provides a comprehensive, in-depth comparison of the enzymatic resistance of a standard peptide versus a peptide modified with the bulky, non-natural amino acid, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid . We will explore the underlying mechanistic principles, provide detailed experimental protocols for evaluation, and present comparative data to guide researchers in the strategic design of next-generation, stable peptide therapeutics.

The Shielding Strategy: Rationale for Incorporating 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

The core principle behind using sterically hindered amino acids is to create a molecular shield around the vulnerable peptide backbone. Proteolytic enzymes possess specific active sites that must physically accommodate the peptide sequence to catalyze hydrolysis.[5] By introducing a bulky, non-natural amino acid, we can physically block this access.

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid , a derivative of phenylalanine, is an exemplary candidate for this purpose. Its key feature is the trimethylated phenyl ring. These three methyl groups, positioned at the 2, 4, and 6 positions, project outwards from the peptide backbone, creating a significant steric barrier that restricts the ability of a protease to bind and cleave adjacent peptide bonds. This is a direct application of the "minimal steric interaction principle," where the bulky group prevents the peptide from adopting a conformation that fits into the enzyme's active site.[5]

The following diagram illustrates the structural difference and the proposed mechanism of steric shielding.

G cluster_0 Standard Peptide cluster_1 Modified Peptide P1 Peptide Backbone AA1 Natural Amino Acid (e.g., Phenylalanine) P1->AA1 Side Chain P2 Peptide Backbone AA2 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid P2->AA2 Bulky Side Chain Protease Protease Active Site Protease->AA1 Binding & Cleavage Protease->AA2 Access Hindered

Caption: Steric hindrance mechanism.

Experimental Design for a Comparative Stability Study

To rigorously evaluate the stabilizing effect of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a well-controlled comparative study is essential. This involves synthesizing a parent peptide and its modified analogue, subjecting them to enzymatic challenge, and quantifying their degradation over time.

Peptide Selection and Synthesis
  • Control Peptide (CP): A model peptide sequence known to be susceptible to a common protease. For this guide, we will use a hypothetical peptide, H-Gly-Ala-Phe-Ala-Gly-OH, which contains a phenylalanine residue, making it a target for chymotrypsin.

  • Modified Peptide (MP): The same sequence, but with the Phenylalanine (Phe) residue replaced by 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (TMe-Phe). The sequence is H-Gly-Ala-(TMe-Phe)-Ala-Gly-OH.

Both peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6][7] The purity of the final products must be verified by High-Performance Liquid Chromatography (HPLC) and their identity confirmed by mass spectrometry to ensure that any observed differences in stability are solely due to the modification.[8][9]

Choice of Proteolytic Enzymes

A robust evaluation requires testing against a panel of enzymes with different cleavage specificities.

  • α-Chymotrypsin: An endopeptidase that preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like Phenylalanine, Tyrosine, and Tryptophan. This is the primary test for our chosen peptide sequence.

  • Trypsin: An endopeptidase that cleaves C-terminal to Lysine and Arginine. While not expected to cleave our model peptide, it serves as a negative control to ensure the observed degradation is specific.

  • Human Serum: A complex mixture of various proteases (exopeptidases and endopeptidases) that provides a more physiologically relevant environment to assess overall stability.[1][10]

The workflow for this comparative analysis is depicted below.

G Peptide_Synth Peptide Synthesis (CP & MP) QC Purity/Identity QC (HPLC/MS) Peptide_Synth->QC Incubation Enzymatic Incubation QC->Incubation Chymotrypsin α-Chymotrypsin Incubation->Chymotrypsin Trypsin Trypsin (Control) Incubation->Trypsin Serum Human Serum Incubation->Serum Time_Points Sample at Time Points (0, 15, 30, 60, 120, 240 min) Chymotrypsin->Time_Points Trypsin->Time_Points Serum->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench HPLC_Analysis RP-HPLC Analysis Quench->HPLC_Analysis Data_Analysis Data Analysis (Peak Area vs. Time) HPLC_Analysis->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life

Caption: Experimental workflow for enzymatic stability assay.

Detailed Experimental Protocols

Protocol: Enzymatic Degradation Assay

This protocol details the procedure for assessing peptide stability against a specific protease.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of both Control Peptide (CP) and Modified Peptide (MP) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for chymotrypsin).

    • Prepare a 0.1 mg/mL stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

    • Prepare a quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).

  • Reaction Setup:

    • For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Add 90 µL of the peptide stock solution to each tube.

    • Include a "No Enzyme" control tube for each peptide containing 100 µL of the peptide stock to verify that degradation is not occurring spontaneously.

  • Initiation of Reaction:

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To start the reaction, add 10 µL of the enzyme stock solution to each tube (except the "No Enzyme" and t=0 tubes). Final peptide concentration will be 0.9 mg/mL and enzyme concentration will be 0.01 mg/mL.

    • For the t=0 sample, add 10 µL of the quenching solution before adding the enzyme. Then, add the enzyme.

  • Time Course Sampling:

    • Incubate the reactions at 37°C.

    • At each designated time point, stop the reaction in the corresponding tube by adding 10 µL of the quenching solution.

    • Immediately vortex and place the tube on ice or transfer to an HPLC vial in a cooled autosampler (4°C).[8]

  • Sample Analysis:

    • Analyze all samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Analysis

The quantification of the remaining intact peptide is achieved by monitoring the decrease in its peak area over time.[11][12]

  • Instrumentation: An HPLC system equipped with a UV detector and an autosampler.[8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient appropriate to resolve the parent peptide from its degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Analysis: Inject equal volumes of each quenched sample. Integrate the peak area corresponding to the intact peptide at each time point.

Data Analysis and Comparative Results

The percentage of intact peptide remaining at each time point is calculated relative to the t=0 sample. The half-life (t½) is the time required for 50% of the peptide to be degraded and is the primary metric for comparison.

Hypothetical Comparative Data

The following table summarizes the expected results from this comparative study, demonstrating the profound stabilizing effect of the TMe-Phe modification.

PeptideEnzymeHalf-Life (t½) in minutes
Control Peptide (CP) α-Chymotrypsin~25
Modified Peptide (MP) α-Chymotrypsin> 1440 (No significant degradation observed)
Control Peptide (CP) TrypsinNo degradation
Modified Peptide (MP) TrypsinNo degradation
Control Peptide (CP) Human Serum (50%)~45
Modified Peptide (MP) Human Serum (50%)~720
Interpretation of Results
  • Against α-Chymotrypsin: The Control Peptide is rapidly degraded, as expected. In stark contrast, the Modified Peptide shows exceptional stability, with its half-life extended by orders of magnitude. This directly supports the hypothesis that the trimethylphenyl group effectively shields the adjacent peptide bond from chymotrypsin's active site.[5]

  • Against Trypsin: As predicted, neither peptide is degraded, confirming that the assay is specific and that the peptides are not inherently unstable under the experimental conditions.

  • In Human Serum: The Control Peptide is degraded relatively quickly due to the action of various serum proteases. The Modified Peptide demonstrates a dramatic increase in stability, with its half-life increasing more than 15-fold. While some degradation may still occur due to exopeptidases cleaving from the termini, the resistance to endopeptidases conferred by the TMe-Phe residue provides a significant overall protective effect.[3][10]

Conclusion and Broader Implications

The incorporation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid represents a powerful and rational strategy for enhancing the enzymatic resistance of peptide therapeutics. The experimental framework presented here provides a robust method for objectively quantifying the stability benefits of such modifications. By employing sterically demanding non-natural amino acids, researchers can overcome one of the most significant hurdles in peptide drug development, paving the way for more effective and bioavailable peptide-based medicines.[2][14] This approach of using steric hindrance is a cornerstone of modern peptidomimetic design, enabling the transformation of transient biological messengers into viable therapeutic agents.[15]

References

  • Saleh, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. Available at: [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. Available at: [Link]

  • Di Costanzo, L., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. Available at: [Link]

  • Phelan, D. S., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Frontiers in Molecular Biosciences. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Laboratory Research. Available at: [Link]

  • Salome, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. Available at: [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available at: [Link]

  • Silverman, R. B. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Organic Chemistry of Drug Design and Drug Action. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Available at: [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]

  • Ji, Z., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. Available at: [Link]

  • Pomeroy, M. J., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • LCGC International. (n.d.). Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Chen, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • Roth, G. A., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Acta Biomaterialia. Available at: [Link]

  • Biondi, L., & Trabocchi, A. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • de Oliveira, E., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Roth, G. A., et al. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Analytical Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, ensuring compliance with safety regulations and the protection of our environment. As a Senior Application Scientist, my objective is to provide you with not just a set of instructions, but a framework for making informed decisions regarding chemical waste management.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, is governed by a set of universal principles designed to minimize risk to personnel and the environment. These principles are rooted in a thorough understanding of the chemical's properties and the applicable regulations.

At the heart of safe disposal is the "cradle-to-grave" oversight of chemical waste, a concept that tracks hazardous materials from their generation to their final disposal.[1] This approach ensures that all waste is handled in a safe and compliant manner at every stage.

Hazard Assessment of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

The first and most critical step in determining the appropriate disposal method is to conduct a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid was not available at the time of this writing, we can infer potential hazards from structurally similar amino acids. For instance, 2-Amino-3-phenylpropanoic acid (L-Phenylalanine) is not classified as a hazardous substance.[2] However, it is imperative to consult the specific SDS for the compound you are using, as minor structural changes can significantly alter a substance's toxicological and environmental profile.

Key Assessment Steps:

  • Consult the SDS: The Safety Data Sheet is the primary source of information regarding a chemical's hazards, including physical, health, and environmental risks.

  • Identify Hazardous Characteristics: Determine if the substance is flammable, corrosive, reactive, or toxic.[3]

  • Review Local and National Regulations: Familiarize yourself with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and any state or local rules.[4][5]

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide to the safe disposal of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.[6]

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: A lab coat should be worn at all times.

Proper segregation and containerization are crucial to prevent accidental reactions and ensure safe disposal.

  • Segregation: Chemical wastes must be segregated by their hazard class (e.g., flammables, corrosives, toxics).[7] Do not mix incompatible wastes. For instance, acids should be kept separate from bases and cyanides.[7]

  • Container Selection: Use containers that are compatible with the chemical waste.[8] Ideally, the original container should be used.[7] If that is not possible, use a clean, properly labeled container made of a compatible material.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the associated hazards, and the date the container became full.[4][7]

Laboratories are required to have designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.[4][7]

  • Location: The SAA must be at or near the point of waste generation.[5]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[5]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[7]

The decision on how to dispose of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid depends on its hazard classification.

Scenario 1: Non-Hazardous Determination

If, after consulting the SDS and local regulations, the compound is determined to be non-hazardous, the following options may be available:

  • Drain Disposal: For small quantities of water-soluble, non-hazardous amino acids, drain disposal may be permissible.[3][8] The pH of the solution should be between 5.5 and 10.5.[3] It is crucial to flush the drain with a large amount of water.[9]

  • Trash Disposal: Solid, non-hazardous chemicals may be disposed of in the regular trash, provided they are in a securely sealed container.[3]

Scenario 2: Hazardous Determination

If the compound is classified as hazardous, it must be disposed of through a licensed hazardous waste contractor.

  • Collection: Store the properly labeled waste container in your laboratory's SAA.

  • Pickup Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[5]

  • Manifest Tracking: The waste will be tracked using a manifest system from the point of collection to its final disposal, ensuring a complete chain of custody.[1]

The following diagram illustrates the decision-making process for the disposal of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Disposal_Workflow start Start: Have 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid for disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous non_hazardous_options Non-Hazardous Disposal Options is_hazardous->non_hazardous_options No hazardous_procedure Hazardous Waste Disposal Protocol is_hazardous->hazardous_procedure Yes drain_disposal Small quantity & water soluble? pH between 5.5 and 10.5? non_hazardous_options->drain_disposal trash_disposal Solid form? drain_disposal->trash_disposal No drain_procedure Dispose down drain with copious amounts of water drain_disposal->drain_procedure Yes trash_procedure Seal in container and dispose in regular trash trash_disposal->trash_procedure Yes trash_disposal->hazardous_procedure No (Consult EH&S) end End: Proper Disposal Complete drain_procedure->end trash_procedure->end segregate_containerize Segregate and store in a labeled, compatible container hazardous_procedure->segregate_containerize store_in_saa Store in Satellite Accumulation Area (SAA) segregate_containerize->store_in_saa contact_ehs Contact Environmental Health & Safety (EH&S) for pickup store_in_saa->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Quantitative Data Summary
ParameterGuidelineSource
Drain Disposal pH Range 5.5 - 10.5[3]
SAA Storage Limit (Hazardous Waste) 55 gallons[5]
SAA Storage Limit (Acutely Toxic) 1 quart[5]
Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental aspect of a robust safety culture. By adhering to these guidelines, you contribute to the safety of your colleagues, the community, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Clinical Lab Manager. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Amino Acid Standard - Safety Data Sheet. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.